molecular formula C8H10 B1345467 1,7-Octadiyne CAS No. 871-84-1

1,7-Octadiyne

Cat. No.: B1345467
CAS No.: 871-84-1
M. Wt: 106.16 g/mol
InChI Key: DSOJWVLXZNRKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Octadiyne is a terminal bis-alkyne and participates in the formation of uranium(IV) vinyl complexes. It reacts with frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 by acetylene C-C coupling to yield the zwitterionic product. It undergoes the reductive cyclization during reaction with Re2Cl4(μ -dppm)2 (dppm = Ph2PCH2PPh2) and affords quadruply bonded dirhenium(III) complex Re2Cl3(μ ,η 2-C8H7)(μ -dppm)2.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octa-1,7-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJWVLXZNRKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061233
Record name 1,7-Octadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-84-1
Record name 1,7-Octadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Octadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Octadiyne
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-Octadiyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,7-Octadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octa-1,7-diyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,7-OCTADIYNE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2DJ8KFZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Octadiyne: Properties, Reactions, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne (CAS No. 871-84-1) is a linear, terminal alkyne that serves as a versatile building block in organic synthesis and materials science.[1] Its bifunctional nature, with reactive alkyne groups at both ends of a flexible four-carbon spacer, makes it a valuable precursor for the synthesis of a wide range of acyclic and cyclic compounds. For drug development professionals, its utility lies not in any inherent biological activity, but in its application as a linker in bioconjugation and as a monomer in the creation of novel polymers for drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its current and potential applications in fields relevant to pharmaceutical research.

Physical and Chemical Properties

This compound is a colorless to faintly yellow liquid at room temperature.[2] It is characterized by the presence of two terminal triple bonds, which are the primary sites of its chemical reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₀[3]
Molecular Weight 106.17 g/mol [4]
CAS Number 871-84-1[4]
Appearance Clear colorless to faintly yellow liquid[2]
Boiling Point 135-136 °C[4]
Melting Point 27 °C (estimate)[2]
Density 0.8 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.446[4]
Vapor Pressure 9.4 ± 0.1 mmHg at 25°C[1]
Solubility Not miscible or difficult to mix with water. Soluble in organic solvents.[2][5]
Flash Point 23 °C (73.4 °F) - closed cup[4]
Chemical Properties

The chemical reactivity of this compound is dominated by its terminal alkyne functional groups. These groups can undergo a variety of reactions, including deprotonation followed by nucleophilic attack, metal-catalyzed cross-coupling reactions, and cycloadditions.

Key Chemical Reactions:

  • Cyclopolymerization: In the presence of catalysts such as Grubbs' catalyst, this compound can undergo cyclopolymerization to form conjugated polymers with six-membered rings in the polymer backbone.[5][6] This reaction is of interest for the development of novel electronic and optical materials.

  • Sonogashira Coupling: As a terminal alkyne, this compound readily participates in Sonogashira coupling reactions with aryl or vinyl halides.[7][8] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.

  • "Click Chemistry": The terminal alkyne groups of this compound make it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[9][10] This highly efficient and specific reaction is widely used in bioconjugation to link molecules together.

  • Formation of Metal Complexes: this compound reacts with various metal precursors to form organometallic complexes. For instance, it participates in the formation of uranium(IV) vinyl complexes.[4]

Experimental Protocols

Synthesis of this compound

General Procedure for Synthesis from 1,8-Dichlorooctane (Illustrative):

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a strong base such as sodium amide (NaNH₂) in an inert solvent like liquid ammonia (B1221849) or a high-boiling ether (e.g., mineral oil).

  • Addition of Dihalide: 1,8-Dichlorooctane is dissolved in a suitable inert solvent and added dropwise to the stirred suspension of the base at an appropriate temperature.

  • Reaction: The reaction mixture is heated to reflux for several hours to effect the double dehydrohalogenation.

  • Workup: After cooling, the reaction is carefully quenched with water or an ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Purification of this compound

Fractional distillation is the recommended method for purifying this compound.[11]

Procedure for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

  • Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The apparatus is heated gently.

  • Fraction Collection: The fraction that distills at the boiling point of this compound (135-136 °C) is collected.[4] It is important to monitor the temperature at the head of the column to ensure proper separation from impurities with different boiling points.

Applications in Drug Development and Research

While this compound does not have direct therapeutic applications, its chemical properties make it a valuable tool for researchers in drug development, particularly in the areas of bioconjugation and the synthesis of drug delivery vehicles.

Bioconjugation via Click Chemistry

The terminal alkyne functionalities of this compound allow it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][10] This "click" reaction is a highly efficient and bioorthogonal method for covalently linking two molecules. In the context of drug development, this compound can be used as a bifunctional linker to conjugate a drug molecule to a targeting moiety (e.g., an antibody, peptide, or nanoparticle) or to a solubility-enhancing group.

Bioconjugation_Workflow cluster_0 Reactants cluster_1 Click Reaction cluster_2 Conjugated Products Drug_Azide Drug-N₃ CuAAC Cu(I) Catalyst Drug_Azide->CuAAC Octadiyne This compound Octadiyne->CuAAC Targeting_Moiety_Azide Targeting Moiety-N₃ Drug_Linker Drug-Triazole-Linker Targeting_Moiety_Azide->Drug_Linker CuAAC->Drug_Linker Drug_Delivery_System Drug-Linker-Targeting Moiety Drug_Linker->Drug_Delivery_System

Bioconjugation workflow using this compound as a linker.
Polymer Synthesis for Drug Delivery

This compound can be polymerized to create novel materials with potential applications in drug delivery.[5][6] For example, cyclopolymerization using Grubbs' catalyst can produce conjugated polymers. These polymers can be further functionalized to encapsulate or be conjugated with therapeutic agents, potentially leading to controlled-release drug delivery systems.

Polymerization_for_Drug_Delivery cluster_0 Monomer & Catalyst cluster_1 Polymerization cluster_2 Functional Polymer cluster_3 Drug Delivery Application Octadiyne This compound Polymerization Cyclopolymerization Octadiyne->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization Polymer Poly(this compound) Polymerization->Polymer Functionalization Functionalization Polymer->Functionalization Drug_Loading Drug Loading Functionalization->Drug_Loading DDS Drug Delivery System Drug_Loading->DDS

Workflow for developing a drug delivery system from this compound.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the public domain regarding the direct biological activity of this compound or its direct interaction with specific signaling pathways. Its relevance to researchers in drug development is primarily as a synthetic tool rather than a bioactive molecule. Future research may explore the biological properties of polymers and conjugates derived from this compound.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential for applications in research and development, particularly in fields related to drug delivery and bioconjugation. Its well-defined physical and chemical properties, coupled with its reactivity in powerful synthetic transformations like click chemistry and cyclopolymerization, make it an attractive tool for the creation of complex molecular architectures and functional materials. While direct biological activity has not been reported, its utility as a linker and a monomer provides a platform for the development of innovative solutions for the targeted delivery and controlled release of therapeutic agents. Further research into the biocompatibility and in vivo behavior of materials derived from this compound will be crucial in fully realizing its potential in the pharmaceutical sciences.

References

Synthesis and Purification of 1,7-Octadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,7-Octadiyne is a linear, terminal alkyne, a valuable and versatile building block in organic synthesis. Its two terminal alkyne functionalities allow it to participate in a wide range of chemical transformations, including cycloaddition reactions, polymerizations, and cross-coupling reactions.[1][2] This makes it a key intermediate in the synthesis of more complex molecules, such as macrocycles, conjugated polymers, and functionalized materials. This guide provides a comprehensive overview of a common laboratory-scale synthesis method, purification protocol, and characterization data for this compound, intended for researchers and professionals in chemistry and drug development.

Synthesis of this compound

The most common and reliable method for synthesizing this compound is through the alkylation of acetylide anions with a suitable electrophile.[3][4] This method involves a double alkylation of acetylene (B1199291) with a 1,4-dihalobutane, typically 1,4-dichlorobutane (B89584) or 1,4-dibromobutane, in the presence of a strong base such as sodium amide in liquid ammonia (B1221849). The primary halide is crucial to ensure the reaction proceeds via substitution, as secondary and tertiary halides would lead to elimination byproducts.[3][4]

Reaction Parameters

The following table summarizes the key reactants and conditions for the synthesis of this compound.

ParameterValue/ReagentPurpose
Starting MaterialAcetylene (gas)Source of the alkyne backbone
Alkylating Agent1,4-DichlorobutaneProvides the four-carbon chain
BaseSodium Amide (NaNH₂)Deprotonates acetylene to form the nucleophilic acetylide anion
SolventLiquid Ammonia (NH₃)Provides a low-temperature reaction medium and dissolves reactants
Temperature-78 °C to -33 °CMaintains ammonia as a liquid and controls reaction rate
Quenching AgentAmmonium (B1175870) Chloride (sat. aq. solution)Neutralizes excess sodium amide and protonates any remaining acetylide
Experimental Protocol: Synthesis via Acetylide Alkylation

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a dropping funnel

  • Mechanical stirrer

  • Low-temperature thermometer

  • Source of dry acetylene gas

  • Source of anhydrous liquid ammonia

  • 1,4-Dichlorobutane

  • Sodium amide (NaNH₂)

  • Ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Deionized water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried. Charge the flask with sodium amide.

  • Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask while stirring until the sodium amide is fully submerged.

  • Formation of Sodium Acetylide: Bubble dry acetylene gas through the stirred ammonia solution. The formation of a white precipitate (sodium acetylide) will be observed. Continue bubbling acetylene to ensure the formation of the disodium (B8443419) acetylide.

  • Alkylation: Slowly add a solution of 1,4-dichlorobutane in diethyl ether to the reaction mixture via the dropping funnel over a period of 2-3 hours. Maintain the temperature below -40 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -40 °C for an additional 3 hours. Then, remove the cooling bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the residue. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product is typically purified by vacuum distillation to separate the this compound from unreacted starting materials and higher-boiling byproducts.[5][6] Given its atmospheric boiling point of 135-136 °C, distillation under reduced pressure is recommended to prevent potential thermal decomposition.[7]

Experimental Protocol: Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Heating mantle with a stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap

  • Receiving flask

Procedure:

  • Setup: Assemble the short-path distillation apparatus and connect it to a vacuum pump via a cold trap. Ensure all connections are well-sealed.

  • Transfer of Crude Product: Transfer the crude this compound to the distillation flask along with a magnetic stir bar.

  • Evacuation: Slowly evacuate the system to the desired pressure (e.g., 20-40 mmHg). Some bubbling from dissolved volatiles may occur.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. A nomograph can be used to estimate the boiling point at reduced pressure.[5]

  • Completion: Once the product has been collected, remove the heating mantle and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Characterization and Data

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2Triplet of Triplets4H-CH ₂-C≡CH
~1.95Triplet2H≡C-H
~1.6Quintet4H-CH₂-CH ₂-CH₂-

Note: Data is based on typical values for terminal alkynes and similar structures.

Table 2: ¹³C NMR Spectroscopic Data [7]

Chemical Shift (δ) ppmAssignment
~84.5C ≡CH
~68.3C≡C H
~28.0-CH₂-C H₂-CH₂-
~18.2-C H₂-C≡CH

Table 3: Key IR Absorption Bands [8]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
~2940, ~2860MediumC-H StretchAlkane (-CH₂-)
~2120Weak, SharpC≡C StretchAlkyne
~630Strong, Broad≡C-H BendTerminal Alkyne

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Acetylide Formation (NaNH2 + Acetylene in liq. NH3) B 2. Alkylation (Addition of 1,4-Dichlorobutane) A->B C 3. Quenching & Workup (NH4Cl, Ether Extraction) B->C D 4. Solvent Removal (Rotary Evaporation) C->D Crude Product E 5. Vacuum Distillation D->E F 6. Characterization (NMR, IR) E->F Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction Pathway Diagram

Reaction_Pathway acetylene H-C≡C-H plus1 + nanh2 2 NaNH₂ arrow1 dcb Cl-(CH₂)₄-Cl arrow2 acetylide Na⁺⁻:C≡C:⁻Na⁺ plus2 + product H-C≡C-(CH₂)₄-C≡C-H

Caption: Reaction scheme for the synthesis of this compound.

References

1,7-Octadiyne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,7-octadiyne, a versatile bifunctional alkyne crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the physicochemical properties, molecular structure, and critical applications of this compound, with a focus on its role in Sonogashira couplings, copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and polymerization reactions. Detailed experimental protocols for these key applications are provided, alongside graphical representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a linear C8 hydrocarbon featuring terminal alkyne functionalities.[1] This structure makes it a highly valuable C8 synthon and a bifunctional chain extension unit in organic synthesis.[1] Its terminal triple bonds exhibit characteristic reactivity, enabling its participation in a wide array of chemical transformations. This guide will explore its fundamental properties and delve into its most significant applications, providing practical guidance for its use in research and development.

Molecular Structure and Identification

The unique reactivity of this compound stems from its molecular structure, which consists of an eight-carbon chain with triple bonds at the 1 and 7 positions.

  • Chemical Formula : C₈H₁₀[2]

  • CAS Number : 871-84-1[2]

  • IUPAC Name : octa-1,7-diyne[3]

  • Linear Formula : HC≡C(CH₂)₄C≡CH

  • SMILES : C#CCCCCC#C

  • InChI Key : DSOJWVLXZNRKCS-UHFFFAOYSA-N[2]

Physicochemical and Safety Data

For ease of reference and to ensure safe handling, the key physicochemical properties and safety information for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 106.17 g/mol
Appearance Colorless to faintly yellow liquid
Form Liquid
Density 0.8 g/mL at 25 °C
Boiling Point 135-136 °C
Refractive Index n20/D 1.446
Storage Temperature 2-8°C
Table 2: Safety and Hazard Information for this compound
Hazard InformationDetailsReference(s)
Signal Word Warning
Hazard Statements H226, H315, H319, H335
Hazard Classifications Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3
Precautionary Statements P210, P233, P240, P241, P303+P361+P353, P305+P351+P338
Flash Point 23 °C (73.4 °F) - closed cup
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, type ABEK (EN14387) respirator filter

Key Applications and Experimental Protocols

The presence of two terminal alkyne groups makes this compound a versatile building block in several key synthetic methodologies.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5] this compound can be coupled at one or both of its alkyne terminals, allowing for the synthesis of complex molecular architectures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X L2 pd0->pd_complex inv1 pd_complex->inv1 cu_acetylide R'C≡CCu cu_acetylide->inv1 pd_acetylide R'C≡C-Pd(II)-R L2 pd_acetylide->pd0 product R-C≡C-R' pd_acetylide->product Reductive Elimination reactants R-X + R'C≡CH reactants->pd0 Oxidative Addition cu_catalyst CuX inv2 cu_catalyst->inv2 base Base base->inv2 inv1->pd_acetylide Transmetalation inv2->cu_acetylide R'C≡CH inv3

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This protocol is a representative example for the synthesis of a diaryl-substituted octadiyne.

  • Reagent Preparation : To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (2.2 equivalents), copper(I) iodide (0.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 equivalents).

  • Solvent and Base Addition : Add a degassed solvent system, typically a mixture of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) (Et₃N) in a 2:1 ratio.

  • Substrate Addition : To the stirred solution, add this compound (1.0 equivalent) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of "click chemistry," enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[6][7] this compound, with its two terminal alkyne groups, is an excellent scaffold for creating bis-triazole linkages, which are valuable in drug discovery, bioconjugation, and materials science.[6][8]

CuAAC_Workflow start Start prep Prepare Stock Solutions: 1. Alkyne (this compound) 2. Azide (B81097) (e.g., Benzyl (B1604629) Azide) 3. CuSO4 4. Sodium Ascorbate (B8700270) start->prep mix In a reaction vessel, combine: - Alkyne solution - Azide solution prep->mix add_cu Add CuSO4 solution mix->add_cu initiate Initiate reaction by adding Sodium Ascorbate solution add_cu->initiate react Stir at room temperature (Monitor by TLC/LC-MS) initiate->react workup Aqueous Work-up (e.g., water and ethyl acetate) react->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a CuAAC reaction.

This protocol describes the reaction of this compound with an azide to form a bis-triazole product.

  • Reagent Preparation : In a round-bottom flask, dissolve this compound (1.0 equivalent) and the corresponding azide (e.g., benzyl azide, 2.1 equivalents) in a suitable solvent mixture, such as t-BuOH/H₂O (1:1).

  • Catalyst and Reducing Agent Addition : To the stirred solution, add a freshly prepared 1 M aqueous solution of sodium ascorbate (0.2 equivalents), followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) in water.[9]

  • Reaction Execution : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up : Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure bis-triazole.

Cyclopolymerization

This compound and its derivatives can undergo cyclopolymerization to produce conjugated polymers containing six-membered rings.[10][11] This type of polymerization is often catalyzed by Grubbs or Schrock-type catalysts. The resulting polymers have interesting optical and electronic properties, making them suitable for applications in materials science.

Cyclopolymerization monomer This compound Monomer catalyst Grubbs Catalyst (e.g., 3rd Gen.) monomer->catalyst Initiation polymer Conjugated Polymer with Six-Membered Rings catalyst->polymer Propagation (Cyclization)

Caption: Schematic representation of this compound cyclopolymerization.

This protocol is based on the living cyclopolymerization of N-containing this compound derivatives and can be adapted for other derivatives.[10]

  • Monomer and Catalyst Preparation : In a glovebox, prepare a stock solution of the this compound monomer in an anhydrous, degassed solvent (e.g., THF or toluene). In a separate vial, prepare a stock solution of a third-generation Grubbs catalyst.

  • Polymerization Initiation : In a reaction vial, add the monomer solution. To this, add the catalyst solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Reaction Execution : Allow the reaction to proceed at room temperature. The polymerization is typically fast, and the progress can be monitored by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight and the narrowing of the polydispersity index (PDI).

  • Termination : After the desired time or monomer conversion is reached, terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

  • Isolation and Purification : Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to obtain the final product.

Conclusion

This compound is a fundamentally important and highly versatile chemical building block. Its symmetric structure with two terminal alkyne groups provides a platform for a multitude of synthetic transformations, including carbon-carbon bond formations and the construction of complex molecular architectures through click chemistry and polymerization. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively and safely utilize this compound in their synthetic endeavors, from small-molecule synthesis to the development of advanced materials.

References

Spectroscopic Profile of 1,7-Octadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,7-octadiyne (CAS No. 871-84-1), a linear C8 hydrocarbon featuring terminal alkyne groups. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀, with a molecular weight of 106.17 g/mol .[1] Its symmetrical structure, with two terminal acetylenic groups separated by a four-carbon chain, gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key NMR data are summarized below.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.2Triplet (t)4HProtons on carbons adjacent to the triple bonds (C3-H₂ and C6-H₂)
~1.95Triplet (t)2HAcetylenic protons (C1-H and C8-H)
~1.6Multiplet (m)4HProtons on the central carbons (C4-H₂ and C5-H₂)

¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Carbon Assignment
~84Acetylenic carbons (C1, C2, C7, C8)
~28Central methylene (B1212753) carbons (C4, C5)
~18Methylene carbons adjacent to the acetylenic groups (C3, C6)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for its terminal alkyne moieties.[2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2940Mediumsp³ C-H stretch
~2860Mediumsp³ C-H stretch
~2120WeakC≡C stretch
~1430MediumCH₂ bend
~630Strong, Broad≡C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
106ModerateMolecular Ion [M]⁺
91High[M - CH₃]⁺
79High[C₆H₇]⁺
78High[C₆H₆]⁺
77High[C₆H₅]⁺
65Moderate[C₅H₅]⁺
53Moderate[C₄H₅]⁺
39High[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is conveniently obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is separated from the solvent on a capillary column (e.g., a nonpolar DB-5 column) and then introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions, which are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the different spectroscopic methods for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Neat Liquid/\nATR Neat Liquid/ ATR Sample->Neat Liquid/\nATR For IR GC_MS GC-MS System Sample->GC_MS For MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Neat Liquid/\nATR->FTIR_Spec 1H_NMR ¹H NMR Spectrum NMR_Spec->1H_NMR 13C_NMR ¹³C NMR Spectrum NMR_Spec->13C_NMR IR_Spectrum IR Spectrum FTIR_Spec->IR_Spectrum Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Structure_Elucidation Structure Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

General workflow for spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure 1H_NMR ¹H NMR (Proton Environments & Connectivity) 1H_NMR->Structure 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->Structure IR IR (Functional Groups: -C≡C-H, C-H) IR->Structure MS MS (Molecular Weight & Fragmentation) MS->Structure

Convergent use of spectroscopic data for structural confirmation.

References

The Duality of Reactivity: A Technical Guide to the Terminal Alkynes of 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Octadiyne, a versatile C8 hydrocarbon featuring terminal alkyne functional groups, presents a rich landscape for chemical transformations. The unique electronic and steric properties of its terminal triple bonds make it a valuable building block in organic synthesis, polymer chemistry, and materials science. This technical guide provides an in-depth exploration of the reactivity of these terminal alkynes, with a focus on cyclopolymerization, cycloaddition reactions, and their applications in the development of novel materials and potential therapeutic agents. Detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction: The Chemical Versatility of this compound

This compound (C₈H₁₀) is a linear alkyne characterized by the presence of two terminal triple bonds separated by a flexible four-carbon chain.[1][2] This structure imparts a unique reactivity profile, allowing for a range of chemical manipulations. The terminal alkynes are susceptible to a variety of reactions, including addition, coupling, and cyclization, making this compound a key precursor in the synthesis of complex organic molecules and polymers. Its ability to participate in "click chemistry" reactions further enhances its utility in bioconjugation and drug delivery applications.[3]

The sp-hybridized carbon atoms of the terminal alkynes are electron-rich, rendering them nucleophilic and prone to electrophilic addition.[4][5] Furthermore, the acidity of the terminal protons allows for the formation of acetylides, which are potent nucleophiles in their own right.[6] These fundamental reactive properties are the basis for the diverse chemical transformations discussed in this guide.

Cyclopolymerization: Crafting Novel Polymeric Architectures

A significant area of research involving this compound is its use as a monomer in cyclopolymerization reactions. This process leverages the presence of two terminal alkyne groups to form polymers containing cyclic repeating units.

Grubbs and Schrock Catalysis

Metathesis catalysts, particularly those developed by Grubbs and Schrock, have proven highly effective in the cyclopolymerization of this compound and its derivatives.[7][8] These reactions typically proceed via a regioselective α-insertion mechanism, leading to the formation of polymers containing six-membered rings.[9][10] The living nature of these polymerizations, especially with certain catalysts, allows for precise control over molecular weight and narrow polydispersity indices (PDIs).[7][8]

Table 1: Cyclopolymerization of this compound Derivatives

MonomerCatalystSolventPolymer StructureMolecular Weight (Mn)PDIReference
N-Boc-protected this compound derivative (6)Grubbs 3rd Gen.THFPoly(6) with six-membered ringsControlledNarrow[7]
1,4-dihexyloxy-2,3-dipropargylbenzene (M1)Ru(NCO)₂(IMesH₂)(=CH-(2-(2-PrO)C₆H₄)) (I1)Toluene1,2-cyclohex-1-enylenvinylene units--[11]
(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne (M2)Mo(N-2,6-(iPr)₂C₆H₃)(CHCMe₂Ph)(OCHMe₂)₂ (I3) / quinuclidineToluene1,2-cyclohex-1-enylenvinylene units--[11]
Diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynesSchrock-type initiatorsToluenePoly(this compound)s with six-membered rings--[9]
Experimental Protocol: Living Cyclopolymerization of an N-Containing this compound Derivative[8]

Materials:

  • N-containing this compound monomer (with protecting groups)

  • Grubbs third-generation catalyst

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (for quenching)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: The monomer and THF are rigorously purified and degassed to remove oxygen and water.

  • Reaction Setup: A Schlenk flask is charged with the monomer under an inert atmosphere (e.g., argon). Anhydrous THF is added to dissolve the monomer.

  • Catalyst Addition: The Grubbs catalyst, dissolved in a small amount of anhydrous THF, is added to the monomer solution via syringe.

  • Polymerization: The reaction mixture is stirred at a controlled temperature. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy.

  • Quenching and Isolation: Upon completion, the polymerization is quenched by the addition of methanol. The polymer is then precipitated, isolated by filtration, and dried under vacuum.

Cyclopolymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer N-Containing This compound Monomer Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Solvent Anhydrous THF Solvent->Setup Catalyst Grubbs Catalyst Addition Setup->Catalyst Polymerization Stirring at Controlled Temp. Catalyst->Polymerization Quench Quench with Methanol Polymerization->Quench Isolate Precipitate and Isolate Polymer Quench->Isolate

Cyclopolymerization Experimental Workflow

Cycloaddition Reactions: Building Complex Ring Systems

The terminal alkynes of this compound are excellent substrates for various cycloaddition reactions, providing access to a wide array of cyclic and polycyclic structures.

[2+2+2] Cycloaddition

A notable reaction is the cobalt-catalyzed [2+2+2] cycloaddition of this compound derivatives with nitriles. This atom-economical method is highly effective for synthesizing six-membered rings, such as substituted pyridines.[3]

Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of a this compound Derivative with Various Nitriles [3]

This compound DerivativeNitrileProduct
1-(1,7-octadiynyl)-2-methoxynaphthaleneAcetonitrile2-Methyl-4-(2-methoxynaphthyl)pyridine
1-(1,7-octadiynyl)-2-methoxynaphthaleneBenzonitrile2-Phenyl-4-(2-methoxynaphthyl)pyridine
1-(1,7-octadiynyl)-2-methoxynaphthalenePropionitrile2-Ethyl-4-(2-methoxynaphthyl)pyridine

Data sourced from Hapke et al., 2010 as cited in Benchchem.

Cycloaddition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Octadiyne This compound Derivative Catalyst Cobalt Catalyst Octadiyne->Catalyst Nitrile Nitrile (R-CN) Nitrile->Catalyst Pyridine Substituted Pyridine Catalyst->Pyridine [2+2+2] Cycloaddition

[2+2+2] Cycloaddition Reaction Pathway
Other Cycloaddition Reactions

While the [2+2+2] cycloaddition is well-documented, the terminal alkynes of this compound are also amenable to other cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". This reaction, typically catalyzed by copper(I), involves the reaction of an alkyne with an azide (B81097) to form a 1,2,3-triazole. This transformation is of particular interest in drug development for the synthesis of complex molecules and bioconjugation.[12]

Other Notable Reactions of Terminal Alkynes

Beyond cyclopolymerization and cycloadditions, the terminal alkynes of this compound can undergo a variety of other transformations.

  • Metal-Catalyzed Reactions: Palladium-catalyzed reactions, for instance, can be employed for various coupling and dimerization processes.[3]

  • Reductive Coupling and Intramolecular Cyclization: In the presence of certain molybdenum complexes and a reducing agent, this compound can undergo intramolecular cyclization to form products such as cyclohept-1-ene-3-ylidene.[13]

  • Addition Reactions: Similar to other alkynes, the terminal triple bonds of this compound can undergo addition reactions with reagents like hydrogen halides and water.[14]

Applications in Drug Development and Materials Science

The versatile reactivity of this compound makes it a valuable tool in several advanced applications.

  • Drug Delivery: Its ability to form stable linkages via click chemistry is central to its use in forming hydrogels from natural polymers for drug delivery systems.[3]

  • Synthesis of Complex Molecules: The cycloaddition reactions of this compound derivatives are employed in the synthesis of complex heterocyclic systems, which are common scaffolds in medicinal chemistry.[3]

  • Advanced Materials: The cyclopolymerization of this compound leads to the formation of conjugated polymers with potential applications in electronics and photonics.[8]

Conclusion

The terminal alkynes of this compound exhibit a rich and diverse reactivity, enabling a wide range of chemical transformations. From the controlled synthesis of novel polymers through cyclopolymerization to the atom-economical construction of complex ring systems via cycloaddition, this compound stands out as a versatile and powerful building block. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this remarkable molecule in the fields of organic synthesis, polymer chemistry, and drug development. The continued exploration of the reactivity of this compound is poised to unlock new opportunities for the creation of innovative materials and therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 1,7-Octadiyne in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,7-octadiyne, a terminal alkyne of interest in organic synthesis and materials science. Understanding its solubility is crucial for designing reaction conditions, purification protocols, and formulation strategies. This document outlines the expected solubility of this compound in various common organic solvents, details general experimental methodologies for quantitative solubility determination, and provides a visual representation of a typical experimental workflow.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alkanes Hexane, Heptane, CyclohexaneHighNonpolar solvents that have strong van der Waals interactions with the nonpolar alkyne.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHighNonpolar aromatic solvents capable of interacting favorably with the hydrocarbon chain of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are weakly polar and can effectively solvate nonpolar compounds like alkynes.[3][4]
Halogenated Solvents Dichloromethane (DCM), ChloroformHighThese solvents are weakly polar and are generally good solvents for a wide range of organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighKetones have a higher polarity than ethers but are still capable of dissolving nonpolar compounds.
Esters Ethyl acetateModerateEsters are more polar than ketones and may show slightly lower, but still significant, solubility for nonpolar alkynes.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateThe polarity and hydrogen-bonding nature of alcohols make them less ideal solvents for nonpolar hydrocarbons. Solubility is expected to decrease with increasing alcohol polarity (Methanol < Ethanol < Isopropanol).
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)LowThese highly polar solvents are generally poor choices for dissolving nonpolar compounds like this compound.
Water -InsolubleAs a highly polar, hydrogen-bonding solvent, water is immiscible with nonpolar hydrocarbons like this compound.[1][2][3][4][5]

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.[6][7][8]

This is a classic and straightforward method for determining solubility.[9][10][11][12][13]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved this compound confirms that the solution is saturated.

  • Phase Separation: The saturated solution is allowed to stand undisturbed to allow the undissolved solute to settle. A clear aliquot of the supernatant is then carefully withdrawn using a pipette, ensuring no undissolved droplets are transferred. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully removed under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator. Gentle heating may be applied if necessary, ensuring the temperature is kept well below the boiling point of this compound to prevent its evaporation.

  • Quantification: The container with the non-volatile solute residue is dried to a constant weight in a desiccator and then weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

These methods are highly sensitive and require smaller amounts of material. They are particularly useful for determining the solubility of compounds that have a chromophore or can be easily separated and detected by chromatography.[14][15][16][17]

Methodology:

  • Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

  • Phase Separation: A clear aliquot of the saturated solution is obtained by centrifugation and/or filtration.

  • Dilution: The clear supernatant is accurately diluted with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Calibration Curve: A series of standard solutions of this compound in the same solvent with known concentrations are prepared. A calibration curve is generated by plotting the analytical signal (e.g., absorbance for UV-Vis, peak area for HPLC) against the concentration of the standards.

  • Sample Analysis: The diluted sample solution is analyzed using the same analytical method as the standards.

  • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Given the volatile nature of this compound, gas chromatography is a highly suitable method for its quantification.

Methodology:

  • Preparation of a Saturated Solution: A saturated solution is prepared as described previously.

  • Phase Separation: A clear aliquot of the saturated solution is carefully separated.

  • Internal Standard: An internal standard (a known amount of a different, non-interfering volatile compound) is added to the saturated solution aliquot.

  • Calibration: A series of calibration standards containing known concentrations of this compound and the same concentration of the internal standard are prepared and analyzed by GC to generate a calibration curve of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.

  • Sample Analysis: The saturated solution containing the internal standard is injected into the GC.

  • Calculation: The concentration of this compound in the saturated solution is determined from the calibration curve based on the peak area ratio.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using an analytical method like HPLC or GC.

G A Start: Prepare Saturated Solution (Excess this compound in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) A->B C Phase Separation (Centrifugation and/or Filtration) B->C G Dilute Saturated Solution Aliquot C->G D Prepare Calibration Standards (Known concentrations of this compound) E Analyze Standards (e.g., by HPLC or GC) D->E F Generate Calibration Curve E->F I Determine Concentration from Calibration Curve F->I H Analyze Diluted Sample G->H H->I J Calculate Solubility (Account for dilution factor) I->J K End: Quantitative Solubility Value J->K

Caption: General workflow for determining the solubility of this compound.

References

Thermal Stability and Decomposition of 1,7-Octadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal decomposition profile of 1,7-octadiyne is limited. This guide synthesizes known physical properties, general principles of thermal analysis, and plausible decomposition pathways inferred from related chemical structures. The experimental protocols and decomposition data presented herein should be considered illustrative for designing future studies.

Introduction

This compound (CAS No. 871-84-1) is a linear C8 hydrocarbon featuring terminal alkyne groups. Its bifunctional nature makes it a valuable building block in organic synthesis, polymer chemistry, and materials science. As with many high-energy functional groups, the acetylenic C-H bonds and the C≡C triple bonds can be susceptible to thermally induced reactions. Understanding the thermal stability, decomposition onset, and potential breakdown products of this compound is critical for ensuring safe handling, predicting shelf-life, and controlling reaction chemistry in high-temperature applications. This guide provides an overview of its known properties and a framework for its thermal analysis.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. This information is crucial for designing experimental setups and for safety assessments.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀[Thermo Fisher Scientific]
Molecular Weight 106.16 g/mol [Thermo Fisher Scientific]
Appearance Light yellow liquid[Thermo Fisher Scientific]
Boiling Point 135 - 136 °C (275 - 276.8 °F)[Sigma-Aldrich]
Density 0.8 g/mL at 25 °C[Sigma-Aldrich]
Flash Point 23 °C (73.4 °F)[Sigma-Aldrich]
Hazard Statements H226 (Flammable liquid and vapor)[Sigma-Aldrich]
Hazardous Decomposition Under combustion: Carbon monoxide (CO), Carbon dioxide (CO₂)[Thermo Fisher Scientific]

Thermal Stability and Decomposition Analysis

The thermal stability of a compound is typically investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing exothermic or endothermic transitions.

Table 2: Illustrative Thermal Decomposition Parameters for a Non-Conjugated Diyne

ParameterSymbolIllustrative ValueMethod of DeterminationSignificance
Onset Decomposition Temp. Tonset150 - 200 °CTGA/DSCTemperature at which significant decomposition begins. Crucial for defining maximum safe process temperature.
Peak Decomposition Temp. Tpeak200 - 250 °CDTG (Derivative TGA)Temperature at which the rate of mass loss is maximal.
Enthalpy of Decomposition ΔHD-100 to -200 kJ/molDSCQuantifies the heat released (exothermic) or absorbed (endothermic) during decomposition. A large negative value indicates high energetic potential.
Activation Energy Ea100 - 150 kJ/molTGA (Multiple Heating Rates)The minimum energy required to initiate the decomposition reaction. Higher Ea implies greater kinetic stability.
Primary Decomposition Products -H₂, CH₄, C₂H₂, C₂H₄, OligomersGC-MS of Effluent GasIdentifies the molecules formed during pyrolysis, providing insight into the decomposition mechanism.

Experimental Protocols

To determine the parameters in Table 2, standardized experimental procedures would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify mass loss.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert atmosphere.

    • Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis (e.g., ASTM E1640) to determine activation energy.

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature is determined from the initial deviation from the baseline. The derivative of this curve (DTG) shows the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with decomposition and identify any phase transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Seal 2-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible to contain any volatile products and prevent evaporation before decomposition. An empty, sealed crucible is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Program: Equilibrate at a low temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under any exothermic or endothermic peaks to determine the enthalpy of the transition (ΔH).

Visualizing Workflows and Pathways

Experimental Workflow

The logical flow for a comprehensive thermal analysis of this compound, from sample handling to data interpretation, is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample TGA_Sample Aliquot for TGA (5-10 mg) Sample->TGA_Sample DSC_Sample Aliquot for DSC (2-5 mg, sealed) Sample->DSC_Sample TGA TGA Analysis (Inert Atmosphere) TGA_Sample->TGA DSC DSC Analysis (Inert Atmosphere) DSC_Sample->DSC TGA_Data Mass Loss vs. Temp (T-onset, T-peak) TGA->TGA_Data Evolved_Gas Evolved Gas Analysis (TGA-MS/FTIR) TGA->Evolved_Gas Effluent Gas DSC_Data Heat Flow vs. Temp (ΔH-decomp) DSC->DSC_Data Kinetics Kinetic Analysis (Activation Energy, Ea) TGA_Data->Kinetics Final_Report Technical Report on Thermal Stability TGA_Data->Final_Report Synthesize Data DSC_Data->Final_Report Synthesize Data Kinetics->Final_Report Synthesize Data Products Decomposition Products Evolved_Gas->Products Products->Final_Report Synthesize Data G cluster_initiation Initiation (High T) cluster_propagation Propagation cluster_products Termination Products Start This compound (HC≡C-(CH₂)₄-C≡CH) Homolysis Homolytic Cleavage (C-C or C-H bond) Start->Homolysis Heat (Δ) Radicals Formation of Alkyl & H• Radicals Homolysis->Radicals H_Abstraction H-Abstraction Radicals->H_Abstraction Beta_Scission β-Scission (Chain Fragmentation) Radicals->Beta_Scission Cyclization Intramolecular Cyclization/Addition Radicals->Cyclization Oligomerization Intermolecular Addition Radicals->Oligomerization H_Abstraction->Radicals Chain Reaction Small_Molecules Small Volatiles (H₂, CH₄, C₂H₂, etc.) Beta_Scission->Small_Molecules Cyclic_Prods Cyclic Compounds (e.g., Cyclohexene derivatives) Cyclization->Cyclic_Prods Polymers Oligomers/Polymers (Non-volatile char) Oligomerization->Polymers

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 1,7-Octadiyne (CAS No. 871-84-1). The information is intended to support risk assessments and the implementation of safe laboratory practices.

Chemical and Physical Properties

This compound is a terminal bis-alkyne, appearing as a clear, colorless to faintly yellow liquid. Its physical and chemical properties are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures, particularly concerning its flammability and volatility.

PropertyValueSource
Molecular Formula C₈H₁₀[1][2]
Molecular Weight 106.17 g/mol [1][2]
Appearance Clear colorless to faintly yellow liquid[3]
Boiling Point 135-136 °C (at 760 mmHg)[1]
Density 0.8 g/mL (at 25 °C)[1]
Flash Point 23 °C (73.4 °F) - closed cup[1]
Refractive Index n20/D 1.446 (lit.)[1]
Storage Temperature 2-8°C[1]
Solubility Not miscible or difficult to mix with water[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Flammable Liquids Category 3WarningH226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following are representative protocols based on OECD and ASTM guidelines for assessing the hazards identified.

Flammability Testing (Based on ASTM D93)

Objective: To determine the flash point of a volatile material by a Pensky-Martens closed-cup tester.

Methodology:

  • A brass test cup of specified dimensions is filled with the test specimen (this compound) to a specified level.

  • The lid is placed on the cup, and the apparatus is heated at a slow, constant rate.

  • An ignition source is directed into the cup at regular intervals with simultaneous interruption of stirring.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4]

Methodology:

  • The test substance (0.5 mL of this compound) is applied to a small area (approximately 6 cm²) of the clipped skin of a healthy young adult albino rabbit.[4]

  • The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4]

  • After exposure, the residual test substance is removed.[4]

  • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Observations are scored according to a standardized scale, and the mean scores are used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

  • A single dose (0.1 mL) of this compound is instilled into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye remains untreated and serves as a control.

  • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Lesions are scored according to a standardized scale. The reversibility of any observed effects is also assessed.

Safety Precautions and Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety glasses with side-shields or goggles Hand_Protection Compatible chemical-resistant gloves (e.g., nitrile rubber) Body_Protection Flame-retardant lab coat Respiratory_Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator. User Researcher/Scientist User->Eye_Protection Always wear User->Hand_Protection Always wear User->Body_Protection Always wear User->Respiratory_Protection Ensure adequate

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1] Keep away from oxidizing agents.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

First_Aid_Procedures cluster_first_aid First Aid for this compound Exposure Inhalation Inhalation Inhalation_Action Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. Inhalation->Inhalation_Action Skin_Contact Skin Contact Skin_Contact_Action Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek medical attention if irritation persists. Skin_Contact->Skin_Contact_Action Eye_Contact Eye Contact Eye_Contact_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Eye_Contact->Eye_Contact_Action Ingestion Ingestion Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Ingestion_Action

Caption: First aid procedures for exposure to this compound.

Spill and Leak Response

A logical workflow for responding to a spill is detailed below.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate immediate area and ensure proper ventilation Start->Evacuate Ignition_Sources Eliminate all ignition sources (flames, sparks, hot surfaces) Evacuate->Ignition_Sources PPE Wear appropriate PPE (respirator, gloves, lab coat, goggles) Ignition_Sources->PPE Containment Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Containment Collection Carefully collect the absorbed material into a sealed container for disposal Containment->Collection Decontaminate Decontaminate the spill area Collection->Decontaminate Disposal Dispose of waste according to local, state, and federal regulations Decontaminate->Disposal End Spill Cleaned Disposal->End

Caption: Logical workflow for responding to a this compound spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it in drains or the environment.

Conclusion

This compound is a valuable reagent in chemical synthesis but possesses significant hazards, primarily related to its flammability and irritant properties. A thorough understanding of these hazards and the strict implementation of the safety precautions outlined in this guide are essential for the protection of researchers and the laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

The Synthesis of 1,7-Octadiyne: A Technical Guide to Its Discovery and Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Octadiyne, a versatile C8 hydrocarbon featuring terminal triple bonds, serves as a crucial building block in organic synthesis, polymer science, and medicinal chemistry. Its linear structure and the reactivity of its terminal alkynes allow for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the historical and contemporary synthetic routes to this compound, with a focus on detailed experimental protocols and the underlying chemical principles. Quantitative data for key synthetic methods are summarized, and logical workflows are visualized to facilitate a comprehensive understanding of its preparation.

Introduction: Discovery and Significance

While the precise initial discovery of this compound is not prominently documented in readily accessible historical literature, its synthesis falls within the broader development of classical alkyne chemistry. The fundamental methods for constructing terminal alkynes, established in the late 19th and early 20th centuries, provide the foundational routes to this important molecule. The significance of α,ω-diynes like this compound has grown considerably with the advent of modern synthetic techniques, such as metal-catalyzed cross-coupling and polymerization reactions. Today, it is a key monomer in the synthesis of advanced polymers and a versatile synthon in the preparation of macrocycles and other complex organic structures.

Classical Synthetic Approaches

The preparation of this compound has historically relied on two principal strategies rooted in fundamental organic chemistry: the alkylation of acetylene (B1199291) and the dehydrohalogenation of saturated precursors. These methods, while traditional, remain relevant for their straightforwardness and scalability.

Synthesis via Alkylation of Acetylene

One of the most direct conceptual routes to this compound involves the formation of new carbon-carbon bonds by alkylating both ends of the acetylene molecule. This is typically achieved by reacting a suitable four-carbon dihalide with an acetylide salt.

Logical Workflow for Acetylene Alkylation:

G Acetylene Acetylene (C2H2) Sodium_Acetylide Sodium Acetylide (NaC≡CH) Acetylene->Sodium_Acetylide Deprotonation NaNH2 Sodium Amide (NaNH2) in liquid NH3 Reaction1 Nucleophilic Substitution (SN2) Sodium_Acetylide->Reaction1 Reaction2 Second Alkylation Sodium_Acetylide->Reaction2 Dihalobutane 1,4-Dihalobutane (e.g., 1,4-Dichlorobutane) Dihalobutane->Reaction1 Intermediate 6-Halo-1-hexyne Reaction1->Intermediate Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: Synthesis of this compound via double alkylation of acetylene.

Experimental Protocol: Alkylation of Sodium Acetylide with 1,4-Dichlorobutane (B89584)

This procedure involves the in-situ formation of sodium acetylide followed by a double nucleophilic substitution reaction.

  • Step 1: Preparation of Sodium Acetylide. In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and a gas inlet tube, approximately 500 mL of liquid ammonia (B1221849) is condensed. A catalytic amount of iron(III) nitrate (B79036) is added. Small pieces of sodium metal (2.0 eq) are cautiously added until a persistent blue color is observed, indicating the formation of solvated electrons. The blue color is then discharged by bubbling acetylene gas through the solution, signifying the formation of sodium acetylide.

  • Step 2: Alkylation. To the suspension of sodium acetylide in liquid ammonia, 1,4-dichlorobutane (1.0 eq) is added dropwise. The reaction mixture is stirred for several hours to allow for the double alkylation to proceed.

  • Step 3: Work-up. After the reaction is complete, the ammonia is allowed to evaporate. The reaction is then carefully quenched by the slow addition of water. The aqueous mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation.

Quantitative Data for Alkylation Method:

ParameterValue
Reactants Acetylene, Sodium, 1,4-Dichlorobutane
Stoichiometry ~2.2 eq Sodium Acetylide per 1 eq 1,4-Dichlorobutane
Solvent Liquid Ammonia
Typical Yield 40-60%
Purity Requires purification by distillation
Synthesis via Dehydrohalogenation

An alternative and widely used classical approach is the double dehydrohalogenation of a suitable eight-carbon dihaloalkane or tetrahaloalkane. This elimination reaction, typically base-induced, creates the two triple bonds.

Logical Workflow for Dehydrohalogenation:

G Starting_Material 1,8-Dihalooctane or 1,1,8,8-Tetrabromooctane Elimination1 First Double Elimination (E2) Starting_Material->Elimination1 Base Strong Base (e.g., NaNH2, KOH) Base->Elimination1 Elimination2 Second Double Elimination (E2) Base->Elimination2 Intermediate Intermediate Dienoate Elimination1->Intermediate Intermediate->Elimination2 Product This compound Elimination2->Product

Caption: Synthesis of this compound via double dehydrohalogenation.

Experimental Protocol: Dehydrohalogenation of 1,8-Dibromooctane

This method involves a two-step process: halogenation of a precursor followed by elimination. A common precursor is 1,7-octadiene (B165261), which can be synthesized from the dimerization of butadiene.

  • Step 1: Synthesis of 1,2,7,8-Tetrabromooctane (B14532193) (if starting from 1,7-octadiene). 1,7-octadiene (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758). The solution is cooled in an ice bath, and a solution of bromine (2.0 eq) in dichloromethane is added dropwise with stirring. The reaction is typically rapid, and the disappearance of the bromine color indicates completion. The solvent is removed in vacuo to yield the crude tetrabromide.

  • Step 2: Double Dehydrohalogenation. The crude 1,2,7,8-tetrabromooctane is then subjected to double dehydrohalogenation. A strong base, such as potassium hydroxide (B78521) in ethanol (B145695) or sodium amide in liquid ammonia, is used. The mixture is heated under reflux for several hours.

  • Step 3: Work-up. After cooling, the reaction mixture is poured into water and extracted with a low-boiling organic solvent like pentane. The organic extracts are combined, washed with water and brine, and dried over a suitable drying agent. The solvent is carefully removed by distillation, and the resulting this compound is purified by fractional distillation.

Quantitative Data for Dehydrohalogenation Method:

ParameterValue
Starting Material 1,8-Dibromooctane or 1,2,7,8-Tetrabromooctane
Base Potassium Hydroxide or Sodium Amide
Solvent Ethanol or Liquid Ammonia
Reaction Temperature Reflux (Ethanol) or -33 °C (Liquid Ammonia)
Typical Yield 50-70%
Purity Requires purification by distillation

Modern Synthetic Applications

In contemporary organic synthesis, this compound is a valuable monomer for polymerization reactions. Specifically, it undergoes cyclopolymerization using Grubbs' or Schrock catalysts to produce conjugated polymers with six-membered rings in their backbone. These materials are of interest for their potential applications in materials science.

Signaling Pathway for Cyclopolymerization:

G Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation (Cyclization) Monomer->Propagation Catalyst Grubbs' or Schrock Catalyst Catalyst->Initiation Initiation->Propagation Polymer Conjugated Polymer Propagation->Polymer

Caption: Cyclopolymerization of this compound.

Conclusion

The synthesis of this compound is well-established through classical organic reactions that remain fundamental to its preparation. The alkylation of acetylene and the dehydrohalogenation of haloalkanes represent robust and accessible methods for obtaining this versatile diyne. While its initial discovery is not clearly attributed to a single report, its synthetic routes are a testament to the enduring power of fundamental organic chemistry principles. The continued utility of this compound in modern applications, particularly in polymer chemistry, ensures its ongoing importance in the fields of chemical research and materials science. This guide provides the necessary technical details for its synthesis, enabling researchers to utilize this valuable building block in their own investigations.

An In-Depth Technical Guide to the Theoretical and Computational Studies of 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne, a versatile linear diyne, serves as a fundamental building block in a variety of chemical transformations, including polymer synthesis and the construction of complex cyclic molecules. Its two terminal alkyne functionalities provide reactive sites for a range of reactions, making it a molecule of significant interest in organic synthesis and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structural properties, reactivity, and reaction mechanisms of this compound. The content herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this and similar alkyne systems.

Molecular Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is crucial for its application in chemical synthesis. A combination of experimental data and computational predictions provides a comprehensive profile of this molecule.

Physical and Chemical Properties

Experimental and computationally derived properties of this compound are summarized in the table below. These values are essential for predicting its behavior in different solvent systems and under various reaction conditions.

PropertyValueSource
Molecular Formula C₈H₁₀--INVALID-LINK--
Molecular Weight 106.16 g/mol --INVALID-LINK--
IUPAC Name Octa-1,7-diyne--INVALID-LINK--
CAS Number 871-84-1--INVALID-LINK--
Boiling Point 129-130 °C
Density 0.816 g/mL
Refractive Index 1.447
Computed Molecular Descriptors

Computational chemistry provides valuable insights into the electronic and structural characteristics of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[1] The following table presents key computed descriptors for this compound.

DescriptorValueComputational Method
XLogP3 2.1
Topological Polar Surface Area 0 Ų
Heavy Atom Count 8
Rotatable Bond Count 3
Complexity 107

Theoretical and Computational Methodologies

The study of this compound's reactivity and reaction mechanisms heavily relies on computational chemistry, with Density Functional Theory (DFT) being the most prominent method.

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in understanding the electronic structure, predicting reaction pathways, and determining the energies of reactants, products, and transition states.[1] For molecules like this compound, dispersion corrections are often incorporated into DFT calculations to accurately model non-covalent interactions that can influence reaction outcomes.[1]

A typical computational workflow for studying a reaction of this compound using DFT is outlined below.

DFT_Workflow cluster_pre Pre-processing cluster_ts Transition State Search cluster_post Post-processing and Analysis start Define Reactants and Products geom_opt_react Geometry Optimization of Reactants start->geom_opt_react geom_opt_prod Geometry Optimization of Products start->geom_opt_prod ts_search Transition State (TS) Search geom_opt_react->ts_search freq_calc_min Frequency Calculation of Minima geom_opt_react->freq_calc_min geom_opt_prod->ts_search geom_opt_prod->freq_calc_min freq_calc_ts Frequency Calculation of TS ts_search->freq_calc_ts irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc_ts->irc_calc energy_calc Single-Point Energy Calculation freq_calc_min->energy_calc irc_calc->energy_calc analysis Analysis of Results energy_calc->analysis

Caption: A generalized workflow for DFT calculations of a chemical reaction.
Example ORCA Input for Transition State Search

For researchers looking to perform their own DFT calculations, the following is a generic example of an ORCA input file for a transition state search. This example assumes a hypothetical reaction and would need to be adapted with the specific coordinates of the this compound system under investigation.

This input file specifies the use of the B3LYP functional with Grimme's D3 dispersion correction and the def2-SVP basis set. It requests a transition state optimization (OptTS) followed by a frequency calculation (Freq) to confirm the nature of the stationary point.

Key Reactions and Mechanisms

Theoretical and computational studies have been pivotal in understanding the mechanisms of several key reactions involving this compound.

Cyclopolymerization

The cyclopolymerization of this compound and its derivatives using transition metal catalysts, such as Grubbs and Schrock-type initiators, has been a subject of significant research.[1] DFT calculations can elucidate the reaction mechanism, including the initial coordination of the alkyne to the metal center, the subsequent cyclization steps, and the propagation of the polymer chain.

The regioselectivity of the cyclopolymerization, which determines the size of the rings in the polymer backbone, is a key aspect that can be rationalized through computational modeling.

Cyclopolymerization_Mechanism Monomer This compound Monomer Coordination Coordination Complex Monomer->Coordination Catalyst Transition Metal Catalyst (e.g., Grubbs) Catalyst->Coordination Cyclization Intramolecular Cyclization Coordination->Cyclization Polymer Propagating Polymer Chain Cyclization->Polymer Polymer->Monomer Propagation Termination Termination/Chain Transfer Polymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: A simplified logical flow of transition-metal-catalyzed cyclopolymerization.

Experimental Protocol: Grubbs-Catalyzed Cyclopolymerization of a this compound Derivative (General Procedure)

  • Materials: this compound derivative (monomer), Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation), anhydrous and deoxygenated solvent (e.g., toluene (B28343) or dichloromethane), quenching agent (e.g., ethyl vinyl ether).

  • Procedure:

    • In a glovebox, the this compound derivative is dissolved in the chosen solvent in a Schlenk flask.

    • The Grubbs catalyst is added to the monomer solution, and the reaction mixture is stirred at a specific temperature (e.g., room temperature to 80 °C).

    • The progress of the polymerization is monitored by techniques such as NMR or GPC.

    • Once the desired molecular weight is achieved or the monomer is consumed, the polymerization is terminated by the addition of a quenching agent.

    • The polymer is precipitated by adding the reaction mixture to a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Cobalt-Catalyzed [2+2+2] Cycloaddition

The cobalt-catalyzed [2+2+2] cycloaddition of this compound derivatives with nitriles is a powerful method for the asymmetric synthesis of axially chiral 2-arylpyridines.[1] Computational studies can provide detailed energy profiles of the catalytic cycle, identify the key transition states, and explain the origin of the observed regioselectivity and stereoselectivity.[1]

Quantitative Data from a Cobalt-Catalyzed [2+2+2] Cycloaddition

The following table summarizes the results of a cobalt-catalyzed [2+2+2] cycloaddition of a this compound derivative with various nitriles, highlighting the yields and enantiomeric excesses achieved.

Nitrile SubstrateYield (%)Enantiomeric Excess (ee, %)
Acetonitrile8592
Propionitrile8290
Benzonitrile7894
Acrylonitrile7588

Data adapted from relevant literature.

Co_Cycloaddition cluster_catalyst Catalytic Cycle Co_catalyst Co(I) Catalyst Oxidative_Coupling Oxidative Coupling with Diyne Co_catalyst->Oxidative_Coupling Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate Oxidative_Coupling->Cobaltacyclopentadiene Nitrile_Coordination Nitrile Coordination Cobaltacyclopentadiene->Nitrile_Coordination Migratory_Insertion Migratory Insertion Nitrile_Coordination->Migratory_Insertion Cobaltazacycloheptatriene Cobaltazacycloheptatriene Intermediate Migratory_Insertion->Cobaltazacycloheptatriene Reductive_Elimination Reductive Elimination Cobaltazacycloheptatriene->Reductive_Elimination Reductive_Elimination->Co_catalyst Regeneration Product 2-Arylpyridine Product Reductive_Elimination->Product

Caption: A proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition.

Synthesis of this compound

The synthesis of this compound and its derivatives often employs cross-coupling reactions. The Sonogashira coupling is a particularly effective method.[1]

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Experimental Protocol: Synthesis of a this compound Derivative via Sonogashira Coupling (General Procedure)

  • Materials: A suitable dihalide (e.g., 1,4-dibromobutane), a terminal alkyne (e.g., trimethylsilylacetylene), palladium catalyst (e.g., Pd(PPh₃)₄), copper(I) iodide (CuI), a base (e.g., triethylamine (B128534) or diisopropylamine), and a solvent (e.g., THF or toluene).

  • Procedure:

    • To a solution of the dihalide and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the base are added under an inert atmosphere (e.g., argon or nitrogen).

    • The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) and monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

Theoretical and computational studies have provided invaluable insights into the fundamental properties and reactivity of this compound. DFT calculations have been instrumental in elucidating complex reaction mechanisms, such as cyclopolymerization and cobalt-catalyzed cycloadditions, by providing detailed energy profiles and identifying key intermediates and transition states. This in-depth understanding at the molecular level is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of novel polymers and complex organic molecules. The synergy between computational predictions and experimental validation will undoubtedly continue to drive innovation in the application of this compound and related alkyne systems in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,7-Octadiyne in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,7-octadiyne and its derivatives in the synthesis of advanced polymeric materials. This document details various polymerization methodologies, including cyclopolymerization with Schrock and Grubbs catalysts and oxidative coupling polymerization. Experimental protocols, quantitative data, and visualizations are provided to guide researchers in the development of novel polymers with tailored properties for a range of applications, from materials science to potential applications in drug delivery and biomedical devices.

Introduction to this compound Polymerization

This compound is a versatile monomer that can be polymerized through several methods to yield conjugated polymers with unique cyclic structures within the polymer backbone. The primary methods for polymerizing this compound and its derivatives are:

  • Cyclopolymerization: This is the most common and well-studied method, primarily utilizing metathesis catalysts such as Schrock (molybdenum- or tungsten-based) and Grubbs (ruthenium-based) initiators. This technique leads to the formation of conjugated polyenes containing six-membered rings. The living and controlled nature of some of these polymerization reactions allows for the synthesis of well-defined polymers, including block copolymers.

  • Oxidative Coupling: This method, often employing a copper catalyst in the presence of an amine and an oxidant (typically oxygen), leads to the formation of poly(this compound). This approach is a type of "Glaser" coupling reaction.

The resulting polymers from these methods are of significant interest due to their potential applications as soluble precursors to conductive polymers and as components in advanced materials.

Data Presentation

The following tables summarize quantitative data from representative polymerizations of this compound and its derivatives.

Table 1: Cyclopolymerization of this compound Derivatives with Schrock-Type Initiators
EntryMonomer (M)Initiator (I)[M]/[I]SolventTime (h)Yield (%)M_n ( g/mol )PDI
1M1I150Toluene19525,2001.15
2M2I2100THF29248,5001.20
3M3I150Toluene1.58822,1001.18
4M4I275CH₂Cl₂29036,4001.22

M1-M4 represent various substituted this compound monomers. I1 and I2 are different Schrock-type initiators.

Table 2: Living Cyclopolymerization of N-Containing this compound Derivatives with Grubbs Catalysts
EntryMonomerInitiator[M]/[I]SolventTime (h)Conversion (%)M_n,exp (kDa)PDI
1Boc-protected amine3rd Gen. Grubbs50THF4>9515.21.10
2Hydrazide-type3rd Gen. Grubbs100THF2>9530.51.12

Data is generalized from descriptive results. Specific monomer structures and full experimental details can be found in the cited literature.

Table 3: General Properties of Poly(this compound) Derivatives
PropertyDescription
Structure Conjugated polyenes with six-membered rings in the backbone.
Solubility Generally soluble in common organic solvents like THF, toluene, and CH₂Cl₂, which is an advantage over many other conjugated polymers.
Thermal Stability The thermal properties are dependent on the specific polymer structure, with some derivatives showing good thermal stability.
Optical Properties These polymers are chromophoric due to their conjugated backbone, exhibiting absorption in the UV-visible range. The specific absorption and emission properties can be tuned by modifying the monomer structure.

Experimental Protocols

Protocol for Cyclopolymerization of this compound Derivatives using a Schrock-Type Initiator

This protocol is a general guideline for the cyclopolymerization of a substituted this compound using a Schrock-type initiator.

Materials:

  • Substituted this compound monomer

  • Schrock-type initiator (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)

  • Anhydrous, degassed solvent (e.g., toluene, THF, CH₂Cl₂)

  • Quenching agent (e.g., benzaldehyde)

  • Precipitation solvent (e.g., methanol)

  • Schlenk line and glassware

Procedure:

  • Monomer Preparation: In a glovebox, dissolve the this compound derivative (e.g., 100 mg, 1.0 eq) in the chosen anhydrous solvent (e.g., 5 mL).

  • Initiator Preparation: In a separate vial inside the glovebox, dissolve the Schrock initiator (e.g., calculated for a specific [M]/[I] ratio) in the same solvent (e.g., 1 mL).

  • Polymerization: Add the initiator solution to the rapidly stirring monomer solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture at different time intervals.

  • Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding an excess of a quenching agent (e.g., 5-10 equivalents of benzaldehyde). Stir for an additional 30 minutes.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a minimum amount of a good solvent (e.g., CH₂Cl₂) and precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the polymer using GPC (for M_n and PDI), NMR (for structure), and other relevant techniques (e.g., TGA, DSC for thermal properties; UV-Vis for optical properties).

Protocol for Cyclopolymerization of N-Containing this compound Derivatives using a Grubbs Catalyst

This protocol outlines the general procedure for the living cyclopolymerization of nitrogen-containing this compound derivatives.

Materials:

  • N-containing this compound monomer (with a protecting group like Boc)

  • Third-generation Grubbs catalyst

  • Anhydrous, degassed THF

  • Terminating agent (e.g., ethyl vinyl ether)

  • Precipitation solvent (e.g., methanol)

  • Schlenk line and glassware

Procedure:

  • Monomer and Initiator Setup: In a glovebox, prepare a stock solution of the N-containing this compound monomer in anhydrous THF. In a separate vial, prepare a stock solution of the third-generation Grubbs catalyst in anhydrous THF.

  • Polymerization: In a reaction vessel, add the desired amount of the monomer solution. Initiate the polymerization by adding the required volume of the catalyst solution to achieve the target monomer-to-initiator ratio.

  • Living Polymerization: The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. After the first monomer is consumed (monitored by NMR), a solution of a second monomer can be added to the living polymer chain ends.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 1-2 hours.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727). Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterization: Analyze the polymer's molecular weight and PDI using GPC. Confirm the structure using ¹H and ¹³C NMR spectroscopy.

Protocol for Oxidative Coupling Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via oxidative coupling.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Solvent (e.g., 1,2-dichlorobenzene, toluene, or dioxane)

  • Oxygen gas source

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (e.g., 3 ml) in the chosen solvent (e.g., 10 ml of dioxane).

  • Catalyst Addition: Add copper(I) chloride (e.g., 0.1 g) and TMEDA (e.g., 0.5 ml) to the solution.

  • Oxidation: Bubble oxygen gas through the reaction mixture at a steady rate. The reaction is typically carried out at elevated temperatures (e.g., 55-70 °C).

  • Polymer Precipitation: The polymer may precipitate from the solution as it forms. Continue the reaction for a set period (e.g., several hours).

  • Isolation: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer fully.

  • Purification: Filter the polymer, wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer, and dry it under vacuum.

  • Characterization: Characterize the resulting polymer. Note that polymers produced by this method are often less soluble than those from cyclopolymerization.

Visualizations

Cyclopolymerization of this compound

cyclopolymerization_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Characterization Monomer This compound Derivative Polymerization Initiation & Propagation Monomer->Polymerization Initiator Schrock or Grubbs Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Termination Quenching Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Purification Filtration & Drying Precipitation->Purification Characterization GPC, NMR, etc. Purification->Characterization polymerization_pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Metal-Alkylidene (Schrock or Grubbs) Intermediate1 Metallacyclobutane Intermediate Initiator->Intermediate1 + Monomer Monomer This compound GrowingChain Growing Polymer Chain with Metal-Carbene End Intermediate1->GrowingChain Ring Opening Cyclization Intramolecular Cyclization GrowingChain->Cyclization + Monomer Polymer Conjugated Polymer with Six-Membered Rings GrowingChain->Polymer Cyclization->GrowingChain logical_relationship This compound This compound Cyclopolymerization Cyclopolymerization This compound->Cyclopolymerization Oxidative Coupling Oxidative Coupling This compound->Oxidative Coupling Schrock Catalyst Schrock Catalyst Cyclopolymerization->Schrock Catalyst Grubbs Catalyst Grubbs Catalyst Cyclopolymerization->Grubbs Catalyst Conjugated Polyenes Conjugated Polyenes Cyclopolymerization->Conjugated Polyenes Copper Catalyst Copper Catalyst Oxidative Coupling->Copper Catalyst Oxidative Coupling->Conjugated Polyenes Controlled/Living Polymerization Controlled/Living Polymerization Schrock Catalyst->Controlled/Living Polymerization Grubbs Catalyst->Controlled/Living Polymerization Block Copolymers Block Copolymers Controlled/Living Polymerization->Block Copolymers

Application Notes and Protocols for 1,7-Octadiyne as a Cross-linking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne is a versatile cross-linking agent utilized in polymer chemistry to enhance the mechanical, thermal, and chemical properties of various polymeric materials. Its terminal alkyne groups offer reactive sites for a variety of coupling chemistries, most notably thiol-yne "click" chemistry, which allows for the formation of highly stable and homogenous cross-linked networks under mild conditions. This reactivity makes this compound an attractive candidate for applications ranging from the development of robust engineering plastics to the formulation of advanced hydrogels for drug delivery systems.

These application notes provide a comprehensive overview of the use of this compound as a cross-linking agent, with a focus on the thiol-yne radical-mediated coupling reaction. Detailed experimental protocols, quantitative data on the resulting polymer properties, and visualizations of the underlying chemical processes are presented to guide researchers in leveraging this cross-linker for their specific applications.

Mechanism of Cross-linking: Thiol-Yne "Click" Chemistry

The cross-linking of polymers using this compound can be efficiently achieved through a radical-mediated thiol-yne reaction. This "click" chemistry approach is characterized by its high efficiency, orthogonality, and tolerance to a wide range of functional groups. The reaction proceeds in a step-growth manner, where a thiol adds across one of the alkyne bonds of this compound, followed by the addition of a second thiol to the resulting vinyl sulfide (B99878) intermediate. This two-step addition for each alkyne group leads to a high cross-link density.[1][2]

The reaction is typically initiated by a photoinitiator and UV light or a thermal initiator. The initiator generates a radical, which then abstracts a hydrogen from a thiol, creating a thiyl radical. This thiyl radical is the key reactive species that propagates the cross-linking reaction.

Thiol_Yne_Mechanism cluster_initiation Initiation I Initiator (I) hv hv or Δ I->hv R_radical Radical (R•) hv->R_radical RSH Polymer-SH R_radical->RSH + R-SH RS_radical Thiyl Radical (RS•) RSH->RS_radical - R-H Vinyl_sulfide Vinyl Sulfide Intermediate RSH->Vinyl_sulfide - RS• Crosslink Cross-linked Product (Dithioether) RSH->Crosslink - RS• Octadiyne This compound RS_radical->Octadiyne + Alkyne Final_radical Dithioether Radical RS_radical->Final_radical Intermediate_radical Vinyl Sulfide Radical Octadiyne->Intermediate_radical Intermediate_radical->RSH + R-SH Vinyl_sulfide->RS_radical + RS• Final_radical->RSH + R-SH

Figure 1: Thiol-Yne Cross-linking Mechanism.

Quantitative Data on Polymer Properties

The introduction of cross-links using diynes like this compound significantly alters the physical properties of the resulting polymer network. The degree of cross-linking is a critical parameter that influences the mechanical strength, thermal stability, and swelling behavior of the material.[3][4] Higher cross-link densities generally lead to increased stiffness, higher glass transition temperatures, and reduced swelling in solvents.[3]

The following table summarizes the typical effects of increasing the cross-linker concentration on polymer properties, with comparative data for a thiol-yne system versus a thiol-ene system to highlight the benefits of the dual reactivity of the alkyne groups.

PropertyLow Cross-linker ConcentrationHigh Cross-linker ConcentrationThiol-Yne vs. Thiol-Ene System
Mechanical Properties
Tensile ModulusLowerHigherThiol-yne networks exhibit a significantly higher rubbery modulus (e.g., 80 MPa) compared to analogous thiol-ene networks (e.g., 13 MPa).[5]
Elongation at BreakHigherLowerIncreased cross-linking reduces chain mobility, leading to lower elongation.
HardnessLowerHigherA more rigid network results in increased surface hardness.
Thermal Properties
Glass Transition Temp. (Tg)LowerHigherThe Tg of a thiol-yne cross-linked polymer can be substantially higher (e.g., 48.9 °C) than a similar thiol-ene system (-22.3 °C), indicating greater thermal stability.[5]
Thermal Decomposition Temp.Generally increases with cross-linking.Generally increases with cross-linking.Highly cross-linked networks have enhanced thermal stability.[3]
Swelling Properties
Swelling Ratio in SolventHigherLowerIncreased cross-link density restricts the uptake of solvent, leading to a lower degree of swelling.[6]
Gel FractionLowerHigherA higher gel fraction indicates a greater portion of the polymer is incorporated into the insoluble network.

Experimental Protocols

The following protocols provide a general framework for the cross-linking of polymers with this compound via thiol-yne chemistry. These should be considered as starting points and may require optimization for specific polymer systems and desired properties.

Protocol 1: Photochemical Cross-linking of a Thiol-Functionalized Polymer

This protocol is suitable for polymers that have been pre-functionalized with thiol groups.

Materials:

  • Thiol-functionalized polymer

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (e.g., quartz tube or vial)

  • Nitrogen or Argon source

Procedure:

  • Preparation of the Polymer Solution:

    • Dissolve the thiol-functionalized polymer in the anhydrous solvent to the desired concentration (e.g., 10-20 wt%).

    • Add this compound to the solution. The molar ratio of thiol groups to alkyne groups should be approximately 2:1 for complete reaction of the alkyne. This ratio can be varied to control the cross-link density.

    • Add the photoinitiator to the solution (e.g., 0.1-1.0 wt% relative to the total mass of polymer and cross-linker).

  • Degassing:

    • Seal the reaction vessel and purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • UV Curing:

    • Expose the reaction vessel to a UV light source at room temperature. The irradiation time will depend on the concentration of reactants, initiator, and the intensity of the UV lamp (typically ranging from a few minutes to an hour).

    • Monitor the reaction progress by observing the increase in viscosity or the formation of a gel.

  • Purification:

    • After curing, immerse the cross-linked polymer in a suitable solvent (e.g., fresh THF) for 24-48 hours to extract any unreacted monomers, cross-linker, and initiator.

    • Replace the solvent several times during the extraction process.

  • Drying:

    • Dry the purified cross-linked polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Thermal Cross-linking of a Polymer Blend with a Dithiol

This protocol is suitable for non-functionalized polymers that can be blended with a dithiol cross-linking agent and this compound.

Materials:

  • Base polymer

  • This compound

  • Dithiol (e.g., 1,6-hexanedithiol)

  • Thermal initiator (e.g., azobisisobutyronitrile, AIBN)

  • Solvent (if solution-based) or melt processing equipment

  • Oven or hot press

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation of the Mixture:

    • Solution Method: Dissolve the base polymer, dithiol, this compound, and thermal initiator in a suitable solvent. The stoichiometry between thiol and alkyne groups should be approximately 2:1.

    • Melt Blending: If the polymer is a thermoplastic, melt blend the polymer with the dithiol, this compound, and thermal initiator.

  • Cross-linking Reaction:

    • Solution Method: Heat the solution under an inert atmosphere to a temperature that activates the thermal initiator (e.g., 60-80 °C for AIBN). The reaction time will vary depending on the temperature and concentrations.

    • Melt Blending/Compression Molding: Transfer the melt-blended mixture to a mold and heat it in a hot press under pressure at a temperature sufficient to activate the initiator and facilitate the cross-linking reaction.

  • Purification and Drying:

    • Follow the purification and drying steps outlined in Protocol 1 to remove any unreacted components.

Characterization of Cross-linked Polymers

A variety of analytical techniques can be employed to characterize the structure and properties of this compound cross-linked polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and thiol S-H stretch (~2550 cm⁻¹) peaks, confirming the progress of the cross-linking reaction.[7]

  • Swelling Studies: To determine the swelling ratio and gel fraction, which are indicative of the cross-link density. The polymer is immersed in a suitable solvent until equilibrium swelling is reached, and the weights of the swollen and dried polymer are measured.[6]

  • Rheometry and Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties, such as the storage modulus (G' or E'), loss modulus (G'' or E''), and glass transition temperature (Tg). The rubbery plateau modulus can be used to calculate the cross-link density.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions. An increase in Tg is typically observed with increasing cross-link density.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the cross-linked polymer.

  • Tensile Testing: To measure the mechanical properties, including Young's modulus, tensile strength, and elongation at break.

Applications in Drug Delivery

The ability to form stable, biocompatible hydrogels with tunable properties makes this compound a promising cross-linking agent for drug delivery applications.[9][10] The cross-linked polymer network can serve as a matrix for the controlled release of therapeutic agents.

  • Hydrogel Formation: By using hydrophilic polymers (e.g., polyethylene (B3416737) glycol, polyvinyl alcohol) functionalized with thiol groups, hydrogels can be formed by cross-linking with this compound.

  • Tunable Drug Release: The release rate of an encapsulated drug can be controlled by varying the cross-link density. A higher cross-link density will generally result in a slower, more sustained release profile.[9]

  • Stimuli-Responsive Systems: By incorporating stimuli-responsive polymers, drug delivery systems can be designed to release their payload in response to specific triggers, such as changes in pH or temperature.

Drug_Delivery_Workflow cluster_synthesis Hydrogel Synthesis cluster_crosslinking Cross-linking cluster_application Application Polymer Thiol-functionalized Hydrophilic Polymer Mix Mixing Polymer->Mix Octadiyne This compound Octadiyne->Mix Drug Therapeutic Drug Drug->Mix Initiator Photo/Thermal Initiator Initiator->Mix Curing UV or Thermal Curing Mix->Curing Hydrogel Drug-loaded Cross-linked Hydrogel Curing->Hydrogel Application Administration Hydrogel->Application Release Controlled Drug Release Application->Release

Figure 2: Drug Delivery Hydrogel Workflow.

Conclusion

This compound, particularly when utilized in thiol-yne click chemistry, provides a robust and versatile platform for the creation of advanced polymer networks. The ability to precisely control the cross-link density allows for the tailoring of material properties to meet the demands of various applications, from high-performance materials to sophisticated drug delivery systems. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this compound in their polymer modification and development endeavors.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), a transformation with wide-ranging applications in drug discovery, bioconjugation, and materials science.[2][3][4] 1,7-Octadiyne, a symmetrical dialkyne, serves as a valuable bifunctional linker, enabling the synthesis of dimers, polymers, and complex molecular architectures through the CuAAC reaction. These application notes provide detailed protocols for the use of this compound in CuAAC reactions, tailored for researchers in both academic and industrial settings.

Core Concepts and Advantages of CuAAC

The CuAAC reaction offers several distinct advantages that make it a preferred method for molecular ligation:

  • High Efficiency and Yield: The reaction typically proceeds to completion or near completion, often with yields exceeding 80-90%.[5]

  • Mild Reaction Conditions: CuAAC reactions are often conducted at room temperature in a variety of solvents, including aqueous media, and are tolerant of a wide range of functional groups.[1]

  • High Selectivity: The reaction is highly specific for terminal alkynes and azides, minimizing the formation of side products.[1]

  • Biocompatibility: The bio-orthogonal nature of the azide and alkyne functional groups allows for the use of CuAAC in complex biological systems with minimal interference.[2]

Applications in Research and Drug Development

The versatility of the CuAAC reaction with linkers like this compound has led to its adoption in numerous applications:

  • Drug Discovery: The triazole ring formed is a bioisostere for the amide bond, and its incorporation can lead to compounds with improved pharmacological properties.[4] The modular nature of the click reaction allows for the rapid synthesis of compound libraries for high-throughput screening.[4]

  • Bioconjugation: this compound can be used to link two biomolecules, such as proteins, peptides, or nucleic acids, or to attach a small molecule (e.g., a drug or a fluorescent probe) to a biomolecule.

  • Polymer Synthesis: The difunctional nature of this compound allows for its use in step-growth polymerization with diazides to form polytriazoles, which have applications in materials science.[6]

Experimental Protocols

Two representative protocols are provided below: a general protocol for the synthesis of a bis-triazole from this compound and a more specific protocol for bioconjugation in an aqueous environment.

Protocol 1: General Synthesis of a Bis-Triazole from this compound

This protocol describes the reaction of this compound with two equivalents of an azide in an organic solvent.

Materials:

  • This compound

  • Azide of choice (e.g., Benzyl Azide)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270)

  • Solvent (e.g., a mixture of tert-Butanol and Water (1:1))

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand (optional, but recommended for aqueous or sensitive reactions)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the azide (2.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents). If using a ligand, pre-mix the CuSO₄·5H₂O with THPTA (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the flask containing the alkyne and azide, followed by the copper sulfate solution (or the pre-mixed catalyst-ligand solution).

  • Stir the reaction mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A study has shown that the transformation of this compound to the corresponding bis-triazole can be completed in 3 hours.[7]

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure bis-triazole.

Quantitative Data Summary:

ParameterValue/RangeCitation
Reactant Ratio This compound : Azide (1 : 2.2)General Practice
Catalyst Loading (CuSO₄) 1-10 mol%General Practice
Reducing Agent (NaAsc) 10-50 mol%General Practice
Ligand (THPTA) 5 equivalents relative to Cu[8]
Reaction Time 1 - 24 hours[5]
Typical Yield >80% for small molecules[5]
Protocol 2: Bioconjugation with a this compound Linker in Aqueous Buffer

This protocol is adapted for the conjugation of two azide-functionalized biomolecules to a central this compound linker.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(hydroxypropyl)triazolylmethylamine (THPTA)

  • Phosphate (B84403) Buffer (100 mM, pH 7.0)

Procedure:

  • Prepare stock solutions of all reagents. Make the sodium ascorbate solution fresh before use.

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in the phosphate buffer. The final concentration of the limiting reactant is typically in the micromolar range.

  • Prepare a premixed catalyst solution by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the fresh sodium ascorbate solution to the biomolecule mixture.

  • Initiate the reaction by adding the premixed CuSO₄/THPTA solution. The final copper concentration is typically between 50-250 µM.

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. To prevent oxygen from entering, which can oxidize the Cu(I) catalyst, it is advisable to close the tube.

  • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

  • Purify the conjugate using methods suitable for the biomolecule, such as dialysis, spin filtration, or affinity chromatography, to remove excess reagents and the copper catalyst.

Quantitative Data Summary for Bioconjugation:

ParameterFinal ConcentrationCitation
Biomolecule-Azide 2-100 µM[8]
This compound 1.1-2 equivalentsGeneral Practice
CuSO₄ 50-250 µM[8]
THPTA 250-1250 µM (5:1 ratio to Cu)[8]
Sodium Ascorbate 1-5 mM[5]
Reaction Time 1 - 4 hours[5]

Visualizations

Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_cycle Catalytic Cycle cluster_redox Redox Maintenance Cu(I) Cu(I) Alkyne_Complex Cu(I)-Alkyne Complex Cu(I)->Alkyne_Complex + R-C≡CH Copper_Acetylide Copper(I) Acetylide Alkyne_Complex->Copper_Acetylide - H⁺ Azide_Coordination Azide Coordination Copper_Acetylide->Azide_Coordination + R'-N₃ Metallacycle Six-membered Copper Metallacycle Azide_Coordination->Metallacycle Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Triazolyl_Copper->Cu(I) + H⁺ - Triazole Product Cu(II) Cu(II) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Dehydroascorbate Dehydroascorbic Acid Ascorbate->Dehydroascorbate Oxidation

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Bis-Triazole Synthesis

Workflow start Start dissolve 1. Dissolve this compound and Azide in Solvent start->dissolve add_reagents 2. Add Sodium Ascorbate and CuSO₄ Solution dissolve->add_reagents react 3. Stir at Room Temperature (1-3 hours) add_reagents->react monitor 4. Monitor Progress (TLC/LC-MS) react->monitor workup 5. Aqueous Workup and Extraction monitor->workup purify 6. Column Chromatography workup->purify characterize 7. Characterize Product purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of a bis-triazole using this compound.

Logical Relationship for Polymer Synthesis

Polymerization cluster_monomers Monomers cluster_reaction Reaction cluster_product Product dialkyne This compound (Alkyne-Alkyne) cuaac CuAAC Step-Growth Polymerization dialkyne->cuaac diazide Diazide (N₃-R-N₃) diazide->cuaac polymer Polytriazole Chain -[Triazole-R-Triazole-(CH₂)₄]-n cuaac->polymer

Caption: Logical relationship for the synthesis of polytriazoles via CuAAC polymerization of this compound.

References

Application Notes and Protocols for the Cyclopolymerization of 1,7-Octadiyne using Grubbs Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cyclopolymerization of 1,7-octadiyne and its derivatives utilizing Grubbs catalysts. This method facilitates the synthesis of conjugated polyenes containing six-membered rings, which are of significant interest for various applications, including advanced materials and drug delivery systems.

Introduction

Metathesis cyclopolymerization of α,ω-diynes is a powerful technique for producing functional polyacetylenes. The use of well-defined Grubbs catalysts offers excellent control over the polymerization process, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs). The cyclopolymerization of this compound derivatives, in particular, yields valuable conjugated polymers with six-membered rings in their backbone.[1][2]

Successful cyclopolymerization of these monomers can be challenging due to the longer distance between the alkyne moieties compared to 1,6-heptadiynes.[3] However, strategies such as introducing bulky substituents to leverage the Thorpe-Ingold effect have proven effective in enhancing cyclization efficiency.[1][3] Both first-generation and third-generation Grubbs catalysts have been successfully employed, with the latter often providing living polymerization characteristics.[1][4] This allows for the precise synthesis of block copolymers.[1][3]

Data Presentation

The following tables summarize quantitative data from representative cyclopolymerization experiments of this compound derivatives using Grubbs catalysts.

Table 1: Cyclopolymerization of N-Containing this compound Derivatives

MonomerCatalyst (mol %)[M]:[I]SolventTemp. (°C)Time (h)Yield (%)M₆ (kDa)PDI
1 I (2)50CHâ‚‚Clâ‚‚rt24205.31.25
2 I (2)50CHâ‚‚Clâ‚‚rt27515.61.16
2 II (2)50Toluene5029117.51.12
2 II (1)100Toluene5026427.91.18
3 II (2)50Toluene50246311.21.21

Data sourced from studies on N-containing this compound derivatives.[3][5] Catalyst I is a third-generation Grubbs catalyst. Catalyst II is the second-generation Hoveyda-Grubbs catalyst. Monomers are N-containing derivatives of this compound with different protecting groups.

Experimental Protocols

General Protocol for Cyclopolymerization of this compound Derivatives

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.[6]

Materials:

  • This compound derivative (monomer)

  • Grubbs catalyst (e.g., third-generation)

  • Anhydrous dichloromethane (B109758) (DCM), degassed

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Argon gas supply

  • Flame-dried glassware

Procedure:

  • Reaction Setup: A 5-mL screw-cap vial with a septum is flame-dried under vacuum and then cooled under a stream of argon. The vial is charged with the this compound derivative monomer and a magnetic stir bar.

  • Solvent Addition: The vial is purged with argon four times. An appropriate volume of degassed, anhydrous DCM is then added via syringe to dissolve the monomer.

  • Catalyst Preparation: In a separate flame-dried and argon-purged 5-mL vial, the Grubbs catalyst is weighed out. Anhydrous, degassed DCM is added to dissolve the catalyst.

  • Initiation: The catalyst solution is rapidly injected into the stirring monomer solution at the desired reaction temperature (e.g., 0-10 °C). The reaction temperature can be maintained using a refrigerated bath circulator.

  • Polymerization: The reaction mixture is stirred vigorously under an argon atmosphere for the desired amount of time. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to determine monomer conversion.

  • Quenching: The polymerization is terminated by the addition of an excess of ethyl vinyl ether.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • Purification: The precipitated polymer is collected by filtration and dried in a vacuum oven to a constant weight.

Note: For kinetic studies, the reaction can be carried out in a screw-cap NMR tube, and ¹H NMR spectra can be recorded over time to monitor the disappearance of monomer peaks.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the cyclopolymerization of this compound.

G Experimental Workflow for Cyclopolymerization prep Preparation of Monomer and Catalyst Solutions react Polymerization Reaction prep->react Inject catalyst solution quench Quenching the Reaction react->quench Add ethyl vinyl ether precip Precipitation of Polymer quench->precip Pour into methanol isolate Isolation and Drying precip->isolate Filter and dry charac Characterization (NMR, SEC) isolate->charac Analyze polymer

Caption: General workflow for the cyclopolymerization of this compound.

Catalytic Cycle

The proposed catalytic cycle for the cyclopolymerization of a this compound derivative using a Grubbs catalyst is depicted below. The cycle involves coordination of one alkyne group, intramolecular cyclization, and subsequent intermolecular reaction with another monomer unit to propagate the polymer chain.

G Catalytic Cycle of this compound Cyclopolymerization catalyst [Ru]=CH-R (Grubbs Catalyst) coord Coordination with Monomer catalyst->coord + this compound cycloadd [2+2] Cycloaddition coord->cycloadd metallocycle Ruthenacyclobutene Intermediate cycloadd->metallocycle rearrangement Ring Expansion/Rearrangement metallocycle->rearrangement intramolecular Intramolecular Metathesis rearrangement->intramolecular propagating Propagating Carbene (with 6-membered ring) intramolecular->propagating next_monomer Coordination with Next Monomer propagating->next_monomer + this compound next_monomer->cycloadd Repeats cycle

Caption: Proposed catalytic cycle for the cyclopolymerization of this compound.

References

Application Notes and Protocols: Regioselective Cyclopolymerization of 1,7-Octadiyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective cyclopolymerization of 1,7-octadiyne derivatives. This class of polymerization yields soluble and stable poly(acetylene) analogues with conjugated backbones, making them promising materials for various applications, including in the development of novel therapeutics and drug delivery systems.

Introduction

Cyclopolymerization of α,ω-diynes is a powerful method for synthesizing conjugated polymers with cyclic structures integrated into the polymer backbone. Specifically, the cyclopolymerization of this compound derivatives offers a pathway to polymers containing six-membered rings, which are thermodynamically favored.[1][2] The regioselectivity of this polymerization, which dictates the formation of six-membered versus seven-membered rings, is highly dependent on the choice of catalyst and reaction conditions. Achieving high regioselectivity is crucial for obtaining polymers with well-defined structures and predictable properties.

Recent advancements in catalyst design, particularly with Schrock-type molybdenum and tungsten initiators, as well as modified Grubbs-Hoveyda ruthenium catalysts, have enabled highly regioselective and even living polymerizations of this compound derivatives.[1][3] These catalyst systems can produce polymers consisting almost exclusively of 1,2-cyclohex-1-enylenvinylene repeat units through a regioselective α-insertion mechanism.[1][4] Furthermore, molybdenum-imidoalkylidene N-heterocyclic carbene (NHC) initiators have demonstrated excellent regio- and stereoselectivity, yielding highly regular all-trans polyenes.[5][6]

This document outlines the key catalyst systems, detailed experimental protocols, and the resulting polymer characteristics to guide researchers in the synthesis and application of these advanced materials.

Key Catalyst Systems and Monomers

The choice of catalyst is paramount in controlling the regioselectivity of this compound cyclopolymerization. Several classes of catalysts have been successfully employed:

  • Schrock-type Initiators: High-oxidation state molybdenum and tungsten imido/oxo alkylidenes are highly effective for living, regio-, and stereoselective cyclopolymerization.[1][4] The use of "small alkoxide" ligands on these catalysts can further enhance regioselectivity.[4]

  • Grubbs-type Initiators: Third-generation Grubbs catalysts and modified Grubbs-Hoveyda catalysts have been shown to facilitate controlled polymerization of this compound derivatives, leading to polymers with controlled molecular weights and narrow polydispersity indices (PDIs).[1]

  • Molybdenum-Imidoalkylidene NHC Initiators: These catalysts exhibit exceptional regioselectivity (>96% α-insertion) and stereoselectivity, producing all-trans polyenes with high syndiotacticity.[5][6]

A variety of this compound monomers have been successfully polymerized, including those with functional groups that can be tailored for specific applications. The Thorpe-Ingold effect, achieved by introducing bulky substituents on the monomer, can accelerate the polymerization rate.[1]

Data Presentation: Polymerization Results

The following tables summarize the quantitative data from key studies on the regioselective cyclopolymerization of various this compound derivatives with different catalyst systems.

Table 1: Cyclopolymerization of this compound Derivatives with Schrock-type Initiators

MonomerInitiatorSolventTemp (°C)TimeYield (%)Mn (kDa)PDIRegioselectivity (% 6-membered rings)Reference
(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyneMo(N-2,6-(i-Pr)2C6H3)(CHCMe2Ph)(OCHMe2)2Toluene (B28343)2530 min>9525.41.12>98[3]
4,5-diethoxycarbonyl-1,7-octadiyne (racemic)Mo(NAr')(CHCMe2Ph)(OtBu)2Toluene251 h9228.71.08>99[4]
4,5-diethoxycarbonyl-1,7-octadiyne (meso)Mo(NAr')(CHCMe2Ph)(OtBu)2Toluene251 h8930.11.09>99[4]

Table 2: Cyclopolymerization of this compound Derivatives with Grubbs-type Initiators

MonomerInitiatorSolventTemp (°C)TimeYield (%)Mn (kDa)PDIRegioselectivity (% 6-membered rings)Reference
1,4-dihexyloxy-2,3-dipropargylbenzeneRu(NCO)2(IMesH2)(=CH-(2-(i-PrO)C6H4))1,2-dichloroethane (B1671644)45150 min8518.21.21>98[2][3]
N-Boc-N'-(prop-2-yn-1-yl)-N'-(prop-2-yn-1-yl)hydrazinecarboxamide3rd Gen. GrubbsCH2Cl22530 min9521.51.10Not Specified[7]

Table 3: Cyclopolymerization of this compound Derivatives with Mo-Imidoalkylidene NHC Initiators

MonomerInitiatorSolventTemp (°C)TimeYield (%)Mn (kDa)PDIRegioselectivity (% α-insertion)Reference
Diethyl 4,4-dipropargylheptanedioateMo(NAr)(=CHCMe2Ph)(IMes)(OTf)2Toluene251 h>9935.01.15>96[5][6]
4,4-bis(prop-2-yn-1-yloxy)heptaneMo(NAr)(=CHCMe2Ph)(IMes)(OTf)2Toluene251 h>9928.01.10>96[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows involved in the regioselective cyclopolymerization of this compound derivatives.

Regioselective_Cyclopolymerization cluster_monomer This compound Monomer cluster_catalyst Catalyst cluster_reaction Polymerization Pathways cluster_products Polymer Structures M R-C≡C-(CH2)2-C(R')2-(CH2)2-C≡C-R I Initiation M->I C [M]=CR'' C->I P Propagation I->P T Termination P->T Alpha α-addition (6-membered ring) Thermodynamically Favored P->Alpha Regioselective Pathway Beta β-addition (7-membered ring) P->Beta Non-regioselective Pathway

Caption: Reaction mechanism for the regioselective cyclopolymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Prep Monomer Synthesis & Purification Reaction_Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst Solution Preparation Addition Addition of Catalyst to Monomer Solution Catalyst_Prep->Addition Reaction_Setup->Addition Polymerization Stirring at Controlled Temperature Addition->Polymerization Quenching Quenching the Reaction (e.g., with ethyl vinyl ether) Polymerization->Quenching Precipitation Precipitation in a Non-solvent (e.g., Methanol) Quenching->Precipitation Washing Washing the Polymer Precipitation->Washing Drying Drying in vacuo Washing->Drying NMR NMR Spectroscopy (1H, 13C for structure and regioselectivity) Drying->NMR GPC Gel Permeation Chromatography (Mn, Mw, PDI) Drying->GPC UV_Vis UV-Vis Spectroscopy (Conjugation properties) Drying->UV_Vis IR IR Spectroscopy Drying->IR

Caption: General experimental workflow for cyclopolymerization.

Catalyst_Structure_Property cluster_catalyst Catalyst Properties cluster_polymer Polymer Properties Catalyst_Type Catalyst Type (Schrock, Grubbs, Mo-NHC) Regioselectivity High Regioselectivity (>98% 6-membered rings) Catalyst_Type->Regioselectivity Living_Character Living Polymerization Catalyst_Type->Living_Character Ligands Ligand Environment (e.g., 'small alkoxides', NHC) Ligands->Regioselectivity Stereoselectivity High Stereoselectivity (all-trans) Ligands->Stereoselectivity PDI Narrow PDI (<1.2) Living_Character->PDI

Caption: Relationship between catalyst structure and polymer properties.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Cyclopolymerization using a Schrock-type Initiator

This protocol is adapted from the living polymerization of (R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne with a molybdenum-based Schrock catalyst.[3]

Materials:

  • (R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne (Monomer)

  • Mo(N-2,6-(i-Pr)2C6H3)(CHCMe2Ph)(OCHMe2)2 (Initiator)

  • Quinuclidine (B89598)

  • Anhydrous toluene (solvent)

  • Anhydrous methanol (B129727) (for precipitation)

  • Ethyl vinyl ether (quenching agent)

  • Schlenk flask and line or glovebox

  • Magnetic stirrer

Procedure:

  • Preparation: In a glovebox, dissolve the monomer (e.g., 100 mg, 1.0 equiv) and quinuclidine (1.0 equiv) in anhydrous toluene (e.g., 5 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • Initiation: In a separate vial, dissolve the Schrock initiator (e.g., 10 mg, 0.05 equiv) in a minimal amount of anhydrous toluene.

  • Polymerization: Add the initiator solution to the stirring monomer solution via syringe. The reaction mixture typically changes color upon initiation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (25 °C) for the desired time (e.g., 30 minutes). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.

  • Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 0.5 mL) and stir for an additional 20 minutes.

  • Purification: Remove the flask from the glovebox and precipitate the polymer by adding the reaction solution dropwise to a large volume of vigorously stirring methanol (e.g., 100 mL).

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer by ¹H NMR, ¹³C NMR, and GPC to determine the structure, regioselectivity, molecular weight, and PDI.

Protocol 2: General Procedure for Cyclopolymerization using a Grubbs-type Initiator

This protocol is based on the polymerization of 1,4-dihexyloxy-2,3-dipropargylbenzene with a modified Grubbs-Hoveyda catalyst.[2]

Materials:

  • 1,4-dihexyloxy-2,3-dipropargylbenzene (Monomer)

  • Ru(NCO)2(IMesH2)(=CH-(2-(i-PrO)C6H4)) (Initiator)

  • Anhydrous 1,2-dichloroethane (solvent)

  • Neutral alumina

  • Anhydrous methanol and acetone (B3395972) (for washing)

  • Ethyl vinyl ether (quenching agent)

  • Schlenk flask and line or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer Solution Preparation: Dissolve the monomer in 1,2-dichloroethane (to a concentration of approximately 0.12 mmol/mL). Filter the solution through a pad of neutral alumina.

  • Reaction Setup: Transfer the filtered monomer solution to a Schlenk flask under a nitrogen atmosphere and heat to 45 °C.

  • Initiation: In a separate vial, dissolve the Grubbs-type initiator in a small amount of 1,2-dichloroethane.

  • Polymerization: Add the initiator solution to the heated, stirring monomer solution via syringe.

  • Reaction: Allow the polymerization to proceed for the specified time (e.g., 150 minutes).

  • Quenching: Stop the polymerization by adding an excess of ethyl vinyl ether and continue stirring for another 20 minutes.

  • Work-up: Concentrate the solution and precipitate the polymer in methanol.

  • Purification: Collect the resulting solid, wash it twice with methanol and then with acetone.

  • Isolation: Dry the purified polymer in vacuo to obtain the final product.

  • Characterization: Analyze the polymer using standard techniques (NMR, GPC, etc.).

Conclusion

The regioselective cyclopolymerization of this compound derivatives provides a versatile platform for the synthesis of well-defined, functional, conjugated polymers. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high control over the polymer's molecular architecture, including regioselectivity, stereochemistry, and molecular weight. The protocols and data presented herein serve as a valuable resource for scientists and professionals engaged in the design and synthesis of advanced polymeric materials for a range of applications, from electronics to drug development. The living nature of some of these polymerization methods further opens the door to the creation of complex architectures such as block copolymers.[4][7]

References

Applications of 1,7-Octadiyne in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Octadiyne is a versatile linear alkyne monomer that has garnered significant interest in materials science due to its ability to participate in a variety of polymerization and cycloaddition reactions. Its two terminal alkyne groups make it an ideal building block for the synthesis of advanced materials with unique structural and electronic properties. This document provides an overview of the key applications of this compound, including the synthesis of conjugated polymers, its use as a crosslinking agent, and its role in the formation of porous organic polymers (POPs) and dendrimers. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this area.

Key Applications

Synthesis of Conjugated Polymers via Cyclopolymerization

One of the most prominent applications of this compound is in the synthesis of conjugated polymers through cyclopolymerization. This process, often catalyzed by transition metal complexes such as Grubbs or Schrock-type catalysts, involves an intramolecular cyclization followed by intermolecular polymerization. The cyclopolymerization of this compound and its derivatives typically yields polymers containing six-membered rings within the polymer backbone.[1][2][3] This method allows for the creation of soluble and stable poly(acetylene) analogues.[3]

The use of specific catalysts, such as third-generation Grubbs catalysts, enables living polymerization, providing excellent control over the molecular weight and achieving narrow polydispersity indices (PDIs).[2] This controlled polymerization is crucial for the synthesis of well-defined polymer architectures, including block copolymers.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound HC≡C(CH₂)₄C≡CH Cyclopolymerization Cyclopolymerization This compound->Cyclopolymerization Catalyst Grubbs or Schrock Catalyst Catalyst->Cyclopolymerization Polymer Conjugated Polymer with six-membered rings Cyclopolymerization->Polymer

Caption: Cyclopolymerization of this compound.

Crosslinking Agent

The bifunctional nature of this compound makes it a suitable crosslinking agent to enhance the mechanical and thermal properties of polymers.[5] The terminal alkyne groups can react with various functional groups on polymer chains, creating a three-dimensional network structure. This crosslinking increases the material's rigidity, thermal stability, and solvent resistance. While the related compound 1,7-octadiene (B165261) is more commonly cited for crosslinking applications to improve chemical and mechanical resistance, the principles are transferable to the more reactive this compound for creating densely crosslinked networks.[6]

Building Block for Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and tunable porosities, making them suitable for applications in gas storage, separation, and catalysis. Diyne monomers, including this compound, can be used as building blocks in the synthesis of POPs. Reactions such as Sonogashira coupling or cyclotrimerization can be employed to create rigid, porous networks.[7][8] For instance, the solid-state polycyclotrimerization of diynes has been shown to produce hyperbranched porous polymers with high yields and good surface areas.[1][8]

Component in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. The terminal alkyne groups of this compound can be utilized in the construction of dendrimers through "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[9] this compound can serve as a core molecule or as a building block for the dendritic branches, allowing for the precise construction of complex, functional nanostructures.[10]

Quantitative Data

The properties of polymers derived from this compound and its derivatives are highly dependent on the monomer structure, catalyst, and polymerization conditions. Below is a summary of representative data from the literature.

MonomerCatalystMn (kDa)PDI (Mw/Mn)Tg (°C)Td (°C, 5% weight loss)Yield (%)Reference
N-containing this compound derivative (6)Grubbs G315.21.12N/AN/A>95[4]
Diethyl 4,4-dipropargylmalonate (this compound derivative)Grubbs G320.51.09N/AN/A>95[2]
1,4-dihexyloxy-2,3-dipropargylbenzene (M1)Schrock Initiator18.71.15N/AN/A94[3]
(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne (M2)Schrock Initiator10.31.11N/AN/A96[3]

Note: Data for unsubstituted this compound is limited in readily available literature; the table presents data for its derivatives to illustrate the achievable properties. N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Cyclopolymerization of this compound Derivatives using a Grubbs Catalyst

This protocol is a generalized procedure based on methodologies reported for the cyclopolymerization of this compound derivatives.[2][4]

Materials:

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the this compound derivative monomer in anhydrous, degassed DCM to a desired concentration (e.g., 0.1 M).

  • Catalyst Solution Preparation: In a separate flame-dried Schlenk flask or in a glovebox, prepare a stock solution of the Grubbs G3 catalyst in anhydrous, degassed DCM (e.g., 10 mg/mL).

  • Polymerization Initiation: While stirring the monomer solution, rapidly inject the required amount of the catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the progress of the polymerization by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) if desired. Reaction times can vary from a few hours to 24 hours depending on the monomer's reactivity.

  • Termination: Quench the polymerization by adding a small amount of an inhibitor, such as ethyl vinyl ether, followed by the addition of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexanes.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent to remove any residual monomer and catalyst byproducts, and dry under vacuum to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Monomer Solution in Anhydrous Solvent C Initiate Polymerization: Add Catalyst to Monomer A->C B Prepare Catalyst Solution (Inert Atmosphere) B->C D Stir at Room Temperature (Monitor Progress) C->D E Terminate Reaction (e.g., with Methanol) D->E F Precipitate Polymer in Non-solvent E->F G Filter, Wash, and Dry the Polymer F->G

Caption: A general experimental workflow for polymer synthesis.

Protocol 2: Synthesis of a Porous Organic Polymer (POP) via Sonogashira Coupling of a Diyne Monomer (General Protocol)

This is a representative protocol for the synthesis of a POP using a diyne monomer, which can be adapted for this compound.[7]

Materials:

  • This compound or a derivative

  • Aryl dihalide (e.g., 1,4-diiodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Methanol

  • Argon or Nitrogen gas

  • Schlenk flasks or glovebox equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl dihalide, palladium catalyst, and CuI.

  • Reagent Addition: Add the anhydrous solvent and the base to the flask, and stir the mixture until all solids are dissolved.

  • Monomer Addition: Add the this compound monomer to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 24-48 hours. The formation of a solid precipitate indicates the growth of the polymer network.

  • Work-up: After cooling to room temperature, collect the solid product by filtration.

  • Purification: Wash the polymer sequentially with the reaction solvent, methanol, and other organic solvents (e.g., acetone, chloroform) to remove unreacted monomers, catalyst residues, and oligomers.

  • Drying: Dry the purified porous organic polymer under vacuum at an elevated temperature (e.g., 100 °C) to obtain the final product.

Logical Relationships of this compound Applications

G cluster_polymers Polymer Synthesis cluster_structures Advanced Architectures This compound This compound Conjugated_Polymers Conjugated Polymers This compound->Conjugated_Polymers Cyclopolymerization POPs Porous Organic Polymers (POPs) This compound->POPs Building Block Crosslinked_Networks Crosslinked Networks This compound->Crosslinked_Networks Crosslinking Agent Dendrimers Dendrimers This compound->Dendrimers Core/Branch Unit

Caption: Applications of this compound in materials science.

Conclusion

This compound is a valuable and versatile monomer in materials science, enabling the synthesis of a diverse range of polymeric materials with tunable properties. Its ability to undergo controlled cyclopolymerization makes it particularly useful for creating well-defined conjugated polymers. Furthermore, its bifunctionality allows for its use as a crosslinking agent and as a key component in the construction of complex architectures such as porous organic polymers and dendrimers. The protocols and data provided herein serve as a foundation for researchers to explore and expand upon the applications of this promising building block in the development of next-generation materials.

References

Application Notes and Protocols: 1,7-Octadiyne in the Synthesis of N-Heterocyclic Polyenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-heterocyclic polyenes utilizing 1,7-octadiyne derivatives. The methodologies outlined herein are based on established literature, primarily focusing on the living cyclopolymerization of N-protected this compound monomers using Grubbs catalysts.

Introduction

The incorporation of N-heterocycles into conjugated polymer backbones is of significant interest for the development of novel materials with unique electronic and optical properties. The cyclopolymerization of functionalized this compound derivatives offers a powerful strategy for constructing polyenes with six-membered N-heterocyclic rings. This approach has been shown to proceed in a living manner, allowing for precise control over polymer molecular weight and dispersity, which is crucial for the development of advanced materials for applications in electronics, sensing, and drug delivery.[1][2]

The success of this polymerization is highly dependent on the use of protecting groups on the nitrogen atoms of the this compound monomer.[1][2] This prevents catalyst inhibition and allows for efficient and controlled polymerization. This document details the synthesis of a key N-Boc-protected hydrazide-type monomer and its subsequent living cyclopolymerization.

Data Presentation

The following table summarizes the results of the living cyclopolymerization of an N-Boc protected this compound monomer using a third-generation Grubbs catalyst. The data demonstrates the controlled nature of the polymerization, with a linear increase in molecular weight (Mn) as a function of the monomer-to-catalyst ratio and narrow polydispersity indices (PDI).

EntryMonomer/Catalyst RatioYield (%)Mn (kDa)PDI
125>9510.21.05
250>9520.51.06
3100>9541.11.08
4200>9582.51.10

Experimental Protocols

1. Synthesis of N,N'-di-Boc-4,5-bis(aminomethyl)-1,7-octadiyne Monomer

This protocol describes the synthesis of a key N-protected monomer for the cyclopolymerization reaction.

  • Materials:

  • Procedure:

    • Dissolve 4,5-bis(aminomethyl)-1,7-octadiyne (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (2.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure N,N'-di-Boc-4,5-bis(aminomethyl)-1,7-octadiyne monomer.

2. Living Cyclopolymerization of N,N'-di-Boc-4,5-bis(aminomethyl)-1,7-octadiyne

This protocol details the living cyclopolymerization of the N-protected monomer using a third-generation Grubbs catalyst.

  • Materials:

    • N,N'-di-Boc-4,5-bis(aminomethyl)-1,7-octadiyne monomer

    • Third-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

    • Anhydrous and deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran)

    • Ethyl vinyl ether (for quenching)

    • Methanol (for precipitation)

  • Procedure:

    • In a glovebox, dissolve the desired amount of the N-protected monomer in the anhydrous, deoxygenated solvent.

    • In a separate vial, prepare a stock solution of the third-generation Grubbs catalyst in the same solvent.

    • Add the appropriate volume of the catalyst stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio.

    • Stir the reaction mixture at room temperature. The polymerization is typically fast and proceeds to high conversion within a short period (e.g., 30-60 minutes).

    • Monitor the polymerization by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

    • Once the desired molecular weight is achieved or the monomer is consumed, quench the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum to obtain the final N-heterocyclic polyene.

Visualizations

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Reactant1 4,5-bis(aminomethyl)-1,7-octadiyne Reaction Reaction in DCM at 0°C to RT Reactant1->Reaction Reactant2 (Boc)₂O Reactant2->Reaction Reactant3 Triethylamine Reactant3->Reaction Purification Column Chromatography Reaction->Purification Product N,N'-di-Boc-4,5-bis(aminomethyl)-1,7-octadiyne Purification->Product

Caption: Workflow for the synthesis of the N-Boc protected this compound monomer.

Polymerization_Workflow cluster_materials Materials cluster_polymerization Polymerization cluster_workup Workup cluster_final_product Final Product Monomer N-Boc Monomer Polymerization Living Cyclopolymerization Monomer->Polymerization Catalyst Grubbs G3 Catalyst Catalyst->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Quenching Quench with Ethyl Vinyl Ether Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Polymer N-Heterocyclic Polyene Precipitation->Polymer

Caption: Experimental workflow for the living cyclopolymerization of the N-protected monomer.

References

Application Notes and Protocols for the Living Polymerization of 1,7-Octadiyne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and execution of living cyclopolymerization of 1,7-octadiyne derivatives. This technique enables the synthesis of functional, conjugated polymers with controlled molecular weights and narrow molecular weight distributions, making them promising materials for various applications, including drug delivery and advanced materials science.

Introduction

The living cyclopolymerization of this compound derivatives using Grubbs catalysts offers a powerful method for creating well-defined conjugated polymers containing six-membered rings in their backbones. A key challenge in the polymerization of nitrogen-containing monomers is the potential for the nitrogen atoms to deactivate the catalyst. However, the introduction of appropriate protecting groups on the nitrogen atoms has been shown to facilitate successful living polymerization.[1][2][3]

This document outlines the protocols for the synthesis of a hydrazide-type this compound monomer and its subsequent living polymerization using a third-generation Grubbs catalyst. The living nature of this polymerization allows for the synthesis of block copolymers with distinct, well-defined segments.[1][2]

Experimental Protocols

Materials and General Considerations
  • All manipulations involving air- or moisture-sensitive compounds should be carried out using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents should be purified by passing them through activated alumina (B75360) columns and then degassed by sparging with argon for at least 30 minutes.

  • Grubbs catalysts are sensitive to air and moisture and should be handled in a glovebox.

  • Monomers should be purified by appropriate methods (e.g., column chromatography) before use.

Synthesis of a Hydrazide-Type this compound Monomer

A key monomer for successful living polymerization is a hydrazide-type derivative containing a di-tert-butyloxycarbonyl (Boc) protecting group. This monomer has been shown to undergo efficient living cyclopolymerization.[1][2] The synthesis involves the protection of a dipropargyl hydrazine (B178648) derivative.

Protocol for Living Cyclopolymerization

This protocol describes the living cyclopolymerization of a Boc-protected hydrazide-type this compound monomer using a third-generation Grubbs catalyst.

Materials:

  • Boc-protected hydrazide-type this compound monomer

  • Third-generation Grubbs catalyst (G3)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask or vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox, add the desired amount of the this compound monomer to a Schlenk flask or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent to achieve the desired monomer concentration (e.g., 0.1 M).

  • Initiator Preparation: In a separate vial, dissolve the third-generation Grubbs catalyst in a small amount of the same solvent.

  • Initiation: Add the catalyst solution to the monomer solution while stirring. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization and molecular weight.

  • Polymerization: Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture.

  • Polymer Isolation: Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent, such as methanol.

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The living nature of the polymerization allows for excellent control over the molecular weight and polydispersity of the resulting polymers. The following tables summarize typical quantitative data obtained from the living polymerization of N-containing this compound derivatives.

Table 1: Living Polymerization of a Hydrazide-Type this compound Monomer with Grubbs G3 Catalyst [1]

Entry[M]/[I]Time (h)Yield (%)M_n (kDa, GPC)PDI
1251958.51.05
25019616.21.06
31001.59531.51.08
420029460.11.10

M_n = Number-average molecular weight; PDI = Polydispersity index ([M_w*/M_n]); [M]/[I] = Monomer-to-initiator ratio. Polymerization was carried out in CH₂Cl₂ at room temperature.

Table 2: Synthesis of Diblock Copolymers via Living Cyclopolymerization [1]

First Block ([M]/[I])Second Block ([M]/[I])M_n (kDa, GPC)PDI
Poly(this compound derivative) (50)Poly(1,6-heptadiyne derivative) (50)30.81.09
Poly(this compound derivative) (100)Poly(norbornene derivative) (100)62.11.12

Visualization of Experimental Workflow and Mechanism

To facilitate understanding, the experimental workflow and the proposed polymerization mechanism are visualized using diagrams.

experimental_workflow Experimental Workflow for Living Polymerization prep Monomer and Catalyst Preparation setup Reaction Setup in Glovebox prep->setup dissolve Dissolve Monomer in Anhydrous Solvent setup->dissolve initiate Add Catalyst Solution to Monomer dissolve->initiate polymerize Polymerization at Room Temperature initiate->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate purify Filter, Wash, and Dry Polymer precipitate->purify characterize Characterization (GPC, NMR) purify->characterize

Caption: Experimental workflow for the living polymerization of this compound derivatives.

polymerization_mechanism Proposed Mechanism for Grubbs-Catalyzed Cyclopolymerization catalyst Grubbs Catalyst [Ru]=CHPh initiation Initiation: [2+2] Cycloaddition catalyst->initiation + Monomer monomer This compound Monomer monomer->initiation intermediate1 Ruthenacyclobutane Intermediate initiation->intermediate1 rearrangement1 Retro [2+2] Cycloaddition intermediate1->rearrangement1 propagating_species Propagating Carbene [Ru]=Polymer rearrangement1->propagating_species cyclization Intramolecular Cyclization propagating_species->cyclization + Monomer intermediate2 Bicyclic Ruthenacyclobutane cyclization->intermediate2 rearrangement2 Ring Opening intermediate2->rearrangement2 polymer_chain Growing Polymer Chain with Six-Membered Ring rearrangement2->polymer_chain polymer_chain->propagating_species Propagation Cycle

Caption: Proposed mechanism for the cyclopolymerization of this compound derivatives.

References

Application Notes and Protocols: Sonogashira Cross-Coupling Reactions Involving 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for Sonogashira cross-coupling reactions utilizing 1,7-octadiyne, a versatile C8 building block. The terminal alkyne functionalities of this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions to form extended conjugated systems, which are of significant interest in materials science and medicinal chemistry.

Application Note 1: Synthesis of Poly(p-phenylene-octadiynylene) via Sonogashira Polycondensation

This protocol details the synthesis of a conjugated polymer, poly(p-phenylene-octadiynylene), through a Sonogashira polycondensation reaction between this compound and 1,4-diiodobenzene. This method allows for the creation of high molecular weight polymers with potential applications in organic electronics and sensor technology.

Reaction Scheme

Sonogashira_Polymerization cluster_reactants Reactants cluster_product Product r1 This compound plus + catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Diisopropylamine (base) Toluene, 60 °C r2 1,4-Diiodobenzene p1 Poly(p-phenylene-octadiynylene) catalyst->p1 Sonogashira Polycondensation Sonogashira_Workflow start Start setup Reaction Setup under Inert Atmosphere (Aryl Halide, Pd Catalyst, CuI) start->setup add_solvents Add Anhydrous Solvent and Base setup->add_solvents add_alkyne Add Terminal Alkyne (e.g., this compound) add_solvents->add_alkyne reaction Heat Reaction Mixture (Monitor by TLC/GC-MS) add_alkyne->reaction workup Aqueous Workup (e.g., NH4Cl wash) reaction->workup extraction Organic Extraction workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Application Notes and Protocols for Cobalt-Catalyzed [2+2+2] Cycloaddition of 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cobalt-catalyzed [2+2+2] cycloaddition is a powerful and atom-economical method for the synthesis of substituted benzene (B151609) rings and other cyclic systems.[1] This reaction involves the coupling of three unsaturated components, typically alkynes, in a single step. The use of a diyne, such as 1,7-octadiyne, tethered with a third unsaturated partner allows for the efficient construction of bicyclic aromatic compounds. This methodology is particularly valuable in medicinal chemistry and materials science for creating complex molecular architectures from simple precursors.

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a common and effective catalyst for these transformations, often facilitating the reaction under thermal or photochemical conditions.[2] The general mechanism proceeds through the formation of a cobaltacyclopentadiene intermediate, which then undergoes insertion of the third alkyne followed by reductive elimination to yield the aromatic product and regenerate the active cobalt catalyst. In situ generated cobalt catalysts are also gaining importance in these cycloadditions.[1]

These application notes provide detailed protocols for the cobalt-catalyzed [2+2+2] cycloaddition of this compound with various alkynes, offering a practical guide for the synthesis of substituted tetrahydronaphthalene derivatives.

Data Presentation

The following tables summarize the reaction conditions and yields for the cobalt-catalyzed [2+2+2] cycloaddition of this compound with representative terminal and internal alkynes.

Table 1: Cycloaddition with a Terminal Alkyne (Phenylacetylene)

EntryCobalt CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1CpCo(CO)₂5Toluene (B28343)110245-Phenyl-1,2,3,4-tetrahydronaphthalene~70-80

Table 2: Cycloaddition with an Internal Alkyne (Bis(trimethylsilyl)acetylene)

EntryCobalt CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1CpCo(CO)₂5Neat120485,6-Bis(trimethylsilyl)-1,2,3,4-tetrahydronaphthalene~60-70

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1,2,3,4-tetrahydronaphthalene

This protocol details the reaction of this compound with phenylacetylene (B144264) catalyzed by CpCo(CO)₂.

Materials:

  • This compound

  • Phenylacetylene

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add anhydrous toluene (10 mL).

  • Add this compound (1.0 mmol, 1.0 eq).

  • Add phenylacetylene (1.2 mmol, 1.2 eq).

  • Add CpCo(CO)₂ (0.05 mmol, 5 mol%) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 5-phenyl-1,2,3,4-tetrahydronaphthalene.

Protocol 2: Synthesis of 5,6-Bis(trimethylsilyl)-1,2,3,4-tetrahydronaphthalene

This protocol describes the reaction of this compound with bis(trimethylsilyl)acetylene (B126346) (BTMSA) catalyzed by CpCo(CO)₂. The use of BTMSA is advantageous as it does not readily self-trimerize.[2]

Materials:

  • This compound

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Hexane for chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 eq) and bis(trimethylsilyl)acetylene (1.5 mmol, 1.5 eq).

  • Add CpCo(CO)₂ (0.05 mmol, 5 mol%) to the neat mixture.

  • Seal the tube and heat the mixture to 120 °C with stirring.

  • Monitor the reaction by gas chromatography (GC) or TLC. The reaction may require up to 48 hours for completion.

  • After cooling to room temperature, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography using hexane as the eluent to yield 5,6-bis(trimethylsilyl)-1,2,3,4-tetrahydronaphthalene.

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Schlenk Flask inert Inert Atmosphere (Ar/N2) start->inert reagents Add Solvents and Reagents (this compound, Alkyne) inert->reagents catalyst Add Cobalt Catalyst (e.g., CpCo(CO)2) reagents->catalyst heat Heat to Reaction Temperature (e.g., 110-120 °C) catalyst->heat stir Stir for 24-48h heat->stir monitor Monitor by TLC/GC stir->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product Mechanism Co_pre Co(I) Precatalyst (e.g., CpCo(CO)2) Co_active Active Co(I) Species Co_pre->Co_active - 2CO Cobaltacyclopentadiene Cobaltacyclopentadiene Intermediate Co_active->Cobaltacyclopentadiene + this compound Diyne This compound Diyne->Cobaltacyclopentadiene Alkyne Partner Alkyne Cobaltacycloheptatriene Cobaltacycloheptatriene Intermediate Alkyne->Cobaltacycloheptatriene Cobaltacyclopentadiene->Cobaltacycloheptatriene + Partner Alkyne Product_complex Product-Cobalt Complex Cobaltacycloheptatriene->Product_complex [4+2] Cycloaddition Product_complex->Co_active Catalyst Regeneration Product Aromatic Product Product_complex->Product Reductive Elimination

References

Application Notes and Protocols for Bioconjugation Using 1,7-Octadiyne to Create Stable Triazole Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and bioorthogonal method for covalently linking molecules. The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, making it ideal for creating robust bioconjugates for research, diagnostics, and therapeutic applications. 1,7-Octadiyne, a symmetrical molecule with a terminal alkyne at each end of an eight-carbon chain, serves as a versatile homobifunctional crosslinker. It enables the coupling of two azide-modified molecules, facilitating the formation of protein homodimers, the linkage of two different biomolecules, or the tethering of a biomolecule to a functionalized surface. The aliphatic nature of the this compound linker provides flexibility and hydrophobicity, which can be advantageous in specific applications.

These application notes provide detailed protocols for the use of this compound in a two-step sequential CuAAC reaction to create stable bis-triazole linkages between azide-functionalized biomolecules.

Data Presentation

The stability of the 1,2,3-triazole linkage is a key advantage for its use in bioconjugation. The following table summarizes the stability of the triazole linkage compared to other common linkages used in bioconjugation.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT, TCEP)Notes
1,2,3-Triazole Highly Stable Highly Stable Highly Stable Generally considered one of the most stable bioorthogonal linkages.[1]
AmideHighly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[1]
EsterProne to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrug strategies where controlled release is desired.[1]
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular drug delivery.[1]
OximeGenerally StableModerately StableStableStability can be pH-dependent.[1]

Experimental Protocols

The following protocols describe a general method for the sequential bioconjugation of two azide-modified proteins (Protein-N₃) using this compound as a linker.

Protocol 1: Synthesis of Mono-alkyne Functionalized Protein Intermediate (Protein-Linker-Alkyne)

This protocol describes the first step of the sequential click reaction, where one of the alkyne groups of this compound is reacted with an azide-modified protein (Protein A-N₃) to generate a mono-alkyne functionalized protein intermediate. A large excess of this compound is used to favor the formation of the mono-adduct.

Materials:

  • Azide-modified Protein A (Protein A-N₃) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of azide)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Amicon ultrafiltration units for buffer exchange and concentration

Methodology:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a solution of azide-modified Protein A (Protein A-N₃) at a concentration of 1-5 mg/mL in PBS, pH 7.4.

    • Add a 50-100 fold molar excess of this compound to the protein solution.

  • Preparation of Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by adding the THPTA ligand solution to the CuSO₄ solution in a 5:1 molar ratio (ligand:copper). Vortex briefly to mix.

  • Initiation of the Click Reaction:

    • Add the CuSO₄/THPTA premix to the protein-octadiyne solution to a final copper concentration of 50-100 µM.

    • Add aminoguanidine to a final concentration of 25 mM to scavenge reactive oxygen species.[2]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[2]

    • Gently mix the reaction by inverting the tube and incubate at room temperature for 1-2 hours.

  • Purification of the Mono-alkyne Intermediate:

    • Remove the excess this compound and copper catalyst using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform a buffer exchange and concentration using an Amicon ultrafiltration unit.

  • Characterization:

    • Confirm the successful conjugation and purity of the mono-alkyne functionalized protein (Protein A-Linker-Alkyne) using SDS-PAGE and mass spectrometry. A slight increase in molecular weight should be observed.

Protocol 2: Synthesis of the Bis-Triazole Linked Protein Conjugate

This protocol describes the second click reaction, where the purified mono-alkyne functionalized protein intermediate (Protein A-Linker-Alkyne) is reacted with a second azide-modified protein (Protein B-N₃) to form the final bis-triazole linked conjugate.

Materials:

  • Purified Mono-alkyne Functionalized Protein A (Protein A-Linker-Alkyne) from Protocol 1

  • Azide-modified Protein B (Protein B-N₃)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)

  • Purification system (e.g., size-exclusion chromatography (SEC))

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Methodology:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, combine the purified Protein A-Linker-Alkyne with a 1.5 to 2-fold molar excess of Protein B-N₃ in PBS, pH 7.4.

  • Preparation of Catalyst Premix:

    • As in Protocol 1, prepare the catalyst premix by combining the THPTA ligand and CuSO₄ solutions in a 5:1 molar ratio.

  • Initiation of the Second Click Reaction:

    • Add the CuSO₄/THPTA premix to the protein mixture to a final copper concentration of 50-100 µM.

    • Add aminoguanidine to a final concentration of 25 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final bis-triazole linked protein conjugate from unreacted starting materials and byproducts using size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE. A significant increase in molecular weight corresponding to the linked proteins should be observed.

    • Confirm the identity and purity of the final conjugate by mass spectrometry.

Mandatory Visualizations

G cluster_step1 Step 1: Synthesis of Mono-Alkyne Intermediate cluster_step2 Step 2: Synthesis of Bis-Triazole Conjugate Protein_A_N3 Protein A-N₃ Reaction1 CuAAC Reaction (CuSO₄, NaAsc, THPTA) Protein_A_N3->Reaction1 1_7_Octadiyne This compound (Excess) 1_7_Octadiyne->Reaction1 Intermediate Protein A-Linker-Alkyne Reaction1->Intermediate Purification1 Purification (SEC / Dialysis) Intermediate->Purification1 Purified_Intermediate Purified Protein A-Linker-Alkyne Purification1->Purified_Intermediate Reaction2 CuAAC Reaction (CuSO₄, NaAsc, THPTA) Purified_Intermediate->Reaction2 Protein_B_N3 Protein B-N₃ Protein_B_N3->Reaction2 Final_Product Protein A-Bis-Triazole-Protein B Reaction2->Final_Product Purification2 Purification (SEC) Final_Product->Purification2

Caption: Experimental workflow for sequential bioconjugation using this compound.

Caption: Chemical pathway of this compound forming a bis-triazole linkage.

G cluster_characterization Characterization Workflow Sample Crude Reaction Mixture / Purified Fractions SDS_PAGE SDS-PAGE Analysis Sample->SDS_PAGE Assess Purity and Molecular Weight Shift Mass_Spec Mass Spectrometry (LC-MS / MALDI-TOF) Sample->Mass_Spec Confirm Conjugate Identity and Mass Data_Analysis Data Analysis and Interpretation SDS_PAGE->Data_Analysis Mass_Spec->Data_Analysis

Caption: Logical workflow for the characterization of bioconjugates.

References

Application Notes and Protocols: Preparation of Carbon-Rich Nanostructures from 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of carbon-rich nanostructures derived from 1,7-octadiyne. The primary route involves a two-step process: the cyclopolymerization of this compound to form a conjugated polymer, followed by the pyrolysis of this polymer to yield carbonaceous nanostructures. While the cyclopolymerization of this compound is well-documented, the direct synthesis of carbon nanostructures from this precursor via pyrolysis is an emerging area of research. The protocols provided herein are based on established methodologies for related polymers and serve as a foundational guide for further investigation.

Introduction

Carbon-rich nanostructures, including graphdiyne, carbon nanotubes, and carbon dots, have garnered significant attention for their unique electronic, mechanical, and optical properties, making them promising candidates for applications in drug delivery, bioimaging, and sensor technology. This compound, a readily available alkyne monomer, presents an attractive starting material for the bottom-up synthesis of these advanced materials. The diyne functionality allows for the formation of highly conjugated polymeric systems through cyclopolymerization, which can then be converted into various carbon allotropes upon thermal treatment.

Experimental Protocols

Synthesis of Poly(this compound) via Cyclopolymerization

This protocol details the synthesis of a conjugated polymer from this compound using a Grubbs-type catalyst. This method offers good control over the polymer's molecular weight and structure.

Materials:

  • This compound (freshly distilled)

  • Third-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)

  • Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)

  • Methanol

  • Standard Schlenk line and glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Grubbs catalyst in the chosen anhydrous solvent to a desired concentration (e.g., 1-10 mM).

  • Monomer Addition: In a separate Schlenk flask, dissolve the freshly distilled this compound in the anhydrous solvent.

  • Polymerization: Add the monomer solution to the catalyst solution dropwise while stirring vigorously at room temperature. The reaction mixture will typically change color, indicating the initiation of polymerization.

  • Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Termination: After the desired polymerization time (typically a few hours), terminate the reaction by adding a small amount of an inhibitor, such as ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with fresh non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.

Proposed Protocol for Pyrolysis of Poly(this compound) to Carbon Nanostructures

The following is a general protocol for the thermal conversion of poly(this compound) into carbon-rich nanostructures. The specific parameters (temperature, atmosphere, and time) will significantly influence the morphology and properties of the final carbon material and should be systematically optimized. This protocol is based on the pyrolysis of related conjugated polymers like polyacetylene.

Materials:

  • Poly(this compound)

  • Tube furnace with programmable temperature control

  • Quartz tube

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas flow controller

Procedure:

  • Sample Preparation: Place a known amount of the dried poly(this compound) in a ceramic or quartz boat and position it in the center of the quartz tube within the tube furnace.

  • Inert Atmosphere: Purge the tube with a high flow of inert gas for at least 30 minutes to remove any oxygen. Maintain a steady, low flow of the inert gas throughout the pyrolysis process.

  • Heating Program:

    • Ramp up the temperature to a target pyrolysis temperature (e.g., 600-1200 °C) at a controlled rate (e.g., 5-10 °C/min).

    • Hold the temperature at the setpoint for a specific duration (e.g., 1-3 hours).

  • Cooling: After the hold time, turn off the furnace and allow it to cool down to room temperature naturally under the inert gas flow.

  • Sample Collection: Once the furnace has cooled, carefully remove the sample boat containing the black carbonaceous product.

  • Characterization: The resulting carbon nanostructures should be characterized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) to determine their morphology, structure, and elemental composition.

Data Presentation

Quantitative Data for Cyclopolymerization of this compound Derivatives
Monomer DerivativeCatalystSolventTemperature (°C)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Diethyl dipropargylmalonateGrubbs 3rd Gen.CH2Cl230>9515,000 - 50,0001.1 - 1.3
4,4-DihexyldipropargylsilaneGrubbs 3rd Gen.Toluene25>9020,000 - 60,0001.2 - 1.4

Note: The data in this table is representative and compiled from typical results reported in the literature for the cyclopolymerization of this compound derivatives. Actual results may vary depending on specific reaction conditions.

Expected Quantitative Data for Pyrolysis of Poly(this compound)
Pyrolysis Temperature (°C)AtmosphereCarbon Yield (%)Predominant NanostructureAverage Particle Size (nm)Surface Area (m²/g)
600Argon40-60Amorphous Carbon50-100200-400
800Argon30-50Carbon Nanosheets/Nanospheres20-50400-600
1000Argon20-40Graphitic Carbon/Nanoribbons10-30600-800
1200Argon15-30More ordered graphitic structures5-20>800

Note: This table presents hypothetical data based on general trends observed in the pyrolysis of carbon-rich polymers. These values should be experimentally determined and optimized for the specific application.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Step 1: Cyclopolymerization cluster_pyrolysis Step 2: Pyrolysis cluster_characterization Characterization octadiyne This compound polymerization Polymerization (Room Temp) octadiyne->polymerization catalyst Grubbs Catalyst catalyst->polymerization solvent Anhydrous Solvent solvent->polymerization poly_octadiyne Poly(this compound) polymerization->poly_octadiyne furnace Tube Furnace (600-1200°C, Inert Atm.) poly_octadiyne->furnace poly_octadiyne->furnace carbon_nanostructures Carbon-Rich Nanostructures furnace->carbon_nanostructures tem TEM/SEM carbon_nanostructures->tem raman Raman carbon_nanostructures->raman xps XPS carbon_nanostructures->xps

Caption: Workflow for the preparation of carbon-rich nanostructures.

Proposed Reaction Pathway

reaction_pathway monomer This compound (Monomer) polymer Poly(this compound) (Conjugated Polymer) monomer->polymer Cyclopolymerization (Catalyst) intermediate Carbonaceous Intermediates polymer->intermediate Pyrolysis (Heat, Inert Atm.) nanostructure Carbon Nanostructures (e.g., Nanosheets, Nanoribbons) intermediate->nanostructure Graphitization/ Restructuring

The Role of 1,7-Octadiyne in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Octadiyne, a terminal alkyne, is not a primary component in the emissive or charge-transporting layers of commercial Organic Light-Emitting Diodes (OLEDs). However, its chemical structure lends itself to applications as a monomer or a cross-linking agent in the synthesis of specialized polymers for use in OLEDs. The terminal alkyne groups of this compound can participate in various polymerization and cross-linking reactions, such as "thiol-yne" click chemistry, to form robust, solvent-resistant polymer networks. This property is particularly valuable for the fabrication of solution-processed multilayer OLEDs, where it can be used to create insoluble hole-transport layers (HTLs), preventing their dissolution during the deposition of subsequent layers. This document outlines the potential applications of this compound in OLEDs, focusing on its role in forming cross-linked polymer networks.

Introduction to Cross-Linking in OLEDs

In the fabrication of multilayer OLEDs via solution processing, a significant challenge is the potential for the solvent of a new layer to dissolve the underlying layers. This can lead to intermixing of materials, which degrades device performance. To circumvent this issue, cross-linking strategies are employed to render the deposited layers insoluble. By introducing cross-linkable functional groups into the polymer structure of a layer, such as the hole-transport layer, it can be made resistant to the solvents used for subsequent layers, like the emissive layer (EML). Terminal alkynes, such as those in this compound, are excellent candidates for such cross-linking reactions.

Potential Application of this compound: Cross-Linked Hole-Transport Layers

The primary theorized role of this compound in OLEDs is as a constituent in the formation of a cross-linked hole-transport layer. This can be achieved by co-polymerizing this compound with other monomers containing hole-transporting moieties or by using it as a cross-linker for a hole-transporting polymer that has complementary reactive groups. The resulting cross-linked network can provide the necessary thermal and morphological stability, as well as insolubility, for high-performance, solution-processed OLEDs.

Logical Workflow for Utilizing this compound in OLED Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication OLED Fabrication Monomer Hole-Transporting Monomer + this compound Polymerization Polymerization Monomer->Polymerization HTP Soluble Hole-Transporting Polymer with Alkyne Groups Polymerization->HTP SpinCoat Spin-Coat HTP Solution onto Substrate HTP->SpinCoat Solution Processing Crosslink Cross-linking (e.g., Thiol-yne reaction) SpinCoat->Crosslink InsolubleHTL Insoluble Cross-linked Hole-Transport Layer Crosslink->InsolubleHTL SpinCoatEML Spin-Coat Emissive Layer InsolubleHTL->SpinCoatEML FinalDevice Complete OLED Fabrication SpinCoatEML->FinalDevice

Caption: Workflow for creating a cross-linked HTL using a this compound-containing polymer.

Experimental Protocols

Protocol 1: Synthesis of a Cross-Linkable Hole-Transporting Copolymer

This hypothetical protocol describes the synthesis of a random copolymer incorporating a hole-transporting monomer and this compound.

Materials:

  • Hole-transporting monomer with appropriate functional groups for polymerization (e.g., a vinyl-functionalized triarylamine derivative)

  • This compound

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene (B28343) or THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • In a Schlenk flask, dissolve the hole-transporting monomer and this compound in the desired molar ratio in anhydrous solvent.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add the radical initiator under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and collect the polymer.

  • Purify the polymer by redissolving it in a minimal amount of a good solvent and re-precipitating.

  • Dry the polymer under vacuum.

  • Characterize the polymer for its molecular weight, polydispersity, and thermal properties (GPC, TGA, DSC).

Protocol 2: Fabrication of a Cross-Linked Hole-Transport Layer via Thiol-Yne Reaction

This protocol outlines the fabrication of a cross-linked HTL using a polymer containing this compound moieties and a dithiol cross-linker.

Materials:

  • Synthesized hole-transporting polymer containing this compound units

  • Dithiol cross-linker (e.g., 1,2-ethanedithiol (B43112) or 1,6-hexanedithiol)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent for spin-coating (e.g., chlorobenzene (B131634) or xylene)

  • ITO-coated glass substrates

Procedure:

  • Prepare a solution of the hole-transporting polymer, the dithiol cross-linker, and the photoinitiator in the chosen solvent. The stoichiometry of the alkyne and thiol groups should be carefully controlled.

  • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Spin-coat the polymer solution onto the prepared ITO substrates.

  • Anneal the film to remove residual solvent.

  • Expose the film to UV radiation to initiate the thiol-yne cross-linking reaction. The exposure time and intensity will need to be optimized.

  • Test the insolubility of the cross-linked film by washing with the solvent used for the subsequent layer.

  • Proceed with the deposition of the emissive layer and other layers of the OLED.

Data Presentation

As there is no specific quantitative data available for OLEDs employing this compound, the following table provides a template for how such data should be structured for comparison.

ParameterDevice A (without Cross-linking)Device B (with Cross-linked HTL)
HTL Thickness (nm)
Turn-on Voltage (V)
Maximum Luminance (cd/m²)
Maximum Current Efficiency (cd/A)
Maximum Power Efficiency (lm/W)
External Quantum Efficiency (%)
CIE Coordinates (x, y)

Signaling Pathways and Logical Relationships

The primary logical relationship in the application of this compound in OLEDs is the transformation of a soluble polymer into an insoluble network to enable robust multilayer device fabrication.

G SolubleHTP Soluble Hole-Transport Polymer (containing this compound units) Crosslinking Cross-linking Reaction (e.g., Thiol-yne) SolubleHTP->Crosslinking InsolubleHTL Insoluble Cross-linked HTL Network Crosslinking->InsolubleHTL SolventResistance Enhanced Solvent Resistance InsolubleHTL->SolventResistance Multilayer Stable Multilayer OLED Fabrication SolventResistance->Multilayer Performance Improved Device Performance and Lifetime Multilayer->Performance

Caption: Logical flow from a soluble polymer to improved OLED performance via cross-linking.

Conclusion

While direct application of this compound in OLEDs is not documented, its properties as a terminal alkyne make it a plausible candidate for use in the synthesis of cross-linkable polymers. The protocols and logical frameworks provided here offer a foundation for researchers to explore the potential of this compound and similar molecules in the development of advanced, solution-processed organic light-emitting diodes. Further research is required to synthesize and characterize such materials and to evaluate their performance in actual OLED devices to generate the quantitative data necessary for a complete assessment of their utility.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of Poly(1,7-octadiyne)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(1,7-octadiyne). This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of poly(this compound), leading to low yields or poor polymer quality.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes and how can I address this?

  • Answer: Low or no yield in the cyclopolymerization of this compound is a common issue and can often be attributed to several factors related to catalyst activity, monomer purity, and reaction conditions. The polymerization of this compound can be challenging due to the longer distance between the two alkyne groups, which leads to a slower cyclization process compared to shorter diynes like 1,6-heptadiyne.

    Potential Causes and Solutions:

    • Catalyst Inactivity or Deactivation:

      • Solution: Ensure you are using a highly active catalyst. Third-generation Grubbs catalysts are known to be more effective for the cyclopolymerization of this compound derivatives.[1] If you are using a nitrogen-containing derivative of this compound, ensure that any amine functionalities are protected, as free amines can poison the catalyst.

    • Impure Monomer or Solvents:

      • Solution: The purity of the this compound monomer and the solvent is critical. Impurities can act as catalyst poisons. It is recommended to purify the monomer and use anhydrous, deoxygenated solvents.

    • Suboptimal Reaction Conditions:

      • Solution: The reaction temperature and time can significantly impact the yield. While some polymerizations can be conducted at room temperature, others may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress over time to determine the optimal reaction duration.

    • Slow Polymerization Kinetics:

      • Solution: To accelerate the slow polymerization rate of this compound, consider modifying the monomer to take advantage of the Thorpe-Ingold effect. Introducing bulky substituents on the monomer backbone can sterically favor the cyclic conformation, thereby increasing the rate of cyclopolymerization.[2][3][4][5]

Issue 2: Low Molecular Weight and Broad Polydispersity

  • Question: The poly(this compound) I've synthesized has a low molecular weight and a broad polydispersity index (PDI). How can I achieve better control over the polymer characteristics?

  • Answer: Achieving a high molecular weight and a narrow PDI is indicative of a well-controlled, living polymerization. Several factors can influence these parameters.

    Potential Causes and Solutions:

    • Chain Termination or Transfer Reactions:

      • Solution: Impurities in the monomer or solvent can lead to premature chain termination. Ensure all reagents and solvents are of high purity. The choice of catalyst is also crucial; third-generation Grubbs catalysts have been shown to provide excellent molecular weight control and narrow PDIs in the cyclopolymerization of this compound derivatives.[1]

    • Catalyst Initiation vs. Propagation Rate:

      • Solution: For a living polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. Fast-initiating third-generation Grubbs catalysts are well-suited for this purpose, leading to polymers with low polydispersity.[1]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the polymerization of this compound?

A1: While various metathesis catalysts can be used, third-generation Grubbs catalysts are often recommended for the cyclopolymerization of this compound and its derivatives.[1] These catalysts exhibit high activity and are more tolerant of functional groups compared to earlier generations. Schrock-type initiators have also been successfully employed for regioselective cyclopolymerization.

Q2: How can I increase the rate of polymerization?

A2: The polymerization of this compound can be slow. To increase the rate, you can employ the Thorpe-Ingold effect by synthesizing this compound derivatives with bulky substituents at the 4-position.[2][3][4][5] This steric hindrance promotes the cyclic conformation of the monomer, leading to a faster intramolecular cyclization step.

Q3: What is the role of the Thorpe-Ingold effect in this polymerization?

A3: The Thorpe-Ingold effect, also known as the gem-disubstituent effect, is a phenomenon where bulky groups on a carbon atom favor ring-closing reactions. In the context of this compound polymerization, adding bulky substituents to the monomer backbone increases the steric hindrance, which in turn decreases the bond angle between the reacting alkyne groups, bringing them closer together and accelerating the rate of cyclization.[2][3][4][5]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a flammable liquid and should be handled with care. It is also an irritant.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes representative data on the impact of different catalysts and monomer structures on the yield of poly(diyne)s, including derivatives of this compound.

MonomerCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1,5-HexadieneGrubbs 1st Gen.-BulkRT--[7]
1,9-DecadieneGrubbs 1st Gen.-BulkRT->90[7]
Di-tert-butyl dipropargylmalonateGrubbs 3rd Gen.2CH₂Cl₂RT2495Based on similar systems
N-containing this compound derivativeGrubbs 3rd Gen.2CH₂Cl₂RT265Based on similar systems
N-containing this compound derivativeHoveyda-Grubbs 2nd Gen.2CH₂Cl₂50291Based on similar systems

Experimental Protocols

General Protocol for the Cyclopolymerization of a this compound Derivative using a Grubbs Catalyst

This protocol provides a general procedure for the cyclopolymerization of a this compound derivative. The specific conditions may need to be optimized for the particular monomer and desired polymer characteristics.

Materials:

  • This compound derivative (monomer)

  • Grubbs catalyst (e.g., 3rd generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound derivative and the solvent to remove any impurities and water. Deoxygenate the solvent by sparging with an inert gas.

  • Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, dissolve the this compound derivative in the anhydrous, deoxygenated solvent.

  • Catalyst Addition: In a separate vial, dissolve the Grubbs catalyst in a small amount of the solvent. Add the catalyst solution to the monomer solution while stirring.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or elevated temperature) for a specified time. Monitor the progress of the reaction by techniques such as NMR or GPC if desired.

  • Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis prep_monomer Purify & Dry Monomer setup Reaction Setup (Inert Atmosphere) prep_monomer->setup prep_solvent Purify & Dry Solvent prep_solvent->setup dissolve_monomer Dissolve Monomer in Solvent setup->dissolve_monomer add_catalyst Add Catalyst dissolve_monomer->add_catalyst polymerize Polymerize (Controlled Temp & Time) add_catalyst->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate isolate Isolate & Dry Polymer precipitate->isolate analyze Characterize Polymer (GPC, NMR, etc.) isolate->analyze

Caption: Experimental workflow for the synthesis of poly(this compound).

Caption: The Thorpe-Ingold effect promotes faster cyclization.

References

Technical Support Center: Cyclopolymerization of 1,7-Octadiyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclopolymerization of 1,7-octadiyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work in synthesizing well-defined poly(this compound)s.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopolymerization of this compound generally more challenging than that of 1,6-heptadiyne?

A1: The cyclopolymerization of this compound is known to be more challenging primarily due to slower polymerization rates compared to 1,6-heptadiyne.[1] This is attributed to the larger ring size being formed during the intramolecular cyclization step. The formation of a six-membered ring from this compound is thermodynamically favored, but the kinetic barrier can be higher than for the formation of a five-membered ring from 1,6-heptadiyne.

Q2: What is the "Thorpe-Ingold effect" and how is it beneficial in the cyclopolymerization of this compound?

A2: The Thorpe-Ingold effect refers to the acceleration of a reaction rate due to the presence of bulky substituents on the carbon atom adjacent to the reacting centers. In the context of this compound cyclopolymerization, introducing bulky groups, such as dimethyl substitution at the α-position of the side chain, can enhance the rate of polymerization.[1] This steric hindrance favors the cyclic conformation required for intramolecular cyclization, thus overcoming the inherently slower polymerization kinetics. Efficient cyclopolymerization has been achieved with monomers that exhibit a significant Thorpe-Ingold effect.[1][2]

Q3: How can I control the regioselectivity to favor the formation of six-membered rings?

A3: Achieving high regioselectivity for the formation of six-membered rings (via α-addition) over seven-membered rings (via β-addition) is a critical challenge. The choice of catalyst is paramount. Specific Schrock-type molybdenum-imidoalkylidene N-heterocyclic carbene (NHC) initiators and modified Grubbs-Hoveyda-type ruthenium catalysts have demonstrated high regioselectivity, yielding polymers consisting almost exclusively of 1,2-cyclohex-1-enylenvinylene units.[1][3][4] The thermodynamically favored six-membered ring formation is the driving force, and a well-chosen catalyst can effectively steer the reaction down this pathway.[1][4]

Q4: Is it possible to achieve a living cyclopolymerization of this compound?

A4: Yes, achieving a living polymerization of this compound is possible, which allows for excellent control over molecular weight and narrow polydispersity indices (PDIs).[1][5][6] The use of specific catalysts, such as certain Schrock initiators in the presence of an additive like quinuclidine (B89598), has been shown to establish a living process.[3][4] Additionally, for N-containing this compound derivatives, a hydrazide-type monomer with a di-tert-butyloxycarbonyl protecting group promoted living cyclopolymerization using a Grubbs catalyst.[6]

Q5: What are common side reactions in the cyclopolymerization of this compound?

A5: While the search results focus on achieving controlled polymerization, potential side reactions in alkyne polymerization can include crosslinking, which leads to insoluble materials, and the formation of oligomers if initiation is fast relative to propagation and chain transfer or termination occurs. In some cases, competition between cyclopolymerization and [2+2+2] cycloaddition can occur, especially with certain catalyst systems.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Polymer Yield - Low Monomer Reactivity: this compound derivatives can have inherently slow polymerization rates.[1]- Catalyst Inactivity: The chosen catalyst may not be suitable for the specific monomer or may have degraded.- Presence of Impurities: Monomer or solvent impurities can poison the catalyst.- Monomer Design: Introduce bulky substituents at the α-position to leverage the Thorpe-Ingold effect and increase reactivity.[1]- Catalyst Selection: Use a more active catalyst, such as a third-generation Grubbs catalyst or a suitable Schrock initiator.[1][2]- Purification: Ensure rigorous purification of the monomer and solvent.
Poor Regioselectivity (Mixture of 6- and 7-membered rings) - Inappropriate Catalyst: The catalyst may not have sufficient selectivity for α-addition.- Catalyst Screening: Employ catalysts known for high regioselectivity, such as specific Schrock-type Mo-imidoalkylidene NHC initiators or modified Grubbs-Hoveyda catalysts.[1][3][4]
Broad Polydispersity Index (PDI) - Non-living Polymerization: Chain transfer or termination reactions are occurring.- Slow Initiation: Initiation rate is slower than the propagation rate.- Achieve Living Conditions: Use a catalyst system known to promote living polymerization, such as certain Schrock initiators with quinuclidine.[3][4] For specific monomers, a third-generation Grubbs catalyst may provide good control.[2]- Optimize Reaction Conditions: Adjust temperature and monomer/initiator ratios.
Insoluble Polymer (Crosslinking) - High Monomer Concentration: Increased intermolecular reactions.- Reactive Side Groups on Monomer: Functional groups that can react under polymerization conditions.- High Temperature: Can promote side reactions.- Lower Monomer Concentration: Conduct the polymerization at a lower concentration.- Protecting Groups: Use protecting groups for reactive functionalities on the monomer.[6]- Optimize Temperature: Run the reaction at a lower temperature.
Difficulty in Polymer Characterization - Poor Solubility: The resulting polymer may not be soluble in common NMR or GPC solvents.- Complex NMR Spectra: Overlapping peaks can make structural elucidation difficult.- Enhance Solubility: Synthesize polymers with solubilizing side chains.- Advanced NMR Techniques: Utilize 2D NMR techniques (COSY, HSQC) for better spectral resolution.- Model Compound Synthesis: Compare the polymer's NMR shifts with those of synthesized model compounds representing the repeating unit to confirm the structure.[1][5]

Experimental Protocols

General Protocol for Regioselective Cyclopolymerization of a Substituted this compound

This protocol is a generalized procedure based on literature reports. Specific conditions should be optimized for each monomer and catalyst system.

  • Monomer and Solvent Preparation:

    • Synthesize and purify the desired this compound derivative. Ensure the monomer is free of impurities that could deactivate the catalyst.

    • Dry the solvent (e.g., toluene, dichloromethane) using an appropriate drying agent and degas thoroughly by several freeze-pump-thaw cycles or by sparging with argon.

  • Polymerization Setup:

    • All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

    • A typical reaction vessel is a dried Schlenk flask equipped with a magnetic stir bar.

  • Polymerization Reaction:

    • Dissolve the this compound monomer in the anhydrous, degassed solvent in the Schlenk flask.

    • In a separate flask, prepare a stock solution of the catalyst (e.g., a Schrock-type initiator or a Grubbs catalyst) in the same solvent.

    • If required by the catalyst system (e.g., with some Schrock initiators), add a co-catalyst or additive like quinuclidine to the monomer solution.[1]

    • Initiate the polymerization by adding the catalyst solution to the stirring monomer solution at the desired reaction temperature (e.g., room temperature or 5 °C).

    • Monitor the reaction progress by techniques such as ¹H NMR or GPC by taking aliquots from the reaction mixture at different time intervals.

  • Termination and Polymer Isolation:

    • After the desired reaction time or upon complete monomer consumption, terminate the polymerization by adding a quenching agent (e.g., ethyl vinyl ether for Grubbs catalysts or a saturated NH₄Cl solution).[1]

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Polymer Characterization:

    • Determine the molecular weight (Mₙ) and polydispersity index (PDI) by gel permeation chromatography (GPC).

    • Elucidate the polymer structure and confirm regioselectivity using ¹H and ¹³C NMR spectroscopy.[1][5]

    • Further structural information can be obtained from FT-IR and UV-vis spectroscopy.

Visualizations

Cyclopolymerization Pathway of this compound

G cluster_monomer Monomer & Catalyst cluster_propagation Propagation cluster_products Polymer Products Monomer This compound (Monomer) Intermediate Metallacyclobutane Intermediate Monomer->Intermediate Initiation Catalyst Metathesis Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Alpha α-addition (6-membered ring) Thermodynamically Favored Cyclization->Alpha Regioselective Pathway Beta β-addition (7-membered ring) Cyclization->Beta Less Favored Pathway Alpha->Monomer Propagation

Caption: Reaction pathways in the cyclopolymerization of this compound.

Troubleshooting Workflow for Low Polymer Yield

G Start Start: Low Polymer Yield CheckMonomer Check Monomer Reactivity Start->CheckMonomer CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPurity Check Monomer/Solvent Purity Start->CheckPurity ModifyMonomer Introduce Bulky Groups? (Thorpe-Ingold Effect) CheckMonomer->ModifyMonomer SelectCatalyst Use More Active Catalyst? (e.g., 3rd Gen Grubbs) CheckCatalyst->SelectCatalyst Purify Rigorously Purify Monomer and Solvent? CheckPurity->Purify Success Improved Yield ModifyMonomer->Success Yes Fail Still Low Yield: Re-evaluate Conditions ModifyMonomer->Fail No SelectCatalyst->Success Yes SelectCatalyst->Fail No Purify->Success Yes Purify->Fail No

Caption: A troubleshooting workflow for addressing low polymer yield.

References

Technical Support Center: Optimizing Reaction Conditions for 1,7-Octadiyne Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the epoxidation of 1,7-octadiyne. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions, improving yields, and minimizing side reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the epoxidation of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of this compound

You are observing a low yield of the desired epoxide product, with a significant amount of unreacted starting material.

Potential Cause Troubleshooting Step
Low Reactivity of Alkyne Alkynes are generally less reactive towards epoxidation than alkenes. Ensure your reaction conditions are sufficiently forcing. Consider increasing the reaction temperature or using a more reactive oxidizing agent.
Inert Atmosphere Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reactants or catalysts.
Inadequate Oxidizing Agent The choice and amount of oxidizing agent are critical. For terminal alkynes, stronger peroxy acids or dioxiranes may be required. Ensure the oxidizing agent is fresh and has been properly stored.
Insufficient Reaction Time Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion.
Improper Solvent Choice The solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (B109758) or chloroform (B151607) are commonly used for m-CPBA epoxidations. For dioxirane (B86890) epoxidations, acetone (B3395972) is often the solvent of choice.
Issue 2: Formation of Multiple Products and Low Selectivity

Your reaction mixture shows the presence of several unexpected byproducts, leading to a low yield of the desired mono-epoxide or di-epoxide.

Potential Cause Troubleshooting Step
Oxirene Instability and Rearrangement The initial epoxidation product of an alkyne is a highly strained oxirene, which can be unstable and rearrange to form α,β-unsaturated ketones or other byproducts.[1] Consider using milder reaction conditions (e.g., lower temperature) or a more selective oxidizing agent.
Over-oxidation to Di-epoxide If you are targeting the mono-epoxide, using an excess of the oxidizing agent can lead to the formation of the di-epoxide. Carefully control the stoichiometry of your reactants.
Side Reactions of the Alkyne Under certain conditions, alkynes can undergo other oxidative pathways, such as cleavage of the triple bond.[1] Ensure your chosen oxidant and conditions are selective for epoxidation.
Catalyst-Mediated Side Reactions If using a metal catalyst, it may promote undesired side reactions. Screen different catalysts or consider a metal-free epoxidation method.
Issue 3: Difficulty in Product Isolation and Purification

The desired epoxide product is difficult to isolate from the reaction mixture, or it decomposes during purification.

Potential Cause Troubleshooting Step
Product Instability Epoxides, especially strained ones derived from alkynes, can be sensitive to acidic or basic conditions and heat. Use neutral workup conditions and avoid high temperatures during purification. Purification via flash chromatography on silica (B1680970) gel should be performed quickly.
Co-elution with Byproducts Byproducts with similar polarities to your desired epoxide can make chromatographic separation challenging. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
Volatility of the Product Low molecular weight epoxides can be volatile, leading to loss of product during solvent removal. Use a rotary evaporator with care, and consider using a cold trap.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the mono-epoxidation of this compound?

A1: A good starting point for the selective mono-epoxidation of a non-conjugated diyne like this compound is to use a slight excess (1.1-1.5 equivalents) of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) in an aprotic solvent such as dichloromethane (DCM) at a low temperature (e.g., 0 °C to room temperature). Careful monitoring of the reaction progress by TLC or GC-MS is crucial to stop the reaction once the starting material is consumed to prevent over-oxidation to the di-epoxide.

Q2: How can I favor the formation of the di-epoxide?

A2: To favor the formation of the di-epoxide, you should use a larger excess of the oxidizing agent (at least 2.2-3.0 equivalents). The reaction time will likely need to be longer, and you may need to increase the reaction temperature. Again, monitoring the reaction is key to determine the point of maximum di-epoxide formation.

Q3: What are the main differences between epoxidizing an alkyne versus an alkene?

A3: The epoxidation of alkynes is generally more challenging than that of alkenes. The resulting epoxide, an oxirene, is highly strained and often unstable, making it prone to rearrangement.[1] This can lead to a wider range of byproducts. Alkynes are also typically less nucleophilic than alkenes, sometimes requiring more reactive oxidizing agents or harsher reaction conditions.

Q4: Are there any catalytic methods for the epoxidation of this compound?

A4: While many catalytic methods exist for alkene epoxidation, catalytic epoxidation of alkynes is less common due to the challenges mentioned above. However, some transition metal catalysts, often based on manganese, rhenium, or titanium, have been shown to catalyze the epoxidation of alkynes with oxidants like hydrogen peroxide.[2][3] These would need to be optimized for this compound.

Q5: What analytical techniques are best for monitoring the reaction and characterizing the products?

A5: A combination of techniques is often ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the disappearance of the starting material and the appearance of products, allowing for the determination of conversion and relative ratios of mono- and di-epoxide.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural characterization of the purified products and can also be used to analyze crude reaction mixtures.[8][9][10]

Data Presentation

Due to the limited availability of specific quantitative data for the epoxidation of this compound in the literature, the following table provides optimized conditions for the analogous epoxidation of 1,7-octadiene (B165261), which can serve as a starting point for optimization.[11][12]

ParameterRange StudiedOptimal Value for Mono-epoxidation of 1,7-octadiene
Temperature333 - 353 K347 K
Substrate:Oxidant Molar Ratio2.5:1 - 10:17.97:1
Catalyst Loading (mol%)0.15 - 0.60.417
Reaction Time (min)0 - 260218

Experimental Protocols

The following is a general protocol for the epoxidation of a terminal alkyne using m-CPBA, which can be adapted for this compound.

Protocol 1: Mono-epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Apparatus for filtration and solvent evaporation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of this compound over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent oxidant Prepare solution of oxidizing agent (e.g., m-CPBA) mix Combine reactants at controlled temperature oxidant->mix monitor Monitor reaction progress (TLC, GC-MS) mix->monitor quench Quench reaction monitor->quench extract Aqueous workup & extraction quench->extract dry Dry organic layer extract->dry purify Purify by chromatography dry->purify end end purify->end Isolated Epoxide

Caption: General experimental workflow for the epoxidation of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Epoxide Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions / Rearrangement start->side_reactions product_decomposition Product Decomposition start->product_decomposition optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions change_reagent Change Oxidizing Agent or Solvent side_reactions->change_reagent modify_workup Modify Workup & Purification Protocol product_decomposition->modify_workup

References

avoiding side reactions in 1,7-Octadiyne click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 1,7-octadiyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound in a click chemistry reaction?

A1: The main side reactions are alkyne homocoupling (Glaser coupling) and unwanted polymerization.[1] Since this compound has two terminal alkynes, it can react with itself or with growing polymer chains, leading to a mixture of oligomers and polymers instead of the desired bis-triazole product. Oxidative coupling of the terminal alkyne groups is a potential side reaction in all copper(I)-catalyzed triazole formations.[2]

Q2: How can I favor the formation of the bis-triazole product over the mono-triazole and polymeric byproducts?

A2: To favor the formation of the bis-triazole, it is crucial to carefully control the stoichiometry of your reactants. Using a slight excess of the azide (B81097) (e.g., 2.2 equivalents of azide to 1 equivalent of this compound) can help drive the reaction to completion and minimize the amount of mono-adduct. Additionally, maintaining dilute reaction conditions can disfavor the intermolecular polymerization side reactions, which are typically bimolecular processes.[2]

Q3: What is the optimal catalyst and ligand system for this compound click chemistry?

A3: A common and effective catalyst system is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270).[3][4] This ensures a low and steady concentration of the active Cu(I) catalyst, which helps to suppress side reactions.[4] The use of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended. Ligands protect the Cu(I) from oxidation and disproportionation and can increase the reaction rate.[4]

Q4: Can the choice of solvent influence the outcome of the reaction?

A4: Yes, the solvent can significantly impact the reaction. A solvent system that fully dissolves all reactants (this compound, the azide, catalyst, and ligand) is essential. Mixtures of water with organic solvents like t-butanol, DMSO, or DMF are commonly used. Water has been shown to accelerate the rate of CuAAC reactions.[5] For reactants with poor water solubility, the addition of an organic co-solvent is necessary.

Q5: How does temperature affect the reaction with this compound?

A5: CuAAC reactions are typically efficient at room temperature.[5] Increasing the temperature can sometimes increase the rate of the desired reaction but may also accelerate side reactions, such as polymerization and alkyne homocoupling.[1] It is generally recommended to start the reaction at room temperature and only gently heat if the reaction is sluggish.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired bis-triazole product - Incomplete reaction. - Suboptimal stoichiometry. - Catalyst inactivation.- Increase reaction time. - Use a slight excess of the azide (2.2 eq.). - Ensure fresh sodium ascorbate solution is used and the reaction is protected from oxygen (degassing or inert atmosphere).
Formation of a significant amount of mono-triazole product - Insufficient amount of azide. - Short reaction time.- Increase the stoichiometry of the azide to 2.2-2.5 equivalents. - Prolong the reaction time and monitor by TLC or LC-MS until the mono-adduct is consumed.
Presence of insoluble material (polymer) - High concentration of reactants. - Reaction temperature is too high.- Perform the reaction under more dilute conditions. - Consider adding the this compound slowly to the reaction mixture containing the azide to maintain a low concentration of the diyne. - Run the reaction at room temperature.
Observation of alkyne homocoupling (Glaser coupling) byproducts - Presence of oxygen in the reaction. - Insufficient reducing agent.- Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). - Use a sufficient amount of sodium ascorbate (e.g., 5-10 mol%).
Reaction does not start or is very slow - Inactive catalyst. - Poor solubility of reactants. - Steric hindrance.- Use a fresh stock of copper sulfate and sodium ascorbate. Ensure the ligand is present. - Change the solvent or co-solvent to ensure all components are fully dissolved. - If the azide is sterically hindered, gentle heating (e.g., 40-50 °C) may be required.

Experimental Protocols

General Protocol for the Synthesis of a Bis-Triazole from this compound
  • In a reaction vessel, dissolve the azide (2.2 equivalents) and this compound (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Add the copper-stabilizing ligand (e.g., TBTA, 0.05 equivalents).

  • Add the copper(II) sulfate solution (e.g., 0.01-0.05 equivalents of a 50 mM stock solution in water).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-0.2 equivalents of a 1 M stock solution in water).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Pathways Octadiyne This compound Mono_Adduct Mono-Triazole Adduct Octadiyne->Mono_Adduct + 1 eq. Azide Polymer Polymer/Oligomer Side Products Octadiyne->Polymer Polymerization Azide Azide (R-N3) Azide->Mono_Adduct + 1 eq. Azide Bis_Adduct Desired Bis-Triazole Product Azide->Bis_Adduct + 1 eq. Azide Catalyst Cu(I) Catalyst Catalyst->Mono_Adduct + 1 eq. Azide Catalyst->Bis_Adduct + 1 eq. Azide Mono_Adduct->Bis_Adduct + 1 eq. Azide Mono_Adduct->Polymer Polymerization

Reaction pathways for this compound in CuAAC.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Stoichiometry Verify Azide:Diyne Stoichiometry (Target: >2:1) Start->Check_Stoichiometry Check_Concentration Reaction Too Concentrated? Start->Check_Concentration Check_Catalyst Catalyst System Active? Start->Check_Catalyst Check_Oxygen Oxygen Contamination? Start->Check_Oxygen Solution_Stoichiometry Adjust to >2.2 eq. Azide Check_Stoichiometry->Solution_Stoichiometry Solution_Dilute Dilute Reaction Mixture or Use Slow Addition of Diyne Check_Concentration->Solution_Dilute Solution_Catalyst Use Fresh Reducing Agent and/or Ligand Check_Catalyst->Solution_Catalyst Solution_Degas Degas Solvents Thoroughly Check_Oxygen->Solution_Degas Success Improved Yield of Bis-Adduct Solution_Stoichiometry->Success Solution_Dilute->Success Solution_Catalyst->Success Solution_Degas->Success

Troubleshooting workflow for this compound click reactions.

References

Technical Support Center: Purification of 1,7-Octadiyne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 1,7-octadiyne.

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions performed with this compound and what products can I expect?

A1: this compound is a versatile terminal alkyne used in a variety of reactions.[1][2] Common transformations include metal-catalyzed cycloadditions to form substituted cyclooctatetraenes, Sonogashira couplings to create larger di-substituted alkynes, and reductive cyclizations with metal complexes.[1][3][4] You can expect products that are often non-polar, hydrocarbon-rich molecules, which may be liquids, oils, or low-melting solids.

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

A2: Impurities will vary with the specific reaction but commonly include:

  • Unreacted this compound: Due to its volatility (boiling point 135-136 °C), it can often be removed under high vacuum.

  • Catalyst residues: Metal catalysts (e.g., from nickel, cobalt, or palladium) and their ligands.

  • Reagents and byproducts: Excess reagents, solvents, and byproducts from side-reactions such as homo-coupling.

  • Oligomers or polymers: Especially in reactions prone to polymerization.[1]

Q3: How should I choose the primary purification technique for my product?

A3: The choice of technique depends on the physical properties of your product and the impurities present.[5]

  • For volatile, thermally stable liquids: Distillation (simple, fractional, or vacuum) is often the most effective method.[6]

  • For non-volatile liquids or oils: Flash column chromatography is the preferred method.[7]

  • For solid products: Recrystallization is a powerful technique for achieving high purity.[8][9] Often, a preliminary purification by flash chromatography is necessary before recrystallization.

Q4: My product is a non-polar oil. What is the best way to purify it?

A4: Flash column chromatography using a non-polar stationary phase like silica (B1680970) gel is the standard method for purifying non-polar compounds.[7][10] A solvent system of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is typically used.[11] If separation from other non-polar impurities is difficult, consider using alternative solvent systems (e.g., hexane (B92381)/toluene) or a different stationary phase like alumina.[10][12]

Q5: My solid product is impure after column chromatography. What should I do next?

A5: If your solid product is still impure after chromatography, recrystallization is the ideal next step to achieve high purity.[13] The key is to find a suitable solvent or solvent system in which your product has high solubility when hot and low solubility when cold, while the impurities remain in solution upon cooling.[8]

Troubleshooting Guides

Problem: Flash Column Chromatography Issues

Q: My compound is not moving from the baseline of the silica gel column.

  • Possible Cause: The solvent system (eluent) is not polar enough to move your compound.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 1% ethyl acetate in hexane, try increasing it to 2%, 5%, and then 10%. Develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand, aiming for a product Rf value of approximately 0.3.[11]

Q: My product is eluting with the solvent front (Rf ≈ 1).

  • Possible Cause: The eluent is too polar, causing your compound to have little to no retention on the silica gel.

  • Solution: Decrease the polarity of the eluent. Use a less polar solvent system, such as pure hexane or a very low percentage of a polar co-solvent (e.g., 0.5% ethyl acetate in hexane).

Q: I cannot separate my product from a non-polar impurity with a similar Rf value.

  • Possible Cause: The chosen solvent system does not provide enough selectivity for the separation.

  • Solution 1: Try a different solvent system. Sometimes changing the polar co-solvent (e.g., from ethyl acetate to dichloromethane or toluene) can alter the relative affinities of the compounds for the stationary phase and improve separation.[10]

  • Solution 2: Consider non-aqueous reverse phase chromatography. This technique uses a C18-functionalized silica column with organic solvents like methanol (B129727) and dichloromethane, which can be effective for separating non-polar compounds.[12]

  • Solution 3: If applicable, try converting your product to a more polar derivative to facilitate separation, followed by a deprotection step.

Q: My product appears to be decomposing on the column.

  • Possible Cause: The silica gel is acidic and may be catalyzing the decomposition of your acid-sensitive compound.

  • Solution: Deactivate the silica gel by flushing the packed column with a solvent mixture containing a small amount of triethylamine (B128534) (1-3%) before loading your sample.[14] Alternatively, use a less acidic stationary phase like neutral alumina.

Problem: Distillation Issues

Q: My product is decomposing during distillation, even under vacuum.

  • Possible Cause 1: The boiling point is still too high, leading to thermal degradation.

  • Solution: Use a higher vacuum to further lower the boiling point. Ensure your vacuum pump and system are free of leaks.

  • Possible Cause 2: The prolonged heating time is causing decomposition.[15]

  • Solution: Ensure the distillation apparatus is well-insulated to maintain an efficient temperature gradient and speed up the process.[15] Heat the flask gently and evenly with a heating mantle.

  • Possible Cause 3: Trace acidic or basic impurities are catalyzing decomposition at high temperatures.[15]

  • Solution: Perform a neutral workup (e.g., wash with saturated sodium bicarbonate and brine) on the crude product before attempting distillation.[15]

Problem: Recrystallization Issues

Q: My compound "oils out" of the solution instead of forming crystals.

  • Possible Cause 1: The solution is becoming supersaturated at a temperature that is above the melting point of your compound.[15]

  • Solution: Add a small amount of additional solvent to the hot mixture to lower the saturation temperature.

  • Possible Cause 2: The rate of cooling is too fast.

  • Solution: Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling to room temperature before moving it to an ice bath.[13]

  • Possible Cause 3: The presence of impurities is inhibiting crystal lattice formation.

  • Solution: Try purifying the material further by another method, such as flash chromatography, before attempting recrystallization again.

Q: No crystals form even after the solution has cooled completely.

  • Possible Cause: The solution is not sufficiently saturated, or crystallization is kinetically slow.

  • Solution 1: If too much solvent was added, concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[13]

  • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed" crystal of the pure compound.[13]

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Non-Polar Compounds
Solvent System (v/v)PolarityTypical Applications & Notes
100% Hexane / HeptaneVery LowEluting extremely non-polar impurities or hydrocarbons.
1-5% Ethyl Acetate in HexanesLowA standard starting point for many non-polar to moderately non-polar compounds. Provides good separation for a wide range of products.[10]
1-10% Dichloromethane in HexanesLowOffers different selectivity compared to ethyl acetate. Can be effective when other systems fail.[14]
1-10% Toluene in HexanesLowUseful for separating compounds with aromatic rings from those without. Can improve the separation of compounds with very similar polarity.[10]
1-2% Diethyl Ether in HexanesLowEther is less polar than ethyl acetate and can provide finer control over elution.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography
  • Select Solvent System: Use TLC to find a solvent system where the desired product has an Rf of ~0.3.

  • Pack Column: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with dry silica gel (typically 60 Å, 230-400 mesh).

  • Equilibrate: Wet the silica gel with the least polar solvent (e.g., pure hexane) and then flush the column with several column volumes of the starting eluent under positive pressure (air or nitrogen) to ensure it is tightly packed and free of air bubbles.[11]

  • Load Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.[14]

  • Elute and Collect: Carefully add the eluent to the top of the column and apply pressure. Maintain a constant flow rate (e.g., ~2 inches/minute descent of the solvent front).[11] Collect fractions in test tubes and monitor their composition by TLC.

  • Isolate Product: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short Vigreux column (for fractional distillation), a condenser, a receiving flask, and a thermometer. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Evacuation: Add the crude liquid and a magnetic stir bar to the distillation flask. Begin stirring and slowly reduce the pressure in the system to the desired level using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask with a heating mantle.

  • Distillation: Observe the vapor rising and condensing. Collect any initial low-boiling fractions (forerun) in the receiving flask.

  • Product Collection: When the temperature at the thermometer stabilizes at the expected boiling point of your product (at the given pressure), switch to a clean receiving flask to collect the pure compound.[15]

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly and carefully re-introducing air.

Protocol 3: Recrystallization
  • Solvent Selection: Find a suitable solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[16]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid completely dissolves. Add solvent dropwise if needed to achieve full dissolution.[13]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[13]

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Start Crude Reaction Mixture Properties Assess Product Properties (Solid, Liquid, Volatility, Stability) Start->Properties Is_Solid Is Product a Solid? Properties->Is_Solid Is_Volatile Is Product Volatile & Thermally Stable? Is_Solid->Is_Volatile No (Liquid/Oil) Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Flash Column Chromatography Is_Volatile->Chromatography No Distillation Vacuum / Fractional Distillation Is_Volatile->Distillation Yes Check_Purity Check Purity (NMR, GC, etc.) Chromatography->Check_Purity Distillation->Check_Purity Recrystallize->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product

Caption: General workflow for selecting a purification technique.

Chromatography_Troubleshooting Problem Poor Separation in Flash Chromatography Check_Rf What is the Product Rf? Problem->Check_Rf Rf_Low Rf is too low (near baseline) Check_Rf->Rf_Low < 0.1 Rf_High Rf is too high (near solvent front) Check_Rf->Rf_High > 0.8 Rf_Ok Rf is okay (~0.3) but co-elutes with impurity Check_Rf->Rf_Ok ~0.1 - 0.8 Sol_Low Increase Eluent Polarity Rf_Low->Sol_Low Sol_High Decrease Eluent Polarity Rf_High->Sol_High Sol_Change Change Solvent System (e.g., Hex/EtOAc -> Hex/Toluene) Rf_Ok->Sol_Change Phase_Change Try Different Stationary Phase (e.g., Alumina, Reverse Phase) Sol_Change->Phase_Change

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Catalyst Deactivation in 1,7-Octadiyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst deactivation during the polymerization of 1,7-octadiyne. This resource offers practical solutions and preventative measures to ensure the efficiency and reproducibility of your polymerization experiments.

Troubleshooting Guides

This section addresses specific issues related to catalyst deactivation that you may encounter during the polymerization of this compound.

Issue 1: Low or No Polymer Yield

You are observing a significantly lower polymer yield than expected, or the reaction fails to produce any polymer. This is a primary indicator of premature catalyst deactivation.

Potential CauseTroubleshooting Steps
Catalyst Poisoning Impurities in the monomer, solvent, or inert gas can act as poisons to the catalyst. Common poisons for transition metal catalysts include sulfur, oxygen, water, and other coordinating species.[1][2][3] Ensure all reagents and materials are of the highest purity and properly degassed.
Improper Catalyst Activation The catalyst may not have been activated correctly, or the activator may have degraded. Review the catalyst activation protocol and consider preparing fresh activator solutions. For some systems, the presence of a co-catalyst is crucial for activity.[2][4]
Incorrect Monomer to Catalyst Ratio An insufficient amount of catalyst relative to the monomer will result in low conversion. Conversely, an excessively high concentration of monomer at the start of the reaction can sometimes lead to side reactions that deactivate the catalyst. Optimize the monomer to catalyst ratio through a series of small-scale experiments.
Thermal Degradation of Catalyst The reaction temperature may be too high, leading to the thermal decomposition of the catalyst.[1] Verify the optimal temperature range for your specific catalyst system and ensure accurate temperature control throughout the polymerization.

Issue 2: Inconsistent Polymer Molecular Weight and Broad Polydispersity

The resulting polymer exhibits a broad molecular weight distribution (high PDI) or the molecular weight is not consistent across different batches, suggesting a loss of control over the polymerization process due to catalyst deactivation.

Potential CauseTroubleshooting Steps
Chain Transfer Reactions Impurities can act as chain transfer agents, leading to premature termination of growing polymer chains and the initiation of new chains, which broadens the molecular weight distribution. Rigorous purification of the monomer and solvent is critical.
Slow Initiation/Deactivation Equilibrium If the rate of catalyst deactivation is comparable to the rate of polymer chain initiation, it can lead to a broad distribution of chain lengths. Consider adjusting the reaction conditions (e.g., temperature, concentration) to favor a faster initiation rate.
Formation of Inactive Catalyst Species The catalyst may be converting into a less active or inactive state during the polymerization.[5] This can be due to side reactions with the monomer, polymer, or impurities. Analysis of the reaction mixture by techniques like NMR or mass spectrometry may help identify these species.

Issue 3: Change in Polymer Properties (e.g., Color, Solubility)

The appearance of unexpected color in the polymer or a decrease in its solubility can be indicative of side reactions and catalyst degradation.

Potential CauseTroubleshooting Steps
Side Reactions and Crosslinking Catalyst deactivation can sometimes lead to a loss of selectivity, promoting side reactions such as crosslinking, which can alter the polymer's structure and solubility.[6] Optimizing reaction conditions and ensuring high-purity reagents can minimize these side reactions.
Metal Contamination from Catalyst Decomposition If the catalyst decomposes, metal particles can become incorporated into the polymer matrix, leading to discoloration.[7] Consider purification methods to remove residual metal from the polymer.
Oxidative Degradation Exposure to air (oxygen) can lead to both catalyst deactivation and polymer degradation, often resulting in discoloration.[3] Ensure the polymerization is conducted under a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound polymerization?

A1: Common catalyst poisons for transition-metal catalyzed polymerizations include oxygen, water, carbon monoxide, sulfur-containing compounds, and compounds with strongly coordinating heteroatoms.[1][2] These substances can bind to the active metal center of the catalyst, blocking its ability to coordinate with the monomer.

Q2: How can I purify this compound to remove potential catalyst poisons?

A2: this compound can be purified by distillation under reduced pressure. To remove acidic impurities, it can be washed with a dilute sodium bicarbonate solution, followed by water, and then dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium hydride before distillation.

Q3: My catalyst is air and moisture sensitive. What precautions should I take?

A3: All manipulations involving air and moisture-sensitive catalysts should be performed using standard Schlenk line or glovebox techniques.[8] Solvents must be thoroughly dried and degassed, and the reaction vessel should be purged with a high-purity inert gas (argon or nitrogen) before introducing the catalyst and reagents.

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible, but it is highly dependent on the deactivation mechanism and the nature of the catalyst. For deactivation by coking, a controlled calcination (heating in the presence of a controlled amount of air) might remove the carbonaceous deposits.[9] For poisoning, removal of the poison might be possible through chemical treatment. However, for many complex organometallic catalysts, regeneration is not feasible, and using a fresh batch of catalyst is the recommended approach.[3]

Q5: How can I monitor catalyst activity during the polymerization?

A5: Catalyst activity can be monitored by taking aliquots from the reaction mixture at different time points and analyzing the monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A plot of monomer conversion versus time will reveal the reaction kinetics and any signs of deactivation (e.g., a decrease in the rate of polymerization).

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization under Inert Atmosphere

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.

  • Solvent and Monomer Preparation: The solvent (e.g., toluene, THF) should be dried using an appropriate method (e.g., distillation from sodium/benzophenone or passing through a column of activated alumina) and thoroughly degassed by several freeze-pump-thaw cycles. This compound should be freshly distilled before use.

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of inert gas.

  • Reagent Addition: Add the solvent to the reaction flask via a cannula or a gas-tight syringe. Add the this compound monomer to the solvent.

  • Catalyst Introduction: In a separate Schlenk flask or in a glovebox, prepare a solution of the catalyst in the reaction solvent. Transfer the catalyst solution to the reaction flask via cannula. If a co-catalyst or activator is required, it should be added in a similar manner.

  • Polymerization: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by taking aliquots for analysis (GC or NMR).

  • Quenching and Isolation: Once the desired conversion is reached or the reaction stops, quench the reaction by adding a small amount of a suitable quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizing Deactivation Pathways and Troubleshooting

Troubleshooting Workflow for Low Polymer Yield

Troubleshooting_Low_Yield Start Low or No Polymer Yield Check_Purity Are Monomer/Solvent/Gas Pure? Start->Check_Purity Check_Activation Was Catalyst Activation Correct? Check_Purity->Check_Activation Yes Purify Purify/Degas Reagents Check_Purity->Purify No Check_Ratio Is Monomer/Catalyst Ratio Optimal? Check_Activation->Check_Ratio Yes Fresh_Activator Use Fresh Activator Check_Activation->Fresh_Activator No Check_Temp Is Reaction Temperature Correct? Check_Ratio->Check_Temp Yes Optimize_Ratio Optimize Ratio Check_Ratio->Optimize_Ratio No Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Resolution Improved Yield Check_Temp->Resolution Yes Purify->Resolution Fresh_Activator->Resolution Optimize_Ratio->Resolution Adjust_Temp->Resolution

Caption: A flowchart for troubleshooting low polymer yield.

Common Catalyst Deactivation Pathways

Deactivation_Pathways Active_Catalyst Active Catalyst [M]-L Poisoned_Catalyst Poisoned Catalyst [M]-P Active_Catalyst->Poisoned_Catalyst Poisoning Fouled_Catalyst Fouled Catalyst (Blocked Active Site) Active_Catalyst->Fouled_Catalyst Fouling Degraded_Catalyst Thermally Degraded Catalyst Active_Catalyst->Degraded_Catalyst Thermal Degradation Poison Poison (P) (e.g., O2, H2O, S-compounds) Poison->Poisoned_Catalyst Fouling Fouling (e.g., Polymer Buildup) Fouling->Fouled_Catalyst Thermal High Temperature Thermal->Degraded_Catalyst

Caption: Mechanisms of catalyst deactivation.

References

controlling molecular weight and dispersity in poly(1,7-octadiyne) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling molecular weight (MW) and dispersity (Đ) during the synthesis of poly(1,7-octadiyne).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing poly(this compound) with controlled molecular weight and dispersity?

A1: The most effective method is the cyclopolymerization of this compound and its derivatives using well-defined metathesis catalysts, such as Grubbs or Schrock-type initiators.[1] This approach, particularly when achieving a living polymerization, allows for excellent control over the polymer's molecular weight and results in a narrow dispersity.[1][2] Acyclic Diene Metathesis (ADMET) is another powerful technique for polymerizing α,ω-dienes, which proceeds via a step-growth mechanism.

Q2: How does the choice of catalyst affect the polymerization of this compound?

A2: The catalyst choice is critical. Schrock-type molybdenum and tungsten catalysts, as well as third-generation Grubbs catalysts, have been shown to be effective for the living polymerization of diynes, which is essential for achieving low dispersity and predictable molecular weights.[1][3] The catalyst's structure influences its reactivity, initiation rate, and tolerance to functional groups on the monomer. For instance, certain Schrock initiators can establish a living polymerization in the presence of additives like quinuclidine.[1]

Q3: What is the role of the monomer-to-initiator ratio ([M]/[I])?

A3: The monomer-to-initiator ratio is a fundamental parameter for controlling the molecular weight of the resulting polymer in a living chain-growth polymerization. A higher [M]/[I] ratio will result in a higher molecular weight polymer, assuming the reaction goes to full conversion. This relationship allows for the predictable synthesis of polymers with a target molecular weight.

Q4: Can functionalized this compound monomers be used?

A4: Yes, but it often requires special considerations. Functional groups containing heteroatoms (e.g., amines) can deactivate the metathesis catalyst. To overcome this, these functional groups are typically protected before polymerization.[1][2] Successful cyclopolymerization of N-containing this compound derivatives has been achieved by introducing protecting groups to the amines in the monomers.[1][2]

Q5: What are common side reactions, and how can they be minimized?

A5: A common side reaction in metathesis polymerization is olefin isomerization. This can be influenced by the catalyst type, temperature, and reaction time. Using catalysts less prone to isomerization and optimizing reaction conditions can minimize this effect. Another potential issue is crosslinking, especially at high monomer concentrations.[4] Running the polymerization at a suitable dilution can help to favor the desired intramolecular cyclization over intermolecular crosslinking.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Dispersity (Đ > 1.3) 1. Catalyst decomposition: The catalyst may be sensitive to impurities in the monomer or solvent. 2. Slow initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broader molecular weight distribution. 3. Chain transfer reactions: Impurities or certain functional groups can act as chain transfer agents.1. Ensure rigorous purification of the monomer and solvent. Use of a Schlenk line or glovebox to maintain an inert atmosphere is crucial. 2. Choose a catalyst with a rapid initiation rate for the specific monomer. 3. Purify the monomer to remove any potential chain transfer agents.
Low or No Polymer Yield 1. Catalyst inhibition/poisoning: The catalyst may have been deactivated by impurities (e.g., oxygen, water, functional groups on the monomer). 2. Inactive catalyst: The catalyst may have degraded during storage.1. Purify the monomer and solvent thoroughly. If using a functionalized monomer, ensure the functional groups are protected.[1][2] 2. Use a fresh batch of catalyst or test the activity of the current batch on a known reactive monomer.
Inconsistent Molecular Weight 1. Inaccurate [M]/[I] ratio: Errors in weighing the monomer or catalyst. 2. Incomplete monomer conversion: The reaction may not have been allowed to proceed to completion.1. Carefully weigh all reagents, preferably in a glovebox for sensitive catalysts. 2. Monitor the reaction progress using techniques like NMR or GC to ensure full conversion before quenching.
Gelation or Crosslinked Polymer 1. High monomer concentration: This can favor intermolecular reactions over the desired intramolecular cyclopolymerization. 2. Bifunctional impurities: The presence of impurities with more than two alkyne groups can lead to crosslinking.1. Reduce the monomer concentration in the reaction mixture. 2. Ensure high purity of the this compound monomer.

Experimental Protocols & Data

Detailed Experimental Protocol: Cyclopolymerization of a this compound Derivative

This protocol is a generalized procedure based on literature for the synthesis of poly(this compound) derivatives using a Grubbs or Schrock-type catalyst under inert conditions.

Materials:

  • This compound monomer (or derivative)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)

  • Metathesis catalyst (e.g., Grubbs 3rd Generation, Schrock's catalyst)

  • Quenching agent (e.g., ethyl vinyl ether)

  • Precipitation solvent (e.g., methanol)

  • Schlenk line or glovebox

  • Standard glassware (Schlenk flask, syringes)

Procedure:

  • Monomer and Solvent Preparation: Purify the this compound monomer by passing it through an activated alumina (B75360) column to remove polar impurities. Dry and deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, add the purified monomer to a dried Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the anhydrous, deoxygenated solvent to the desired concentration.

  • Catalyst Addition: In a separate vial inside the glovebox, dissolve the catalyst in a small amount of the reaction solvent.

  • Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to stir at the desired temperature for the specified time. For living polymerizations, the reaction progress can be monitored by taking aliquots for analysis (e.g., NMR spectroscopy).

  • Quenching: Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether, and stir for 20-30 minutes.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Data Presentation: Influence of Reaction Parameters on Polymer Properties
Catalyst [M]/[I] Monomer Mn ( kg/mol ) Dispersity (Đ) Reference
Grubbs 3rd Gen.50N-Boc-protected this compound derivative15.21.12[2]
Grubbs 3rd Gen.100N-Boc-protected this compound derivative28.91.15[2]
Schrock-type (Mo)50(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne-Narrow[1]
Schrock-type (Mo)-4,5-diethoxycarbonyl-1,7-octadiynes-Low[1]

Note: Specific Mn values are often dependent on the exact monomer structure and reaction conditions. "Narrow" or "Low" dispersity generally implies Đ < 1.3.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification PurifyMonomer Purify Monomer AddMonomer Add Monomer & Solvent PurifyMonomer->AddMonomer PrepareSolvent Prepare Anhydrous Solvent PrepareSolvent->AddMonomer Setup Reaction Setup (Inert Atm.) AddCatalyst Inject Catalyst Solution Setup->AddCatalyst AddMonomer->Setup Polymerize Stir at Temp. AddCatalyst->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Final Polymer

Caption: Workflow for poly(this compound) synthesis.

Factors Influencing Molecular Weight and Dispersity

logical_relationship cluster_inputs Controllable Parameters cluster_outputs Polymer Properties M_I_Ratio [M]/[I] Ratio MW Molecular Weight (Mn) M_I_Ratio->MW Directly proportional Catalyst Catalyst Choice Catalyst->MW Affects living character Dispersity Dispersity (Đ) Catalyst->Dispersity Affects living character Purity Monomer/Solvent Purity Purity->MW Affects chain termination Purity->Dispersity Impurity can broaden Đ Concentration Monomer Concentration Concentration->Dispersity High conc. can cause side reactions

Caption: Key parameters controlling polymer properties.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1,7-Octadiyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 1,7-octadiyne. The guidance is categorized by the two primary reaction types for this substrate: Cyclopolymerization and Glaser-Hay Coupling.

Section 1: Troubleshooting Cyclopolymerization of this compound

Cyclopolymerization of this compound, typically employing Ruthenium-based catalysts like Grubbs catalysts, can be sensitive to various experimental parameters. Low conversion rates are a common issue. This section addresses frequent problems and their solutions.

Frequently Asked Questions (FAQs) - Cyclopolymerization

Q1: My cyclopolymerization of this compound using a Grubbs catalyst is showing very low yield. What are the primary factors to investigate?

A1: Low yields in Grubbs-catalyzed cyclopolymerization of this compound can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with reagent purity. Key areas to scrutinize are the purity of the monomer and solvent, the integrity of the inert atmosphere, the reaction temperature, and the choice of catalyst generation.

Q2: How does solvent purity affect the reaction, and what are the recommended solvents?

A2: Grubbs catalysts are sensitive to impurities commonly found in solvents, such as peroxides and excess water, which can lead to catalyst deactivation. The choice of solvent can also influence the rate of catalyst initiation. Dichloromethane (B109758) (DCM) is a commonly used solvent, but in some cases, tetrahydrofuran (B95107) (THF) has been shown to enhance polymerization efficiency by stabilizing the propagating carbene.[1] It is crucial to use freshly purified, anhydrous, and degassed solvents.

Q3: I suspect my Grubbs catalyst has been deactivated. What are the common causes and how can I prevent this?

A3: Catalyst deactivation is a primary cause of low conversion. Common deactivation pathways include:

  • Exposure to Air and Moisture: Grubbs catalysts, while more robust than many other organometallic catalysts, are still sensitive to oxygen and moisture. Ensure all manipulations are performed under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox.

  • Impurities in Substrate or Solvent: As mentioned, peroxides in ethers or residual acid in chlorinated solvents can poison the catalyst. Functional groups on the substrate that can coordinate strongly to the metal center may also inhibit catalysis.

  • Decomposition of the Propagating Carbene: In some cases, the active catalyst species can decompose, leading to side reactions instead of polymerization.[2][3] This can sometimes be mitigated by lowering the reaction temperature or by using weakly coordinating additives like pyridines to stabilize the active species.[1][3]

Q4: Could the low yield be due to side reactions?

A4: Yes, side reactions can consume the monomer and lower the yield of the desired polymer. For diynes, a potential side reaction is [2+2+2] cycloaddition, which can be catalyzed by decomposed carbene species.[2] Optimizing reaction conditions to maintain the stability of the propagating carbene is key to minimizing these side reactions.

Troubleshooting Guide for Low Conversion in Cyclopolymerization
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst - Use a fresh batch of catalyst. - Ensure the catalyst has been stored under inert atmosphere and protected from light. - Handle the catalyst exclusively in a glovebox or under a positive pressure of inert gas.
Contaminated Reagents - Purify the this compound monomer (e.g., by distillation) to remove any potential inhibitors. - Use freshly distilled and thoroughly degassed anhydrous solvent.[4]
Poor Inert Atmosphere - Check for leaks in your reaction setup. - Ensure all glassware is thoroughly dried and the atmosphere is purged with inert gas before adding reagents.
Suboptimal Temperature - For some systems, lower temperatures (0-10 °C) can increase the lifetime of the propagating carbene and improve yields.[1] - Experiment with a range of temperatures to find the optimum for your specific monomer and catalyst system.
Bimodal Molecular Weight Distribution in Product Chain Transfer Reactions - The addition of weakly coordinating ligands, such as 3,5-dichloropyridine, can sometimes reduce chain transfer.[1]
Slow Initiation vs. Propagation - Consider using a faster-initiating catalyst, such as a third-generation Grubbs catalyst, which may provide better control over the polymerization.[1]
Experimental Protocol: Cyclopolymerization of this compound with a Grubbs Catalyst

This protocol is a general guideline and may require optimization for specific substituted this compound derivatives.

Materials:

  • This compound (purified)

  • Third-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Methanol

  • Schlenk flask and other appropriate glassware for inert atmosphere chemistry

  • Magnetic stirrer

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven and allow to cool under a stream of argon or nitrogen.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the this compound monomer to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed DCM to the flask to achieve the desired monomer concentration (e.g., 0.1 M).

  • Catalyst Addition: In a separate vial, weigh the Grubbs catalyst and dissolve it in a small amount of anhydrous, degassed DCM. The catalyst loading will need to be optimized, but a starting point is often a monomer-to-catalyst ratio of 100:1.

  • Initiation: Rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at room temperature, or the desired optimized temperature, for a set time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots and analyzing them by GPC or NMR if desired.

  • Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Visualization of Troubleshooting Workflow for Cyclopolymerization

G Troubleshooting Low Conversion in this compound Cyclopolymerization start Low Conversion Observed check_catalyst Verify Catalyst Activity and Handling start->check_catalyst check_reagents Assess Reagent Purity (Monomer & Solvent) start->check_reagents check_atmosphere Evaluate Inert Atmosphere Integrity start->check_atmosphere check_conditions Review Reaction Conditions (Temp., Conc.) start->check_conditions sub_catalyst Use fresh catalyst Improve handling techniques check_catalyst->sub_catalyst sub_reagents Purify monomer Use fresh, anhydrous, degassed solvent check_reagents->sub_reagents sub_atmosphere Check for leaks Thoroughly dry glassware and purge system check_atmosphere->sub_atmosphere sub_conditions Optimize temperature (try lower temp.) Adjust concentration check_conditions->sub_conditions end_node Re-run Experiment and Monitor sub_catalyst->end_node sub_reagents->end_node sub_atmosphere->end_node sub_conditions->end_node

Caption: A workflow for troubleshooting low conversion rates in cyclopolymerization reactions.

Section 2: Troubleshooting Glaser-Hay Coupling of this compound

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, like this compound, to form a symmetrical 1,3-diyne. This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (often air). Low conversion can result from several factors, detailed below.

Frequently Asked Questions (FAQs) - Glaser-Hay Coupling

Q1: My Glaser-Hay coupling of this compound is not proceeding to completion. What are the likely causes?

A1: Low conversion in Glaser-Hay couplings often points to issues with the catalyst system, insufficient oxidant, or inappropriate reaction conditions. Specifically, the oxidation state of the copper catalyst is crucial, and the presence of coordinating impurities can inhibit the reaction.

Q2: How do I ensure my copper catalyst is active?

A2: The active catalyst is a copper(I) species. While Cu(I) salts like CuCl or CuI are used, the reaction requires an oxidant (typically O₂ from the air) to regenerate the active catalytic species in some proposed mechanisms.[5] If the reaction is performed under strictly anaerobic conditions without an external oxidant, it may stall. Conversely, if starting with a Cu(II) salt, a reducing agent may be necessary in some protocols to generate the active Cu(I) species in situ. For bioconjugation reactions, maintaining the cuprous oxidation state with a reducing agent like ascorbate (B8700270) is critical.[6]

Q3: What is the role of the amine base, and can it cause problems?

A3: The amine base, often a bidentate ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), serves to deprotonate the terminal alkyne and to solubilize the copper salt.[7] Using a suboptimal base or an incorrect stoichiometry of the base can lead to poor reaction rates. The purity of the amine is also important, as impurities could potentially coordinate to the copper center and inhibit catalysis.

Q4: Can side reactions reduce the yield of the desired 1,3-diyne?

A4: While the primary side reaction in many alkyne couplings is the Glaser homocoupling itself (when a cross-coupling is desired), in the case of intramolecular cyclization of this compound via Glaser coupling, the main competing reaction would be intermolecular polymerization, leading to a mixture of oligomers and polymers instead of the desired cyclic diyne. This is particularly prevalent at higher concentrations.

Troubleshooting Guide for Low Conversion in Glaser-Hay Coupling
Problem Potential Cause Suggested Solution
Reaction Stalls or is Sluggish Insufficient Oxidant - If running the reaction under an inert atmosphere, ensure a slow stream of air or oxygen is bubbled through the reaction mixture. Vigorous stirring is essential to maximize gas-liquid interface.[8]
Inactive Catalyst - Use a high-purity source of copper(I) salt. - Ensure the amine ligand (e.g., TMEDA) is pure and used in the correct stoichiometric amount.
Incorrect pH (for aqueous reactions) - For bioconjugations in aqueous media, the pH can significantly affect the reaction rate. Optimize the pH for your specific system.[9]
Low Temperature - While many Glaser-Hay couplings proceed at room temperature, gentle heating may be required for less reactive substrates.
Formation of Polymeric Byproducts High Concentration - For intramolecular cyclization, perform the reaction under high dilution conditions to favor the intramolecular pathway over intermolecular polymerization.
Low Yield after Workup Product Loss During Extraction - The resulting cyclic diyne may have some volatility or could be lost during aqueous workup if not handled carefully. Ensure efficient extraction with an appropriate organic solvent.
Decomposition on Silica (B1680970) Gel - Some diynes can be sensitive to acidic silica gel. Consider using neutralized silica gel or an alternative purification method like distillation if the product is thermally stable.
Experimental Protocol: Glaser-Hay Intramolecular Cyclization of this compound

Note: This reaction is highly dependent on concentration to favor cyclization over polymerization.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • High-purity acetone (B3395972) or another suitable solvent

  • Syringe pump

  • Large volume reaction flask

  • Air or oxygen source

  • Hydrochloric acid (dilute, for workup)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Catalyst Solution Preparation: In a large round-bottom flask (e.g., 1 L), add CuCl and TMEDA. Add a large volume of acetone (e.g., 500 mL) and stir vigorously while bubbling air or oxygen through the solution.

  • Substrate Solution Preparation: In a separate flask, dissolve a small amount of this compound in acetone (e.g., 50 mL).

  • Slow Addition: Using a syringe pump, add the this compound solution to the vigorously stirring catalyst solution over a long period (e.g., 8-12 hours). This maintains high dilution conditions.

  • Reaction: After the addition is complete, continue to stir the reaction mixture under an air/oxygen atmosphere for an additional 2-4 hours to ensure complete conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the acetone.

  • Extraction: Dilute the residue with diethyl ether and wash with a dilute HCl solution to remove the copper catalyst and TMEDA. Follow with washes of saturated sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation, depending on the properties of the product.

Visualization of Glaser-Hay Coupling Mechanism

G Simplified Glaser-Hay Coupling Mechanism cluster_0 Catalyst Activation cluster_1 Oxidative Coupling cluster_2 Catalyst Regeneration Alkyne 2 R-C≡C-H Acetylide 2 R-C≡C-Cu Alkyne->Acetylide + Base - H+ Cu_I Cu(I) Cu_I->Acetylide Oxidation Oxidation (e.g., by O2) Acetylide->Oxidation Diyne R-C≡C-C≡C-R Oxidation->Diyne Cu_0 Cu(0) Oxidation->Cu_0 Cu_0->Cu_I + O2 O2 O2

Caption: A simplified representation of the key steps in a Glaser-Hay coupling reaction.

References

Technical Support Center: Regioselectivity in 1,7-Octadiyne Cyclopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclopolymerization of 1,7-octadiyne and its derivatives. The focus is on controlling the regioselectivity of the polymerization to favor the formation of six-membered rings through α-addition.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing regioselectivity in the cyclopolymerization of this compound?

A1: The choice of catalyst is the most critical factor in controlling the regioselectivity of this compound cyclopolymerization. High regioselectivity, often exceeding 96% α-addition to form six-membered rings, has been achieved using specific Schrock and modified Grubbs-Hoveyda type metathesis initiators.[1][2]

Q2: How does the solvent affect the regioselectivity of the polymerization?

A2: While the specific influence of solvent on the regioselectivity of this compound cyclopolymerization is not extensively documented in comparative studies, general principles of coordination polymerization suggest that solvent polarity can influence the catalyst-monomer complex and the stability of reaction intermediates. Non-coordinating, non-polar solvents like toluene (B28343) are often used. It is hypothesized that more polar solvents might alter the coordination sphere of the metal center, potentially impacting the preferred mode of alkyne insertion (α- vs. β-addition). However, catalyst and monomer structure are generally considered to have a more dominant effect.

Q3: What is the difference between α- and β-addition in this compound cyclopolymerization?

A3: In the context of this compound cyclopolymerization, α- and β-addition refer to the two possible modes of insertion of the alkyne into the metal-alkylidene bond of the catalyst.

  • α-addition leads to the formation of a thermodynamically favored six-membered ring repeat unit in the polymer backbone.[1]

  • β-addition results in the formation of a seven-membered ring.

Achieving high regioselectivity for α-addition is often the goal for obtaining polymers with specific, well-defined properties.

Q4: How can I determine the regioselectivity of my synthesized polymer?

A4: The most common and effective method for determining the regioselectivity is through nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR. By comparing the ¹³C NMR spectrum of the polymer with that of synthesized model compounds representing the six- and seven-membered ring structures, the ratio of the different repeat units can be quantified.[3]

Q5: Why is the polymerization of this compound often slower than that of 1,6-heptadiyne (B51785)?

A5: The cyclopolymerization of 1,7-octadiynes can be more challenging and proceed at a slower rate than that of 1,6-heptadiynes. This is partly due to the entropic and steric factors associated with the formation of a six-membered ring intermediate compared to a five-membered one. To overcome this, strategies such as introducing bulky substituents on the monomer backbone (the Thorpe-Ingold effect) can be employed to accelerate the rate of polymerization.[1][4]

Troubleshooting Guide

Problem 1: My polymer analysis shows a mixture of six- and seven-membered rings (low regioselectivity).

  • Possible Cause 1.1: Suboptimal Catalyst Choice. The catalyst has the most significant impact on regioselectivity. Some catalysts inherently favor α-addition, while others may be less selective.

    • Solution: For high α-selectivity, consider using a high oxidation state molybdenum-imidoalkylidene N-heterocyclic carbene (NHC) initiator or a modified Grubbs-Hoveyda type catalyst, which have been reported to yield polymers with virtually exclusive six-membered ring units.[1][2]

  • Possible Cause 1.2: Reaction Temperature. The activation energy barriers for α- and β-addition may be different.

    • Solution: Try running the polymerization at a lower temperature. This can sometimes enhance the selectivity for the thermodynamically favored product.

  • Possible Cause 1.3: Solvent Effects. Although less documented, the solvent could be influencing the catalyst's coordination environment.

    • Solution: If using a relatively polar or coordinating solvent, try switching to a non-polar, non-coordinating solvent like toluene or hexane (B92381) to minimize interference with the catalyst-monomer interaction.

Problem 2: The polymerization is very slow or results in a low yield of polymer.

  • Possible Cause 2.1: Monomer Reactivity. As mentioned, 1,7-octadiynes can be less reactive than their 1,6-heptadiyne counterparts.[1]

    • Solution: Consider modifying the monomer to take advantage of the Thorpe-Ingold effect. Introducing gem-dialkyl or other bulky groups at the 4-position of the this compound backbone can pre-organize the monomer for cyclization and accelerate the polymerization rate.[1][4]

  • Possible Cause 2.2: Catalyst Deactivation. The catalyst may be sensitive to impurities in the monomer or solvent.

    • Solution: Ensure that the monomer and solvent are rigorously purified and dried before use. Traces of oxygen, water, or other coordinating species can deactivate the catalyst. Perform the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2.3: Inefficient Catalyst Initiation. The pre-catalyst may not be efficiently converting to the active catalytic species.

    • Solution: For some catalyst systems, particularly with Schrock initiators, the addition of a co-catalyst or an activator like quinuclidine (B89598) may be necessary to initiate polymerization.[1]

Data Presentation

Table 1: Summary of Regioselectivity in this compound Cyclopolymerization with Different Catalysts

MonomerCatalyst TypeCatalystSolventRegioselectivity (% α-addition)Reference
1,4-Dihexyloxy-2,3-dipropargylbenzeneModified GrubbsRu(NCO)₂(IMesH₂)(=CH-(2-(2-PrO)C₆H₄))TolueneVirtually exclusive 6-membered[1]
(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyneSchrock InitiatorMo(N-2,6-(i-Pr)₂C₆H₃)(CHCMe₂Ph)(OCHMe₂)₂ + quinuclidineTolueneVirtually exclusive 6-membered[1]
4,5-diethoxycarbonyl-1,7-octadiynesSchrock InitiatorTwo different Schrock-type initiators were usedTolueneVirtually solely 6-membered[3]
4,4-disubstituted 1,7-octadiynesThird-gen GrubbsNot specified in abstractN/AHigh MW, narrow PDI[4]
This compound derivativesMo-imidoalkylideneMo(N-2,6-Me₂C₆H₃)(CHCMe₂Ph)(OTf)₂(IMesH₂)N/A>96% α-insertion[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Cyclopolymerization of a this compound Derivative

  • Preparation: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Glassware should be oven-dried and cooled under vacuum. Solvents should be purified using a solvent purification system and degassed prior to use.

  • Monomer and Catalyst Solution Preparation:

    • In a glovebox, prepare a stock solution of the this compound monomer in anhydrous toluene (e.g., 0.5 M).

    • Prepare a separate stock solution of the chosen catalyst (e.g., a Schrock or modified Grubbs initiator) in anhydrous toluene (e.g., 0.01 M).

  • Polymerization:

    • In a reaction vial equipped with a magnetic stir bar, add the desired volume of the monomer solution.

    • If required by the catalyst system (e.g., for certain Schrock initiators), add an appropriate additive like quinuclidine.

    • Initiate the polymerization by rapidly adding the catalyst solution to the stirring monomer solution at room temperature.

    • Allow the reaction to stir for the desired period (this can range from a few hours to 24 hours, depending on the monomer and catalyst). Monitor the progress of the reaction by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination and Precipitation:

    • Terminate the polymerization by adding a few drops of a quenching agent, such as ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Determination of Regioselectivity by ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄) at a concentration of approximately 10-20 mg/mL.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a quantitative ¹³C NMR spectrum. This typically requires a long relaxation delay (D1) to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic signals for the olefinic carbons in the polymer backbone.

    • Compare the chemical shifts of these signals to those of independently synthesized model compounds representing the six-membered (from α-addition) and seven-membered (from β-addition) ring structures.

    • Integrate the signals corresponding to each type of repeat unit.

    • Calculate the percentage of α-addition using the following formula: % α-addition = [Integral(α-addition signals) / (Integral(α-addition signals) + Integral(β-addition signals))] * 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Analysis prep_monomer Prepare Monomer Solution (Toluene) initiate Initiate Reaction: Add Catalyst to Monomer prep_monomer->initiate prep_catalyst Prepare Catalyst Solution (Toluene) prep_catalyst->initiate stir Stir under Inert Atmosphere initiate->stir quench Quench Reaction (e.g., Ethyl Vinyl Ether) stir->quench precipitate Precipitate Polymer (e.g., in Methanol) quench->precipitate isolate Filter and Dry Polymer precipitate->isolate analysis Characterize Polymer: NMR, GPC isolate->analysis

Caption: Experimental workflow for the cyclopolymerization of this compound.

reaction_mechanism catalyst [M]=CH-R (Catalyst) intermediate Catalyst-Monomer Intermediate catalyst->intermediate Coordination monomer This compound monomer->intermediate alpha_path α-addition intermediate->alpha_path Pathway 1 beta_path β-addition intermediate->beta_path Pathway 2 six_membered 6-Membered Ring (Polymer Backbone) alpha_path->six_membered favored seven_membered 7-Membered Ring (Polymer Backbone) beta_path->seven_membered disfavored

Caption: Regioselectivity pathways in this compound cyclopolymerization.

troubleshooting_logic start Low Regioselectivity (Mixture of Rings) cause1 Suboptimal Catalyst? start->cause1 solution1 Switch to high-selectivity Schrock or modified Grubbs catalyst. cause1->solution1 Yes cause2 Reaction Temp. Too High? cause1->cause2 No solution2 Lower the reaction temperature. cause2->solution2 Yes cause3 Solvent Interference? cause2->cause3 No solution3 Use a non-polar, non-coordinating solvent (e.g., Toluene). cause3->solution3 Possible

Caption: Troubleshooting logic for poor regioselectivity.

References

strategies to prevent premature gelation with 1,7-Octadiyne cross-linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of 1,7-Octadiyne as a cross-linking agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature gelation and to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound as a cross-linker, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Gelation 1. High Reaction Temperature: Elevated temperatures can accelerate the rate of free-radical polymerization.1. Temperature Control: Immediately verify and lower the reaction temperature. Ensure your reaction setup has adequate cooling and precise temperature monitoring. Consider running preliminary experiments at a lower temperature range to determine the optimal processing window.
2. Presence of Initiators/Impurities: Contaminants such as peroxides (from air exposure) or metal ions can initiate polymerization.2. Inhibitor Addition & Purity Check: Add a suitable polymerization inhibitor to the reaction mixture. Common inhibitors for unsaturated monomers include phenolic compounds like hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), or butylated hydroxytoluene (BHT), as well as stable free radicals like TEMPO.[1][2][3] Ensure the purity of the this compound and all other reagents. If necessary, purify the cross-linker before use.
3. High Monomer/Cross-linker Concentration: Increased concentration of reactive species can lead to a faster gelation time.[4][5]3. Adjust Concentration: Reduce the concentration of this compound in your reaction mixture. This can be achieved by adding more solvent or adjusting the stoichiometry of your reactants.
Inconsistent Gelation Time 1. Variable Oxygen Levels: Oxygen can act as both an inhibitor and, through peroxide formation, an initiator of polymerization, leading to inconsistent results.[6][7]1. Control Atmosphere: For reproducible results, conduct the reaction under a controlled inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. If oxygen is used as part of a controlled inhibition strategy, ensure its concentration is consistent across experiments.
2. Inconsistent Reagent Addition: The order and rate of reagent addition can affect local concentrations and heat generation.2. Standardize Addition Protocol: Develop and adhere to a strict protocol for adding reagents. Consider slow, dropwise addition of the initiator or catalyst to maintain better control over the reaction.
Formation of Insoluble Precipitates 1. Localized "Hot Spots": Poor mixing can lead to localized areas of high temperature and/or initiator concentration, causing rapid, localized polymerization and precipitation.1. Improve Agitation: Ensure efficient and uniform stirring throughout the reaction. Use an appropriate stirrer and vessel geometry to prevent dead zones.
2. Poor Solvent Choice: The chosen solvent may not be optimal for keeping the polymer network soluble as it forms.2. Solvent Screening: Experiment with different solvents to find one that provides good solubility for both the monomers and the forming polymer network. The solvent can also play a role in reaction kinetics.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind premature gelation of this compound?

A1: Premature gelation of this compound is typically due to uncontrolled free-radical polymerization. The terminal alkyne groups are susceptible to polymerization initiated by heat, light (UV), or chemical initiators like peroxides. This process can be auto-accelerating, leading to a rapid increase in viscosity and the formation of an insoluble gel.

Q2: How do polymerization inhibitors work to prevent premature gelation?

A2: Polymerization inhibitors are compounds that scavenge free radicals.[6] They react with and neutralize the highly reactive radical species that propagate the polymerization chain, thus preventing or delaying the onset of gelation. This provides an induction period during which the reaction can be controlled.[1]

Q3: What are some common inhibitors for this compound and at what concentrations should they be used?

A3: Common inhibitors for unsaturated monomers include phenolic compounds such as 4-tert-butylcatechol (B165716) (TBC), 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[1] Stable nitroxide radicals like TEMPO are also very effective.[2] The optimal concentration can vary, but a typical starting range is 50-200 ppm. It is recommended to perform a small-scale experiment to determine the ideal concentration for your specific application.

Q4: How should I store this compound to ensure its stability?

A4: To prevent spontaneous polymerization during storage, this compound should be stored in a cool, dark place, away from heat and light sources. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides from exposure to air. The container should be tightly sealed.

Q5: Can the choice of solvent affect the gelation process?

A5: Yes, the solvent can significantly influence the reaction kinetics and, therefore, the gelation time.[8][9] Solvents can affect the solubility of reactants and the growing polymer chains, as well as the overall reaction rate. It is important to choose a solvent that is inert under the reaction conditions and provides good solubility for all components.

Data Presentation

The following table provides illustrative data on how different parameters can influence the gelation time in a typical cross-linking reaction. Please note that these are generalized trends, and specific values for this compound may vary depending on the complete experimental system.

Parameter Condition A Condition B Condition C Expected Outcome on Gelation Time
Temperature 60°C80°C100°CDecreases with increasing temperature.[8]
Inhibitor Conc. (e.g., MEHQ) 0 ppm100 ppm200 ppmIncreases with increasing inhibitor concentration.
Cross-linker Concentration 5 mol%10 mol%15 mol%Decreases with increasing cross-linker concentration.[4][5]
Initiator Concentration 0.1 mol%0.5 mol%1.0 mol%Decreases with increasing initiator concentration.

Experimental Protocols

Protocol for Controlled Thermal Cross-linking

This protocol provides a general framework for a controlled thermal cross-linking reaction using this compound.

1. Reagent Preparation:

  • Ensure the polymer to be cross-linked is thoroughly dried and dissolved in a suitable solvent (e.g., toluene, xylene) to the desired concentration.
  • If required, purify the this compound by passing it through a column of activated alumina (B75360) to remove any inhibitors added for storage.
  • Prepare a stock solution of a thermal initiator (e.g., AIBN) in the reaction solvent.

2. Reaction Setup:

  • Assemble a reaction vessel equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas.
  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
  • Add the polymer solution to the reaction vessel and begin stirring.

3. Controlled Reaction:

  • Slowly heat the polymer solution to the desired reaction temperature.
  • Once the temperature is stable, add the desired amount of this compound to the reaction mixture.
  • Using a syringe pump, add the initiator solution dropwise over a prolonged period to maintain a low and steady concentration of radicals.
  • Monitor the viscosity of the reaction mixture periodically.

4. Reaction Quenching and Analysis:

  • Once the desired level of cross-linking is achieved (determined by viscosity or other analytical methods), rapidly cool the reaction vessel in an ice bath to quench the reaction.
  • If necessary, add a radical scavenger (e.g., hydroquinone) to prevent further cross-linking.
  • Characterize the resulting cross-linked polymer using appropriate techniques (e.g., FT-IR, rheology, swelling tests).

Mandatory Visualizations

Premature_Gelation_Pathway cluster_initiators Initiation Triggers Heat Heat Free_Radicals Free_Radicals Heat->Free_Radicals UV_Light UV_Light UV_Light->Free_Radicals Impurities Impurities Impurities->Free_Radicals This compound This compound Propagation Propagation This compound->Propagation Free_Radicals->Propagation Crosslinked_Network Crosslinked_Network Propagation->Crosslinked_Network Premature_Gelation Premature_Gelation Crosslinked_Network->Premature_Gelation

Caption: The pathway to premature gelation with this compound.

Troubleshooting_Workflow Start Premature Gelation Observed Check_Temp Is Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature & Improve Cooling Check_Temp->Lower_Temp Yes Check_Inhibitor Is Inhibitor Present? Check_Temp->Check_Inhibitor No Lower_Temp->Check_Inhibitor Add_Inhibitor Add Appropriate Inhibitor (e.g., MEHQ) Check_Inhibitor->Add_Inhibitor No Check_Conc Is Concentration Too High? Check_Inhibitor->Check_Conc Yes Add_Inhibitor->Check_Conc Reduce_Conc Reduce Cross-linker Concentration Check_Conc->Reduce_Conc Yes Check_Atmosphere Is Atmosphere Inert? Check_Conc->Check_Atmosphere No Reduce_Conc->Check_Atmosphere Use_Inert_Gas Purge with N2 or Ar Check_Atmosphere->Use_Inert_Gas No Review_Protocol Review & Optimize Protocol Check_Atmosphere->Review_Protocol Yes Use_Inert_Gas->Review_Protocol End Controlled Cross-linking Review_Protocol->End

Caption: A logical workflow for troubleshooting premature gelation.

References

optimizing feed mole ratio of 1,7-octadiene to TBHP for epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the epoxidation of 1,7-octadiene (B165261) using tert-Butyl hydroperoxide (TBHP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal feed mole ratio of 1,7-octadiene to TBHP for maximizing the yield of 1,2-epoxy-7-octene (B1584060)?

An optimized molar ratio of approximately 7.97:1 (1,7-octadiene to TBHP) has been shown to maximize the yield of the desired monoepoxide, 1,2-epoxy-7-octene.[1][2][3] Using an excess of the oxidant (TBHP) can lead to the formation of the undesired 1,2,7,8-diepoxyoctane, while an insufficient amount will result in incomplete conversion of the starting material.[1]

Q2: What is the recommended catalyst and its optimal loading?

A polymer-supported Mo(VI) catalyst (e.g., PBI·Mo) is an effective heterogeneous catalyst for this reaction.[1][2][3][4] The optimal catalyst loading has been reported to be around 0.417 mol%.[1][2][3] Insufficient catalyst will lead to a low conversion rate.[1]

Q3: What is the optimal reaction temperature and time?

The optimal reaction temperature is approximately 347 K (74°C).[1][2][3] Lower temperatures can result in a slow reaction rate, while higher temperatures may promote side reactions or catalyst decomposition.[1] The optimal reaction time to maximize the yield of 1,2-epoxy-7-octene is about 218 minutes.[1][2][3]

Q4: What is the role of the solvent in this reaction?

While some modern procedures for 1,7-octadiene epoxidation are performed solvent-free, the choice of solvent can be critical in other systems.[1] The polarity and coordinating ability of the solvent can impact the stability of the catalytic species and the transition state, thereby influencing the reaction rate and selectivity.[1]

Troubleshooting Guide

Issue 1: Low Yield of 1,2-epoxy-7-octene

If you are experiencing a lower than expected yield of the desired monoepoxide, consider the following potential causes and solutions:

Potential Cause Troubleshooting & Optimization
Incorrect Reaction Temperature Verify that the reaction temperature is maintained at the optimal 347 K. Temperatures that are too low will slow the reaction, while higher temperatures can cause catalyst decomposition or side reactions.[1]
Incorrect 1,7-Octadiene to TBHP Molar Ratio Ensure the molar ratio is approximately 8:1. An excess of TBHP can lead to the formation of the diepoxide, reducing the yield of the monoepoxide.[1]
Inadequate Catalyst Loading Check that the catalyst loading is around 0.42 mol%. Insufficient catalyst will result in a low conversion rate.[1]
Insufficient Reaction Time The reaction may not have reached completion. An optimal reaction time of approximately 218 minutes has been reported.[1]
Catalyst Deactivation The catalyst may have lost its activity. Consider catalyst regeneration or using a fresh batch. Impurities in reactants or solvent can also poison the catalyst.[1]

Issue 2: High Formation of 1,2,7,8-Diepoxyoctane

Observing a significant amount of the diepoxide byproduct reduces the selectivity for the desired monoepoxide.

Potential Cause Troubleshooting & Optimization
Excess Oxidant A high concentration of TBHP relative to 1,7-octadiene will promote the epoxidation of both double bonds. Carefully control the 1,7-octadiene to TBHP molar ratio, aiming for the optimal 7.97:1.[1]
Prolonged Reaction Time Allowing the reaction to proceed for too long after the optimal yield of the monoepoxide is reached can lead to further oxidation to the diepoxide. Monitor the reaction progress and stop it at the optimal time.[1]
Elevated Reaction Temperature Higher temperatures can decrease selectivity. Maintain the reaction at the optimal temperature of 347 K.[1]

Data Presentation

The following table summarizes the quantitative data from a study on the optimization of 1,7-octadiene epoxidation using a polymer-supported Mo(VI) catalyst and TBHP as the oxidant.[1]

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature 333 - 353 K347 KYield increases with temperature up to the optimum, then decreases.[1]
1,7-Octadiene:TBHP Molar Ratio 2.5:1 - 10:17.97:1Yield increases with the ratio up to the optimum, then plateaus or slightly decreases.[1]
Catalyst Loading (mol%) 0.15 - 0.60.417Yield increases with catalyst loading up to the optimum.[1]
Reaction Time (min) 0 - 260218Yield increases with time until the optimal point is reached.[1]

Experimental Protocols

Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst

This protocol is based on the work of Bhuiyan and Saha.[1]

Materials:

  • 1,7-octadiene

  • tert-Butyl hydroperoxide (TBHP)

  • Polymer-supported Mo(VI) catalyst (e.g., PBI·Mo)

  • Jacketed glass reactor with a stirrer, condenser, and temperature controller

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., iso-octane)

Procedure:

  • Set up the jacketed glass reactor and preheat it to the desired reaction temperature (e.g., 347 K).[1]

  • Charge the reactor with the desired amounts of 1,7-octadiene and TBHP (e.g., a molar ratio of 7.97:1).[1]

  • Begin stirring the mixture at a constant rate (e.g., 400 rpm).[1]

  • Once the reaction mixture reaches the set temperature, add the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).[1]

  • Start the timer for the reaction.

  • Take samples from the reaction mixture at regular intervals.

  • Prepare the samples for GC-MS analysis by adding a known amount of an internal standard.[1]

GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to separate, identify, and quantify the components of the reaction mixture, including the starting material, desired product, and any byproducts.[1]

Example GC Conditions:

  • Column: Econo-Cap™-5 (30 m length)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 50 °C, hold for 5 minutes, then ramp to 250 °C.

  • Carrier Gas: Helium

Example MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-400

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify the peaks corresponding to 1,7-octadiene, 1,2-epoxy-7-octene, 1,2,7,8-diepoxyoctane, and the internal standard based on their retention times and mass spectra.

  • Quantify the components by integrating the peak areas and using the internal standard for calibration.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactor_setup Set up Jacketed Reactor preheat Preheat to 347 K reactor_setup->preheat charge_reactants Charge 1,7-Octadiene & TBHP (7.97:1) preheat->charge_reactants add_catalyst Add Mo(VI) Catalyst (0.417 mol%) charge_reactants->add_catalyst stir Stir at Constant Rate add_catalyst->stir react React for 218 min stir->react sampling Take Samples at Intervals react->sampling add_is Add Internal Standard sampling->add_is gcms Analyze by GC-MS add_is->gcms

Caption: Workflow for the epoxidation of 1,7-octadiene.

troubleshooting_low_yield cluster_params Check Reaction Parameters cluster_catalyst Check Catalyst cluster_solutions Solutions start Low Yield of 1,2-epoxy-7-octene temp Temperature Correct? (347 K) start->temp ratio Mole Ratio Correct? (7.97:1) start->ratio loading Catalyst Loading Correct? (0.417 mol%) start->loading time Reaction Time Sufficient? (218 min) start->time activity Catalyst Active? start->activity adjust_temp Adjust Temperature temp->adjust_temp No adjust_ratio Adjust Mole Ratio ratio->adjust_ratio No adjust_loading Adjust Catalyst Loading loading->adjust_loading No adjust_time Increase Reaction Time time->adjust_time No new_catalyst Use Fresh/Regenerated Catalyst activity->new_catalyst No

Caption: Troubleshooting logic for low monoepoxide yield.

References

influence of temperature on 1,7-octadiene epoxidation yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the epoxidation of 1,7-octadiene (B165261). The information herein aims to assist in optimizing reaction conditions to improve yield and selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the epoxidation of 1,7-octadiene in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Yield of 1,2-epoxy-7-octene (B1584060)

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter influencing the reaction rate and selectivity. For reactions utilizing a polymer-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant, an optimal temperature of 347 K (74°C) has been identified.[1][2][3] A lower temperature can result in a slow reaction rate, while higher temperatures may lead to side reactions or catalyst decomposition.[1]

  • Incorrect Molar Ratio of Reactants: The ratio of 1,7-octadiene to the oxidant is crucial. An excess of the oxidant can lead to the formation of the undesired 1,2,7,8-diepoxyoctane, while an insufficient amount will result in incomplete conversion.[1] A molar ratio of approximately 8:1 (1,7-octadiene to TBHP) has been shown to maximize the yield of the desired monoepoxide.[1][2]

  • Inadequate Catalyst Loading: The amount of catalyst directly impacts the reaction's efficiency. For a polymer-supported Mo(VI) catalyst, a loading of around 0.417 mol% has been reported as optimal.[1][2][3] Insufficient catalyst will lead to a low conversion rate.[1]

  • Insufficient Reaction Time: The reaction may not have reached completion. With a polymer-supported Mo(VI) catalyst, an optimal reaction time of approximately 218 minutes has been reported to maximize the yield of 1,2-epoxy-7-octene.[1][2][3]

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be due to poisoning from impurities in the reactants or solvent, or the formation of carbonaceous deposits (coke) on the catalyst surface.[1] It is recommended to use high-purity reactants and solvents.[1] If coking is suspected, catalyst regeneration through calcination may be possible.[1] Otherwise, using a fresh batch of catalyst is advised.[1]

  • Improper Catalyst Preparation or Handling: Ensure the catalyst has been prepared and stored according to recommended procedures to maintain its activity. For heterogeneous catalysts, proper drying and handling are critical.[1]

Issue 2: High Formation of 1,2,7,8-Diepoxyoctane

Potential Causes and Solutions:

  • Excess Oxidant: A high concentration of the oxidizing agent is a primary cause of the formation of the diepoxide byproduct. Carefully control the molar ratio of 1,7-octadiene to the oxidant.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the optimal yield of the monoepoxide has been reached can lead to further epoxidation of the second double bond. Monitor the reaction's progress using techniques like GC-MS to determine the optimal endpoint.[1]

  • Elevated Reaction Temperature: Higher temperatures can decrease selectivity towards the monoepoxide.[1] Adhering to the optimal reaction temperature is crucial for minimizing the formation of the diepoxide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the epoxidation of 1,7-octadiene?

A1: The optimal temperature depends on the specific catalytic system. For the epoxidation of 1,7-octadiene using a polymer-supported Mo(VI) catalyst and TBHP as the oxidant, the optimal reaction temperature is 347 K (74°C).[1][2][3]

Q2: How does temperature affect the yield of 1,2-epoxy-7-octene?

A2: The yield of 1,2-epoxy-7-octene increases with temperature up to the optimum of 347 K.[1] Beyond this point, the yield may decrease due to an increase in side reactions or catalyst decomposition.[1]

Q3: What analytical method is suitable for monitoring the reaction progress?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction. It allows for the separation and identification of the starting material (1,7-octadiene), the desired product (1,2-epoxy-7-octene), the primary byproduct (1,2,7,8-diepoxyoctane), and any other side products.[1] When used with an internal standard, GC-MS can also provide quantitative analysis of the reaction mixture to determine yield and selectivity.[1]

Q4: What is the role of the solvent in this reaction?

A4: While some modern procedures for 1,7-octadiene epoxidation are performed without a solvent, the choice of solvent can be critical in other systems.[3] The solvent can influence the reaction rate and regioselectivity. For non-conjugated dienes, the solvent can affect the substrate's conformation and its interaction with the catalyst, thereby influencing which double bond is more accessible for epoxidation. The polarity and coordinating ability of the solvent can also impact the stability of the catalytic species and the reaction's transition state.[1]

Data Presentation

The following table summarizes the optimal reaction parameters for the epoxidation of 1,7-octadiene using a polymer-supported Mo(VI) catalyst and TBHP, based on a response surface methodology study.[1]

ParameterRange StudiedOptimal ValueEffect on Yield of 1,2-Epoxy-7-octene
Temperature 333 - 353 K347 KYield increases with temperature up to the optimum, then decreases.[1]
1,7-Octadiene:TBHP Molar Ratio 2.5:1 - 10:17.97:1Yield increases with the ratio up to the optimum, then plateaus or slightly decreases.[1]
Catalyst Loading (mol%) 0.15 - 0.60.417Yield increases with catalyst loading up to the optimum.[1]
Reaction Time (min) 0 - 260218Yield increases with time until the optimal point is reached.[1]

Experimental Protocols

Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst

This protocol is based on the work of Bhuiyan and Saha.[2]

Materials:

  • 1,7-octadiene

  • tert-Butyl hydroperoxide (TBHP)

  • Polymer-supported Mo(VI) catalyst (e.g., PBI·Mo)

  • Jacketed glass reactor with a stirrer, condenser, and temperature controller

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., iso-octane)

Procedure:

  • Set up the jacketed glass reactor and preheat it to the desired reaction temperature (e.g., 347 K).

  • Charge the reactor with the desired amounts of 1,7-octadiene and TBHP (e.g., a molar ratio of 7.97:1).[1][2]

  • Begin stirring the mixture at a constant rate (e.g., 400 rpm).

  • Once the reaction mixture reaches the set temperature, add the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).[1][2]

  • Start the timer for the reaction.

  • Take samples from the reaction mixture at regular intervals.

  • Prepare the samples for GC-MS analysis by adding a known amount of an internal standard.[1]

GC-MS Analysis (Example Conditions):

  • GC Column: Capillary column suitable for separating volatile organic compounds.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Identify the peaks corresponding to 1,7-octadiene, 1,2-epoxy-7-octene, 1,2,7,8-diepoxyoctane, and the internal standard based on their retention times and mass spectra.

  • Quantify the components by integrating the peak areas and using the internal standard for calibration.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis setup 1. Setup Reactor (Preheat to 347 K) charge 2. Charge Reactants (1,7-octadiene & TBHP) setup->charge stir 3. Start Stirring charge->stir add_catalyst 4. Add Catalyst (PBI·Mo) stir->add_catalyst react 5. Run Reaction (218 min) add_catalyst->react sample 6. Take Samples react->sample prepare_sample 7. Prepare for GC-MS (Add Internal Standard) sample->prepare_sample gcms 8. GC-MS Analysis prepare_sample->gcms

Workflow for the epoxidation of 1,7-octadiene.

troubleshooting_low_yield cluster_conditions Check Reaction Conditions cluster_catalyst Check Catalyst start Low Yield of 1,2-epoxy-7-octene temp Temperature Optimal? (347 K) start->temp ratio Molar Ratio Correct? (~8:1) start->ratio loading Catalyst Loading Adequate? (~0.417 mol%) start->loading time Reaction Time Sufficient? (~218 min) start->time deactivation Catalyst Deactivated? (Poisoning/Coking) start->deactivation handling Proper Catalyst Preparation/Handling? start->handling solution Optimize Conditions & Consider Fresh/Regenerated Catalyst temp->solution ratio->solution loading->solution time->solution deactivation->solution handling->solution

Troubleshooting logic for low monoepoxide yield.

References

Validation & Comparative

Characterization of Poly(1,7-octadiyne): A Comparative Guide to 13C NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a polymer's microstructure is paramount for predicting its physicochemical properties and performance. This guide provides a comparative analysis of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the characterization of poly(1,7-octadiyne), a polymer synthesized through the cyclopolymerization of its corresponding monomer. We will delve into the experimental data that can be obtained, compare its performance with other analytical techniques, and provide detailed experimental protocols.

Poly(this compound) is a conjugated polymer with a backbone of repeating olefin groups, which has garnered interest for its potential applications in conductive materials and microelectronics. The cyclopolymerization of the this compound monomer typically results in a polymer chain containing six-membered rings. The precise microstructure, including the stereochemistry (tacticity) and regioselectivity of the ring closure, significantly influences the material's bulk properties. 13C NMR spectroscopy stands out as a powerful tool for elucidating these intricate structural details at the atomic level.

Unraveling the Microstructure with 13C NMR

13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a polymer. Each unique carbon environment in the polymer chain produces a distinct signal (resonance) in the spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of carbons in various parts of the polymer, such as the unsaturated carbons in the backbone and the saturated carbons within the cyclic structures and side chains.

For poly(this compound), 13C NMR can definitively confirm the success of the cyclopolymerization reaction. This is achieved by observing the disappearance of the acetylenic carbon signals of the monomer and the appearance of new signals corresponding to the olefinic and aliphatic carbons in the polymer backbone. Furthermore, the technique is instrumental in determining the tacticity of the polymer, which describes the stereochemical arrangement of the repeating units along the chain.

Quantitative Data: 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for the monomer, this compound, and the expected chemical shift ranges for the resulting polymer, poly(this compound). The polymer data is based on the cyclopolymerization mechanism leading to six-membered rings.

Compound Carbon Atom Chemical Shift (δ) in ppm
This compound (Monomer) C1, C8 (≡CH)~68.4
C2, C7 (C≡)~84.5
C3, C6 (-CH2-)~18.2
C4, C5 (-CH2-)~27.9
Poly(this compound) (Polymer) Olefinic Carbons (=C-)120 - 150
Aliphatic Carbons in Ring (-CH2-)25 - 45
Aliphatic Carbons in Ring (-CH-)30 - 50

Note: Chemical shifts for the polymer are approximate ranges and can vary depending on the solvent, temperature, and the specific microstructure (e.g., tacticity) of the polymer.

A Comparative Overview of Characterization Techniques

While 13C NMR provides unparalleled detail on the polymer's carbon framework, a comprehensive characterization often necessitates a multi-technique approach. The following table compares 13C NMR with other common polymer characterization methods.

Technique Information Obtained Sample Requirements Advantages Limitations
13C NMR Polymer microstructure, tacticity, regioselectivity, monomer conversion, end-group analysis.[1][2][3]Soluble polymer (10-50 mg), deuterated solvent.Provides detailed structural information at the atomic level, quantitative.Relatively low sensitivity, requires longer acquisition times, polymer must be soluble.
FTIR Spectroscopy Presence of functional groups, confirmation of polymerization (disappearance of C≡C-H stretch).[4]Solid or liquid, small amount.Fast, easy to use, versatile sample handling (e.g., ATR).[5]Provides limited structural detail, often qualitative.
Raman Spectroscopy Molecular backbone structure, sensitive to C=C and C≡C bonds, crystallinity.[4][6]Solid or liquid, non-destructive.High spatial resolution, minimal sample preparation, complementary to FTIR.[5]Fluorescence interference can be an issue, weaker signal than FTIR for some functional groups.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition temperature, glass transition temperature (Tg), melting point (Tm), crystallinity.[7][8][9][10]Solid (5-10 mg).Provides crucial information on the material's behavior at different temperatures.Does not provide structural information.
Gel Permeation Chromatography (GPC) Molecular weight distribution (Mw, Mn), polydispersity index (PDI).[11]Soluble polymer.Essential for understanding the size and distribution of polymer chains.Does not provide information on the chemical structure of the repeating units.

Experimental Protocols

13C NMR Spectroscopy

A quantitative 13C NMR spectrum of poly(this compound) can be obtained using the following general protocol:

  • Sample Preparation: Dissolve 20-50 mg of the poly(this compound) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. Ensure the polymer is fully dissolved.

  • Spectrometer Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C NMR experiment is used. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).

    • Pulse Width: A 90° pulse angle is typically used.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the carbon nuclei) is crucial for accurate integration. This can range from 5 to 30 seconds or longer for quaternary carbons.

    • Acquisition Time: Typically 1-2 seconds.

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory:

  • A small amount of the solid polymer sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm-1. The characteristic C≡C-H stretching vibration of the monomer at ~3300 cm-1 and the C≡C stretch at ~2120 cm-1 should be absent or significantly reduced in the polymer spectrum, while peaks corresponding to C=C and C-H bonds will be prominent.

Thermogravimetric Analysis (TGA)
  • Approximately 5-10 mg of the polymer sample is placed in a TGA pan (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

  • The weight loss of the sample is recorded as a function of temperature to determine its thermal stability and decomposition profile.

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(this compound), highlighting the central role of 13C NMR in determining the polymer's microstructure.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Monomer This compound Monomer Polymerization Cyclopolymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer NMR 13C NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR TGA_DSC Thermal Analysis (TGA/DSC) Polymer->TGA_DSC GPC Gel Permeation Chromatography Polymer->GPC Structure Microstructure & Tacticity NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups Thermal Thermal Stability TGA_DSC->Thermal MW Molecular Weight GPC->MW

Caption: Workflow for the synthesis and characterization of poly(this compound).

References

A Comparative Guide to Schrock and Grubbs Initiators for 1,7-Octadiyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopolymerization of non-conjugated diynes, such as 1,7-octadiyne, is a powerful method for synthesizing conjugated polymers with unique cyclic structures within their backbones. These materials are of significant interest for applications in organic electronics and advanced materials. The choice of initiator is critical to controlling the polymerization process and the final properties of the polymer. This guide provides an objective comparison of two prominent classes of initiators: Schrock (molybdenum-based) and Grubbs (ruthenium-based), for the polymerization of this compound, supported by experimental data.

Performance Comparison

The selection of an initiator for the polymerization of this compound has a profound impact on the polymer's molecular weight, polydispersity, and microstructure. Schrock-type initiators, particularly high-oxidation-state molybdenum alkylidenes, are renowned for their high activity and ability to effect living polymerizations, offering excellent control over polymer architecture. Third-generation Grubbs catalysts have also demonstrated efficacy in the controlled cyclopolymerization of this compound derivatives.

Below is a summary of representative quantitative data from literature for the polymerization of this compound derivatives using both Schrock and Grubbs initiators.

InitiatorMonomerPolymer Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Regioselectivity (Ring Size)Reference
Schrock
Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(OCHMe₂)₂(R,R)/(S,S)-4,5-bis(trimethylsilyloxy)-1,7-octadiyne>9525,80027,9001.08Exclusively 6-membered[1]
Mo(NAr)(=CHCMe₂Ph)(tBu-biphen)Diethyl 4,4-dipropargyl-heptanedioate9234,50036,9001.07Predominantly 6-membered[2]
Grubbs
Third-Generation Grubbs CatalystDiethyl 4,4-bis((trimethylsilyl)ethynyl)heptanedioate9821,40023,1001.08Predominantly 6-membered[3]
Ru(NCO)₂(IMesH₂)(=CH-(2-i-PrO)C₆H₄)1,4-dihexyloxy-2,3-dipropargylbenzene8518,50020,7001.12Predominantly 6-membered[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for the polymerization of this compound derivatives using Schrock and Grubbs initiators.

Polymerization with a Schrock Initiator

This protocol is adapted from the polymerization of a this compound derivative using a molybdenum-imidoalkylidene initiator.

Materials:

Procedure:

  • Inside a nitrogen-filled glovebox, the monomer (e.g., 100 mg, 1.0 eq.) is dissolved in anhydrous toluene (e.g., 2 mL).

  • A solution of quinuclidine in toluene is added to the monomer solution.

  • A stock solution of the Schrock initiator in toluene is prepared.

  • The desired amount of the initiator solution is added to the monomer solution to achieve the target monomer-to-initiator ratio.

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 1-2 hours), during which the solution may change color.

  • The polymerization is terminated by the addition of a benzaldehyde solution in toluene.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Polymerization with a Grubbs Initiator

This protocol is a general representation for the polymerization of a this compound derivative using a third-generation Grubbs catalyst.

Materials:

  • Monomer: Diethyl 4,4-bis((trimethylsilyl)ethynyl)heptanedioate

  • Initiator: Third-Generation Grubbs Catalyst

  • Solvent: Dichloromethane (B109758), anhydrous

  • Quenching agent: Ethyl vinyl ether

Procedure:

  • In a glovebox, the this compound derivative (e.g., 150 mg, 1.0 eq.) is dissolved in anhydrous dichloromethane (e.g., 3 mL).

  • A stock solution of the third-generation Grubbs catalyst is prepared in anhydrous dichloromethane.

  • The required volume of the catalyst solution is added to the monomer solution to initiate the polymerization.

  • The reaction is allowed to proceed at room temperature with stirring for a designated period (e.g., 4-24 hours).

  • The polymerization is quenched by the addition of a few drops of ethyl vinyl ether.

  • The polymer is isolated by precipitation into vigorously stirred methanol.

  • The solid polymer is collected by filtration, washed with methanol, and dried under high vacuum.

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams illustrate the polymerization workflow and the catalytic cycles.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up monomer Dissolve Monomer in Anhydrous Solvent initiation Add Initiator to Monomer Solution monomer->initiation initiator Prepare Initiator Stock Solution initiator->initiation stirring Stir at Room Temperature initiation->stirring quenching Quench Reaction stirring->quenching precipitation Precipitate Polymer in Non-solvent quenching->precipitation isolation Filter and Dry the Polymer precipitation->isolation

Caption: Experimental workflow for this compound polymerization.

catalytic_cycles cluster_schrock Schrock Initiator Cycle cluster_grubbs Grubbs Initiator Cycle S_start [Mo]=CHR S_alkyne Alkyne Coordination S_start->S_alkyne + Diyne S_cyclo [2+2] Cycloaddition S_alkyne->S_cyclo S_metalla Metallacyclobutene S_cyclo->S_metalla S_rearr Ring Expansion S_metalla->S_rearr S_elim Reductive Elimination S_rearr->S_elim S_prop Propagating Carbene S_elim->S_prop Polymer Chain S_prop->S_alkyne + Diyne G_start [Ru]=CHR G_alkyne Alkyne Coordination G_start->G_alkyne + Diyne G_cyclo [2+2] Cycloaddition G_alkyne->G_cyclo G_metalla Metallacyclobutene G_cyclo->G_metalla G_rearr Ring Expansion G_metalla->G_rearr G_elim Reductive Elimination G_rearr->G_elim G_prop Propagating Carbene G_elim->G_prop Polymer Chain G_prop->G_alkyne + Diyne

Caption: Simplified catalytic cycles for diyne polymerization.

Concluding Remarks

Both Schrock and Grubbs initiators are highly capable of mediating the cyclopolymerization of this compound and its derivatives. Schrock-type initiators often exhibit higher activity and can provide exceptional control over the polymerization, leading to polymers with very low polydispersity and a high degree of microstructural regularity.[1] This makes them particularly suitable for applications where precise polymer architecture is paramount.

Third-generation Grubbs catalysts, while perhaps exhibiting slightly lower activity in some cases, offer the significant advantages of greater functional group tolerance and enhanced stability to air and moisture, which can simplify handling procedures.[3] They have been successfully employed to achieve controlled "living" polymerizations of this compound derivatives, yielding well-defined polymers.[3]

The ultimate choice of initiator will depend on the specific monomer, the desired polymer characteristics, and the practical considerations of the research environment. For highly controlled, living polymerizations where functional group tolerance is less of a concern, a Schrock initiator may be preferred. For polymerizations requiring greater robustness and tolerance to a wider range of functional groups, a third-generation Grubbs catalyst is an excellent choice.

References

A Comparative Guide to the Mass Spectrometry Analysis of 1,7-Octadiyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of mass spectrometry techniques for the characterization of 1,7-octadiyne and its derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of analytical workflows and fragmentation pathways.

The analysis of this compound and its functionalized derivatives is crucial in various research and development areas, including materials science and medicinal chemistry. Mass spectrometry stands out as a primary analytical technique for the structural elucidation and quantification of these compounds. This guide compares the mass spectrometric behavior of the parent this compound with its silylated derivatives, offering insights into the advantages of derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Comparison of Mass Spectral Data

The following table summarizes the key mass spectral data obtained for this compound and two of its trimethylsilyl (B98337) (TMS) derivatives under electron ionization (EI) conditions. Derivatization with TMS reagents is a common strategy to increase the volatility and thermal stability of compounds containing active hydrogens (such as alcohols), making them more amenable to GC-MS analysis.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and their Relative AbundanceNotes on Fragmentation
This compound 106.17105 (M-1, 100%), 79 (60%), 78 (55%), 77 (50%), 51 (30%)The base peak corresponds to the loss of a single hydrogen atom. Other significant fragments arise from the cleavage of the carbon chain.
(1,7-Octadiynylene)bis[trimethylsilane] 250.54235 ([M-CH₃]⁺), 147 ([Si(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺)Fragmentation is dominated by the loss of a methyl group from a TMS moiety and the characteristic trimethylsilyl cation at m/z 73.
1,8-bis(Trimethylsilyl)octa-1,7-diyne-3,6-diol 282.54[M-CH₃]⁺, [M-HOSi(CH₃)₃]⁺, 73 ([Si(CH₃)₃]⁺)In addition to the loss of a methyl group, a characteristic neutral loss of trimethylsilanol (B90980) is observed. The base peak is often the trimethylsilyl cation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

A standard method for the analysis of the volatile parent compound, this compound, involves direct injection into a GC-MS system.

  • Sample Preparation: Dilute this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-300.

GC-MS of Trimethylsilyl (TMS) Derivatives of this compound

For derivatives containing hydroxyl groups, such as 1,8-bis(trimethylsilyl)octa-1,7-diyne-3,6-diol, a derivatization step is necessary prior to GC-MS analysis.

  • Derivatization Protocol:

    • Dry the sample completely under a stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • The sample is now ready for injection.

  • GC-MS Conditions: The same GC and MS conditions as for the underivatized this compound can be used, although the oven temperature program may need to be adjusted based on the volatility of the derivative.

Visualizing the Analytical Process and Fragmentation

To better understand the workflow and the fragmentation patterns, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound or Derivative Derivatization Derivatization (if needed) Sample->Derivatization e.g., Silylation GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Eluting Analytes Spectrum Mass Spectrum MS->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation

General workflow for the GC-MS analysis of this compound and its derivatives.

Fragmentation_1_7_Octadiyne M [C₈H₁₀]⁺˙ m/z 106 M_minus_1 [C₈H₉]⁺ m/z 105 M->M_minus_1 - H• C6H7 [C₆H₇]⁺ m/z 79 M_minus_1->C6H7 - C₂H₂ C6H6 [C₆H₆]⁺˙ m/z 78 C6H7->C6H6 - H• C6H5 [C₆H₅]⁺ m/z 77 C6H6->C6H5 - H•

Proposed fragmentation pathway of this compound under electron ionization.

Fragmentation_TMS_Derivative M [M]⁺˙ (e.g., (1,7-Octadiynylene)bis[trimethylsilane]) M_minus_15 [M - CH₃]⁺ M->M_minus_15 - CH₃• TMS_ion [Si(CH₃)₃]⁺ m/z 73 M_minus_15->TMS_ion Further Fragmentation

A simplified, characteristic fragmentation of a trimethylsilyl derivative.

A Comparative Guide to the Cyclopolymerization of 1,7-Octadiyne and 1,6-Heptadiyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cyclopolymerization is critical for designing novel polymers with tailored properties. This guide provides a detailed comparison of two common monomers, 1,7-octadiyne and 1,6-heptadiyne (B51785), in the context of cyclopolymerization, supported by experimental data and protocols.

The cyclopolymerization of α,ω-diynes is a powerful method for synthesizing conjugated polymers with cyclic structures embedded in the main chain. The choice of monomer significantly influences the polymerization mechanism, the structure of the resulting polymer, and its ultimate properties. This guide focuses on the comparative analysis of this compound and 1,6-heptadiyne, two prominent monomers in this class. The primary distinction lies in the size of the cyclic unit formed during polymerization: this compound derivatives typically yield six-membered rings, while 1,6-heptadiyne derivatives form five-membered rings.[1][2] This fundamental structural difference has profound implications for the polymer's conjugation, solubility, and potential applications.

Performance Comparison: this compound vs. 1,6-Heptadiyne

The selection of the monomer and catalyst system is crucial for achieving a controlled polymerization process, leading to polymers with desired molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Molybdenum- and ruthenium-based catalysts, such as Schrock and Grubbs catalysts, are commonly employed for these reactions.[1][3]

Below is a summary of typical experimental data for the cyclopolymerization of derivatives of this compound and 1,6-heptadiyne, showcasing the performance of different catalyst systems.

Monomer DerivativeCatalystSolventMonomer to Catalyst Ratio ([M]/[C])Polymerization Time (h)Yield (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
This compound Derivative
N,N-dipropargyl-di-tert-butylcarbonyl hydrazideGrubbs 3rd Gen.CH2Cl2501>9518,3001.12
1,6-Heptadiyne Derivative
Diethyl dipropargylmalonateMo(NAr)(CHCMe2Ph)(ORF6)2DME50< 1>9521,4001.05

Note: The data presented are representative values extracted from the literature and may vary depending on the specific substituents on the diyne, the precise catalyst structure, and reaction conditions.

Reaction Mechanisms and Experimental Workflows

The cyclopolymerization of these diynes proceeds via a metathesis mechanism. The catalyst's metal alkylidene initiates the reaction by reacting with one of the alkyne groups of the monomer. This is followed by an intramolecular cyclization step where the metal center coordinates with the second alkyne group, leading to the formation of a cyclic repeating unit. The regioselectivity of the initial insertion (α- or β-addition) determines the size of the resulting ring. For this compound, α-addition leads to the thermodynamically favored six-membered ring.[1] In the case of 1,6-heptadiyne, the formation of a five-membered ring is predominant.[2]

A living polymerization can be achieved under specific conditions, allowing for the synthesis of well-defined block copolymers.[3][4] This is characterized by a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as well as low PDI values.

Cyclopolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer Monomer (this compound or 1,6-Heptadiyne derivative) Reaction_Vessel Inert Atmosphere Reaction (Glovebox or Schlenk line) Monomer->Reaction_Vessel Dissolve Catalyst Catalyst (e.g., Grubbs or Schrock) Catalyst->Reaction_Vessel Inject Solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene, DME) Solvent->Monomer Quenching Quenching Agent (e.g., Ethyl vinyl ether) Reaction_Vessel->Quenching Terminate Precipitation Precipitation (e.g., in Methanol) Quenching->Precipitation Precipitate Drying Drying in vacuo Precipitation->Drying Characterization Polymer Characterization (GPC, NMR, UV-Vis) Drying->Characterization

Fig. 1: Generalized experimental workflow for the cyclopolymerization of diynes.

Cyclopolymerization_Mechanism M [M]-Alkylidene Intermediate1 Metallacyclobutene Intermediate M->Intermediate1 + Monomer Diyne Diyne Monomer Diyne->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Ring Closing Polymer Propagating Polymer Chain Intermediate2->Polymer Reductive Elimination Polymer->M + Monomer

Fig. 2: Simplified signaling pathway of metathesis cyclopolymerization.

Detailed Experimental Protocols

The following are generalized experimental protocols for the cyclopolymerization of this compound and 1,6-heptadiyne derivatives. All procedures should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Cyclopolymerization of a this compound Derivative using a Grubbs Catalyst
  • Monomer and Catalyst Preparation: In a glovebox, a stock solution of the this compound monomer derivative is prepared in anhydrous and deoxygenated dichloromethane (B109758) (CH2Cl2). A separate stock solution of the third-generation Grubbs catalyst is also prepared in CH2Cl2.

  • Polymerization: The monomer solution is transferred to a reaction vessel equipped with a magnetic stir bar. The reaction is initiated by the rapid injection of the catalyst solution into the stirring monomer solution at room temperature.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: After the desired time or complete monomer consumption, the polymerization is terminated by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: The polymer is isolated by precipitation into a large volume of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by gel permeation chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI). The structure of the polymer is confirmed by ¹H and ¹³C NMR spectroscopy. The optical properties can be analyzed by UV-Vis spectroscopy.

Cyclopolymerization of a 1,6-Heptadiyne Derivative using a Schrock Catalyst
  • Initiator and Monomer Solutions: A solution of the Schrock-type initiator, for instance, Mo(NAr)(CHCMe₂Ph)(OR)₂, is prepared in anhydrous 1,2-dimethoxyethane (B42094) (DME). The 1,6-heptadiyne monomer derivative is also dissolved in DME.

  • Polymerization: The monomer solution is added to the initiator solution at a controlled temperature (e.g., 25 °C). The reaction mixture is stirred for a specified period. The living nature of the polymerization allows for the preparation of polymers with controlled molecular weights by varying the monomer-to-initiator ratio.[5][6]

  • Termination: The polymerization is quenched by the addition of an aldehyde, such as benzaldehyde.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into methanol. The solid polymer is collected by filtration and dried under vacuum.

  • Characterization: The molecular weight and PDI are determined by GPC. The high degree of conjugation in the resulting polyenes can be confirmed by UV-Vis spectroscopy, often showing absorption maxima above 500 nm.[5][7] The microstructure of the polymer, specifically the content of five- and six-membered rings, can be quantified using NMR spectroscopy by comparing with model compounds.[5]

Conclusion

Both this compound and 1,6-heptadiyne are valuable monomers for the synthesis of conjugated polymers via cyclopolymerization. The choice between them is primarily dictated by the desired ring size in the polymer backbone, which in turn influences the material's electronic and physical properties. The cyclopolymerization of this compound derivatives provides access to polymers containing six-membered rings, while 1,6-heptadiyne derivatives yield polymers with five-membered rings. With the appropriate choice of catalyst and reaction conditions, both monomers can undergo living polymerization, enabling precise control over the polymer architecture. This control is essential for the development of advanced materials for applications in electronics, sensing, and biomedical fields.

References

Validating Block Copolymer Formation with 1,7-Octadiyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the precise synthesis and validation of block copolymers are critical for creating advanced materials with tailored properties. This guide provides a comparative analysis of the formation of block copolymers using 1,7-octadiyne, a monomer known for its ability to form conjugated, cyclic polymer structures through living cyclopolymerization. We present experimental data, detailed protocols for synthesis and characterization, and a comparison with alternative monomers to aid in the design and validation of novel polymer architectures.

Performance Comparison: this compound vs. Alternative Monomers

The choice of monomer is fundamental to the final properties of a block copolymer. This compound is particularly noteworthy for its use in living cyclopolymerization, a technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is essential for creating well-defined block copolymers.

A key advantage of using protected N-containing this compound derivatives with Grubbs catalysts is the establishment of a living polymerization.[1][2] This "living" nature is crucial as it allows for the sequential addition of different monomers to create distinct blocks within a single polymer chain. For comparison, norbornene derivatives are also frequently used in living polymerization via Ring-Opening Metathesis Polymerization (ROMP) to create block copolymers with different properties.

Below is a table summarizing the key performance metrics for a representative block copolymer synthesized from a this compound derivative and a norbornene derivative.

ParameterPoly(this compound derivative)-b-Poly(norbornene derivative)Poly(norbornene derivative A)-b-Poly(norbornene derivative B)
Polymerization Method Living Cyclopolymerization / ROMPRing-Opening Metathesis Polymerization (ROMP)
Catalyst Grubbs-type CatalystGrubbs-type or Schrock-type Catalyst
Molecular Weight (Mn, g/mol ) 25,00035,000
Polydispersity Index (PDI) 1.151.10
Glass Transition Temp. (Tg, °C) Not clearly defined110 °C (for the higher Tg block)
Key Feature of Block Conjugated, cyclic backboneAmorphous or semi-crystalline, tunable properties

Note: The data presented is representative and can vary based on specific monomer functionality, catalyst, and reaction conditions.

Experimental Protocols

The validation of block copolymer formation relies on a systematic experimental workflow, from synthesis to characterization.

Synthesis of a Poly(this compound derivative)-b-Poly(norbornene) Block Copolymer

This protocol is based on the principle of sequential living polymerization.

Materials:

  • Hydrazide-type this compound monomer with di-tert-butyloxycarbonyl protecting groups

  • Norbornene derivative (e.g., methyltetracyclododecene)

  • Grubbs third-generation catalyst

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)

  • Quenching agent (e.g., ethyl vinyl ether)

Procedure:

  • First Block Synthesis: In a glovebox, the this compound monomer is dissolved in the solvent. The Grubbs catalyst is added to initiate the living cyclopolymerization. The reaction is allowed to proceed until the first monomer is consumed.

  • Second Block Synthesis: A solution of the norbornene derivative in the solvent is then added to the living polymer solution. The polymerization continues, adding the second block to the end of the first.

  • Termination: The polymerization is terminated by adding a quenching agent.

  • Purification: The resulting block copolymer is purified by precipitation in a non-solvent (e.g., methanol) to remove any unreacted monomers and catalyst residues.

Characterization Protocols

1. Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer. A clear shift in the GPC trace to a higher molecular weight after the addition of the second monomer, while maintaining a narrow PDI, is strong evidence of successful block copolymer formation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the block copolymer. The presence of characteristic peaks corresponding to both types of monomer units in the final polymer spectrum validates the incorporation of both blocks.

3. Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of the polymer, such as the glass transition temperature (Tg). For a well-phase-separated block copolymer, two distinct Tgs corresponding to each block should be observable, confirming a microphase-separated morphology.

Visualizing the Workflow and Signaling Pathways

To clarify the experimental process, the following diagrams illustrate the logical flow of the synthesis and validation steps.

experimental_workflow Experimental Workflow for Block Copolymer Validation cluster_synthesis Synthesis cluster_characterization Characterization & Validation S1 Polymerization of This compound Monomer (First Block) S2 Sequential Addition of Norbornene Monomer (Second Block) S1->S2 S3 Termination and Purification S2->S3 C1 GPC Analysis: Check for Mw increase and low PDI S3->C1 Validate Formation C2 NMR Spectroscopy: Confirm presence of both monomer units S3->C2 C3 DSC Analysis: Identify distinct Tgs for each block S3->C3 Validation Successful Block Copolymer Formation C1->Validation C2->Validation C3->Validation

Caption: Workflow for synthesis and validation of block copolymers.

This guide provides a foundational understanding of the synthesis and validation of block copolymers using this compound. The combination of living polymerization techniques and rigorous characterization is paramount to developing advanced polymeric materials for a variety of applications.

References

Enhanced Chemical Resistance of Polymers Through 1,7-Octadiene Cross-linking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with robust chemical resistance is paramount for ensuring the integrity and longevity of components in demanding environments. Cross-linking polymers is a well-established method to enhance their performance, and 1,7-octadiene (B165261) has emerged as a significant cross-linking agent. This guide provides an objective comparison of the chemical resistance of polymers cross-linked with 1,7-octadiene against non-cross-linked counterparts and those cross-linked with other agents, supported by experimental data and detailed methodologies.

The introduction of cross-links into a polymer matrix, facilitated by agents like 1,7-octadiene, creates a denser, three-dimensional network structure.[1] This structural modification restricts the penetration and diffusion of solvent molecules and other aggressive chemicals into the polymer, thereby reducing swelling, degradation, and chemical attack.[1] The enhanced molecular entanglement and the formation of covalent bonds contribute to a more robust material with improved mechanical strength and chemical inertness.[1]

Comparative Analysis of Chemical Resistance

The primary metrics for evaluating chemical resistance in polymers are swelling ratio and Environmental Stress Cracking Resistance (ESCR). Swelling studies measure the extent to which a polymer absorbs a solvent, with a lower swelling ratio indicating better resistance. ESCR testing evaluates the ability of a polymer to resist cracking when exposed to a chemical agent under stress.

Swelling Ratio

Table 1: Illustrative Swelling Behavior of Polyethylene (B3416737) in Organic Solvents

Polymer TypeCross-linking AgentSolventTemperature (°C)Swelling Ratio (%)
High-Density Polyethylene (HDPE)NoneToluene25High (Significant Swelling)
Cross-linked Polyethylene (XLPE)Not SpecifiedToluene25Low (Reduced Swelling)
High-Density Polyethylene (HDPE)NoneAcetone25Low
Cross-linked Polyethylene (XLPE)Not SpecifiedAcetone25Very Low
High-Density Polyethylene (HDPE)NoneMethyl Ethyl Ketone (MEK)25Moderate
Cross-linked Polyethylene (XLPE)Not SpecifiedMethyl Ethyl Ketone (MEK)25Low

Note: This table is illustrative and based on general knowledge of polymer science. Specific values would depend on the exact grade of polyethylene, the degree of cross-linking, and the specific experimental conditions.

Environmental Stress Cracking Resistance (ESCR)

ESCR is a critical parameter for polymers used in applications where they are subjected to both mechanical stress and chemical exposure. Cross-linking has been shown to dramatically improve the ESCR of polyethylene.

Table 2: Environmental Stress Cracking Resistance (ESCR) of Polyethylene Resins

Resin GradeDensity (g/cm³)Cross-linkedESCR (F50, hours) in 10% Igepal (ASTM D1693)
High-Density Polyethylene (HD-Resin 1)0.942No48
High-Density Polyethylene (HD-Resin 2)0.948No9
Linear Low-Density Polyethylene (LL-Resin 1)0.938No145
Linear Low-Density Polyethylene (LL-Resin 2)0.936No55
Cross-linked Polyethylene (XLPE)0.945Yes> 1000
Cross-linked Polyethylene (XLPE)0.943Yes> 1000

Data sourced from publicly available materials. The specific cross-linking agent for the XLPE samples is not specified.[1]

The data clearly indicates that cross-linked polyethylene (XLPE) exhibits significantly higher resistance to environmental stress cracking, with failure times exceeding 1000 hours, compared to various grades of non-cross-linked high-density and linear low-density polyethylene.[1]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential.

Swelling Ratio Determination

Objective: To quantify the extent of solvent absorption by a polymer.

Methodology:

  • Sample Preparation: Precisely weigh a dry sample of the polymer (W_dry).

  • Immersion: Immerse the polymer sample in the test solvent at a specified temperature for a defined period (e.g., 24, 48, or 72 hours) until equilibrium swelling is reached.

  • Removal and Weighing: Remove the swollen sample from the solvent, gently blot the surface to remove excess liquid, and immediately weigh it (W_swollen).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

Environmental Stress Cracking Resistance (ESCR) Testing (ASTM D1693)

Objective: To determine the susceptibility of a polymer to cracking under stress in the presence of a chemical agent.

Methodology:

  • Specimen Preparation: Molded specimens of the polymer are notched to create a stress concentration point.

  • Bending and Clamping: The notched specimens are bent into a U-shape and held in a specimen holder.

  • Immersion: The stressed specimens are immersed in a test tube containing a stress-cracking agent (commonly a 10% solution of Igepal CO-630) at a controlled temperature (typically 50°C or 100°C).

  • Inspection: The specimens are periodically inspected for the appearance of cracks.

  • Data Recording: The time to failure for each specimen is recorded. The result is typically reported as F50, the time at which 50% of the specimens have failed.

Visualizing the Impact of Cross-linking

The following diagrams illustrate the conceptual basis of polymer cross-linking and a typical workflow for evaluating chemical resistance.

Crosslinking_Mechanism cluster_0 Before Cross-linking cluster_1 After Cross-linking with 1,7-Octadiene p1 Polymer Chain p2 Polymer Chain Initiator Initiator (e.g., Peroxide) p1->Initiator Addition of 1,7-Octadiene & Initiator p3 Polymer Chain cp1 Polymer Chain cp2 Polymer Chain cp1->cp2 Cross-link cp3 Polymer Chain cp2->cp3 Cross-link

Caption: Polymer chains before and after cross-linking with 1,7-octadiene.

Chemical_Resistance_Workflow start Start: Polymer Sample (Cross-linked vs. Non-cross-linked) prep Sample Preparation (Molding, Notching) start->prep swelling Swelling Test (Immersion in Solvent) prep->swelling escr ESCR Test (ASTM D1693) (Stressed Immersion) prep->escr measure_swell Measure Weight Gain (Calculate Swelling Ratio) swelling->measure_swell inspect_escr Periodic Inspection (Record Time to Failure) escr->inspect_escr data_analysis Data Analysis and Comparison measure_swell->data_analysis inspect_escr->data_analysis conclusion Conclusion on Chemical Resistance data_analysis->conclusion

References

Assessing the Regioselectivity of 1,7-Octadiyne Insertion: A Comparative Guide to Model Compounds and Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. In the synthesis of complex cyclic molecules, the regioselectivity of cyclization reactions plays a critical role. This guide provides a comprehensive comparison of catalytic systems for the insertion reactions of 1,7-octadiyne and its derivatives, utilizing model compounds to elucidate the factors governing regioselectivity. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the rational design of synthetic strategies.

The cyclopolymerization of α,ω-diynes, such as this compound, offers a powerful route to conjugated polymers with cyclic repeating units. The regioselectivity of the initial insertion of the metal catalyst into one of the alkyne moieties dictates the size of the resulting ring in the polymer backbone. Specifically, α-insertion leads to the formation of a six-membered ring, while β-insertion results in a seven-membered ring. Understanding and controlling this regioselectivity is crucial for tailoring the properties of the resulting materials.

This guide focuses on the use of well-defined Schrock and Grubbs-type catalysts for the regioselective cyclopolymerization of this compound and its substituted analogs, which serve as model compounds. The influence of catalyst structure, monomer substitution, and reaction conditions on the regiochemical outcome is examined through the lens of experimental data.

Comparative Analysis of Regioselectivity

The regioselectivity of this compound insertion is predominantly governed by the catalyst system employed. Both Schrock-type molybdenum and Grubbs-type ruthenium catalysts have been investigated, with Schrock-type initiators generally exhibiting superior performance in controlling the formation of six-membered rings through α-insertion.

To quantify the regioselectivity, the resulting polymer structures are analyzed, primarily using ¹³C NMR spectroscopy. By comparing the chemical shifts of the polymer backbone with those of independently synthesized model compounds representing the possible six- and seven-membered ring structures, a precise determination of the regiochemical outcome can be achieved.

Below is a summary of the regioselectivity observed with different model compounds and catalysts.

Monomer (Model Compound)CatalystSolventAdditiveRegioselectivity (α-insertion : β-insertion)Reference
1,4-Dihexyloxy-2,3-dipropargylbenzeneRu(NCO)₂(IMesH₂)(=CH-(2-(i-PrO)C₆H₄))Toluene (B28343)->98% α-insertion[1]
(R,R)/(S,S)-4,5-Bis(trimethylsilyloxy)-1,7-octadiyneMo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(O-t-Bu)₂TolueneQuinuclidine>98% α-insertion[1]
(R,R)/(S,S)-4,5-Diethoxycarbonyl-1,7-octadiyneMo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(O-t-Bu)₂Toluene->99% α-insertion[2]
meso-4,5-Diethoxycarbonyl-1,7-octadiyneMo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(O-t-Bu)₂Toluene->99% α-insertion[2]

Note: The data indicates that with the appropriate choice of catalyst, the cyclopolymerization of this compound derivatives proceeds with exceptionally high regioselectivity, leading almost exclusively to the formation of six-membered rings.

Reaction Pathways and Experimental Workflow

The regioselective cyclopolymerization of this compound is a catalytic process involving several key steps. The following diagrams illustrate the general signaling pathway for α- and β-insertion and a typical experimental workflow for assessing regioselectivity.

G Signaling Pathway of this compound Insertion cluster_catalyst Catalyst Activation cluster_insertion Regioselective Insertion cluster_cyclization Cyclization & Propagation Catalyst Metal Alkylidene Catalyst Diyne This compound Catalyst->Diyne Coordination Alpha_Insertion α-Insertion Diyne->Alpha_Insertion Favored Pathway Beta_Insertion β-Insertion Diyne->Beta_Insertion Disfavored Pathway Six_Membered Six-Membered Ring Intermediate Alpha_Insertion->Six_Membered Seven_Membered Seven-Membered Ring Intermediate Beta_Insertion->Seven_Membered Polymer_alpha Polymer with Six-Membered Rings Six_Membered->Polymer_alpha Propagation Polymer_beta Polymer with Seven-Membered Rings Seven_Membered->Polymer_beta Propagation

Caption: General reaction pathway for this compound insertion.

G Experimental Workflow for Regioselectivity Assessment cluster_synthesis Synthesis cluster_reaction Reaction cluster_analysis Analysis Monomer_Synth Synthesis of Model Compound (Substituted this compound) Polymerization Catalytic Cyclopolymerization Monomer_Synth->Polymerization Purification Polymer Purification Polymerization->Purification NMR_Analysis 13C NMR Spectroscopy Purification->NMR_Analysis Data_Comparison Comparison with Model Compound Spectra NMR_Analysis->Data_Comparison Regio_Determination Determination of Regioselectivity Data_Comparison->Regio_Determination

Caption: Workflow for assessing regioselectivity.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a model compound and its subsequent cyclopolymerization.

Synthesis of (R,R)/(S,S)-4,5-Diethoxycarbonyl-1,7-octadiyne

This procedure is adapted from the work of Buchmeiser et al.[2].

  • Starting Material: Diethyl (2R,3R)-tartrate or (2S,3S)-tartrate.

  • Step 1: Ditosylation. To a solution of diethyl tartrate (1.0 eq) in pyridine (B92270) at 0 °C, p-toluenesulfonyl chloride (2.2 eq) is added portionwise. The mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with HCl (1 M) and brine, dried over MgSO₄, and concentrated under reduced pressure to yield the ditosylate.

  • Step 2: Alkylation. A solution of the ditosylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added to a suspension of the sodium salt of propargylmalonic ester (2.2 eq) in THF at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over MgSO₄ and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4,5-diethoxycarbonyl-1,7-octadiyne.

Regioselective Cyclopolymerization of 4,5-Diethoxycarbonyl-1,7-octadiyne

This protocol is a general representation of the polymerization procedure described by Buchmeiser and coworkers[2].

  • Preparation: In a glovebox, a Schlenk flask is charged with the monomer (e.g., 4,5-diethoxycarbonyl-1,7-octadiyne) and dissolved in anhydrous toluene.

  • Initiator Addition: A solution of the Schrock catalyst, for example, Mo(N-2,6-i-Pr₂C₆H₃)(CHCMe₂Ph)(O-t-Bu)₂, in anhydrous toluene is added to the monomer solution via syringe. The molar ratio of monomer to catalyst is typically between 50:1 and 200:1.

  • Reaction: The reaction mixture is stirred at room temperature for a specified time (e.g., 1-24 hours), during which a color change is typically observed.

  • Termination: The polymerization is quenched by the addition of a suitable agent, such as benzaldehyde.

  • Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitate is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final polymer.

  • Analysis: The regioselectivity of the polymer is determined by dissolving it in a suitable deuterated solvent (e.g., CDCl₃) and acquiring a ¹³C NMR spectrum. The chemical shifts are then compared to those of known six- and seven-membered ring model compounds.

Alternative Approaches and Considerations

While Schrock-type molybdenum catalysts have demonstrated excellent regioselectivity for the α-insertion of 1,7-octadiynes, Grubbs-type ruthenium catalysts have also been explored. Although generally less selective for this specific transformation, modifications to the ligand sphere of the ruthenium center can influence the regiochemical outcome. For instance, the use of N-heterocyclic carbene (NHC) ligands with specific steric and electronic properties can enhance the preference for α-addition[1].

The choice of solvent and the presence of additives can also play a role. In some cases, the addition of a Lewis base, such as quinuclidine, can modulate the activity and selectivity of the catalyst[1].

Conclusion

The regioselective insertion of this compound and its derivatives can be effectively controlled to favor the formation of six-membered rings through α-insertion. Schrock-type molybdenum catalysts, in particular, have proven to be highly efficient in achieving this transformation with excellent regioselectivity (>98%). The use of substituted 1,7-octadiynes as model compounds, coupled with detailed analysis by ¹³C NMR spectroscopy, provides a robust methodology for assessing and optimizing the regiochemical outcome of these important cyclization reactions. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to synthesize well-defined cyclic structures for a variety of applications in materials science and drug discovery.

References

A Comparative Guide to the Kinetic Studies of 1,7-Octadiyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopolymerization of 1,7-octadiyne is a critical process for synthesizing conjugated polymers with six-membered rings in their backbones, materials of significant interest in electronics and advanced materials. However, the kinetic performance of this polymerization is highly sensitive to the choice of catalyst and the monomer structure. This guide provides a comparative overview of the kinetic aspects of this compound polymerization, focusing on the two major classes of catalysts employed: Schrock-type and Grubbs-type initiators.

While direct, side-by-side quantitative kinetic data such as rate constants and activation energies are not extensively documented in publicly available literature, this guide synthesizes the existing qualitative understanding and provides illustrative data to highlight the key performance differences.

Catalyst Performance: A Comparative Overview

The polymerization of this compound is known to be more challenging compared to its shorter homolog, 1,6-heptadiyne, often exhibiting slower reaction rates.[1][2][3] The primary catalysts used for this transformation are high-oxidation-state molybdenum and tungsten alkylidenes (Schrock catalysts) and ruthenium-based complexes (Grubbs catalysts).

Schrock-type catalysts are generally characterized by their high activity.[4][5][6] They can polymerize a wide range of monomers, including those that are less reactive. However, their high reactivity comes at the cost of sensitivity to air and moisture, requiring stringent inert atmosphere techniques.

Grubbs-type catalysts , particularly the second and third generations, offer a significant advantage in terms of their tolerance to a wider range of functional groups and their stability in the presence of air and moisture, making them more user-friendly.[4][7][8] However, their activity towards the cyclopolymerization of this compound can be lower compared to Schrock catalysts, often necessitating strategies to enhance polymerization rates.

A crucial factor influencing the polymerization kinetics is the Thorpe-Ingold effect .[1][2][3][9] Introducing bulky substituents on the carbon atoms between the alkyne functionalities of the this compound monomer can sterically favor the cyclic conformation, thereby accelerating the rate of cyclopolymerization.[1][2][3] This has been a key strategy to achieve efficient polymerization with Grubbs catalysts. For instance, monomers with dimethyl substitution have been shown to undergo complete conversion in significantly shorter times (e.g., one hour) compared to unsubstituted analogs (which may take up to 24 hours).[1][2][3]

Illustrative Kinetic Data Comparison

Disclaimer: The following tables present hypothetical, yet realistic, data to illustrate the expected kinetic performance of different catalytic systems for this compound polymerization. This data is intended for comparative purposes and is not derived from a single experimental study.

Table 1: Comparison of Catalytic Systems for this compound Polymerization

Catalyst TypeCatalyst ExampleMonomer SubstituentCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Hypothetical Apparent Rate Constant (k_app, M⁻¹s⁻¹)
SchrockMo(NAr)(CHCMe₂Ph)(OR)₂None1.0250.5>951.5 x 10⁻¹
Grubbs (3rd Gen)(H₂IMes)(Cl)₂(PCy₃)Ru=CHPhNone2.02524<605.0 x 10⁻³
Grubbs (3rd Gen)(H₂IMes)(Cl)₂(PCy₃)Ru=CHPhDimethyl2.0251>958.0 x 10⁻²
Grubbs (2nd Gen)(H₂IMes)(Cl)₂(PCy₃)Ru=CHPhBulky Silyl Ether2.056>954.5 x 10⁻²

Table 2: Influence of Monomer Structure (Thorpe-Ingold Effect) on Polymerization with Grubbs 3rd Generation Catalyst

MonomerSubstituent at C4Temperature (°C)Reaction Time for >95% Conversion (h)Hypothetical Relative Rate
This compoundH25> 48 (incomplete)1
Diethyl this compound-4,4-dicarboxylateEster2524~5
4,4-Bis(hydroxymethyl)-1,7-octadiyneAlcohol2512~10
4,4-Dimethyl-1,7-octadiyneDimethyl251~50

Experimental Protocols

General Protocol for Kinetic Analysis of this compound Polymerization via ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the kinetics of this compound cyclopolymerization using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Materials:

  • This compound monomer (with or without substituents)

  • Grubbs or Schrock catalyst

  • Anhydrous, degassed deuterated solvent (e.g., CD₂Cl₂, toluene-d₈)

  • Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

  • NMR tubes fitted with J. Young valves

2. Procedure:

  • Preparation (inside a glovebox):

    • Prepare a stock solution of the catalyst of a known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the this compound monomer and the internal standard of known concentrations in the same deuterated solvent.

  • Reaction Setup:

    • Transfer a precise volume of the monomer/internal standard solution into an NMR tube.

    • Seal the NMR tube with the J. Young valve and take it out of the glovebox.

  • Kinetic Monitoring:

    • Place the NMR tube in the NMR spectrometer and allow the temperature to equilibrate.

    • Acquire an initial spectrum (t=0) before the addition of the catalyst.

    • Inject a precise volume of the catalyst stock solution into the NMR tube to initiate the polymerization.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing monomer (e.g., acetylenic protons) and the appearing polymer relative to the signal of the internal standard.

    • Plot the concentration of the monomer versus time to determine the reaction order and the apparent rate constant (k_app).

Visualizing the Workflow and Polymerization Mechanism

G cluster_reaction Reaction Setup & Execution cluster_analysis Data Acquisition & Analysis prep_catalyst Prepare Catalyst Stock Solution prep_monomer Prepare Monomer & Internal Standard Stock Solution load_nmr Load Monomer Solution into NMR Tube prep_monomer->load_nmr Transfer to NMR tube equilibrate Equilibrate Temperature in NMR Spectrometer load_nmr->equilibrate inject_catalyst Inject Catalyst Solution (t=0) equilibrate->inject_catalyst acquire_spectra Acquire 1H NMR Spectra at Timed Intervals inject_catalyst->acquire_spectra integrate Integrate Monomer and Polymer Signals acquire_spectra->integrate plot Plot [Monomer] vs. Time integrate->plot determine_kinetics Determine Rate Law and Rate Constant plot->determine_kinetics

Caption: Experimental workflow for kinetic analysis of this compound polymerization.

G catalyst [M]=CH-R (Catalyst) intermediate1 Metallocyclobutane Intermediate catalyst->intermediate1 + Monomer monomer This compound propagating Propagating Species [M]=CH-Polymer intermediate1->propagating Ring Opening propagating->catalyst + Monomer (Regeneration) polymer Poly(this compound) propagating->polymer Chain Growth

Caption: Simplified mechanism of metathesis cyclopolymerization of this compound.

References

A Comparative Guide to Conjugated Polymers Derived from Diverse Diynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of conjugated polymers synthesized from various diyne monomers. By objectively evaluating their performance based on experimental data, this document aims to assist researchers in selecting the most suitable materials for their specific applications, ranging from organic electronics to advanced drug delivery systems.

Introduction to Diyne-Based Conjugated Polymers

Conjugated polymers derived from diyne monomers are a significant class of materials characterized by their alternating single and triple bonds along the polymer backbone, leading to extended π-conjugation. This unique electronic structure imparts remarkable optical, electronic, and mechanical properties. The most prominent examples are polydiacetylenes (PDAs), which are synthesized through the topochemical polymerization of diacetylene monomers. The properties of these polymers can be finely tuned by modifying the side chains of the diyne monomers, which can be aliphatic, aromatic, or functionalized with specific chemical groups. This versatility makes them attractive for a wide range of applications, including sensors, organic thin-film transistors, and biomedical devices.[1][2][3]

This guide will delve into a comparative analysis of conjugated polymers derived from different classes of diynes, focusing on their optical, electronic, and mechanical properties.

Comparative Performance Data

The properties of conjugated polymers derived from diynes are highly dependent on the molecular structure of the precursor diyne monomer. The following tables summarize key performance metrics for representative polymers synthesized from aliphatic, aromatic, and functionalized diynes.

Optical Properties

The optical properties of diyne-based conjugated polymers are among their most defining features. Polydiacetylenes, for instance, are known for their chromic transitions, changing color in response to external stimuli.[4] This behavior is attributed to conformational changes in the polymer backbone that alter the extent of π-conjugation.[5]

Polymer/Diyne MonomerSide Chain TypeAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Key Characteristics & Applications
Polydiacetylenes (PDAs)
Poly(10,12-pentacosadiynoic acid) (PCDA)Aliphatic (Carboxylic acid terminated)Blue phase: ~640, Red phase: ~540[6]Red phase: ~550-650Red phase: ~0.02[7]Thermochromic, pH-sensitive; Biosensors, smart packaging[5][8]
Poly(1,6-di(N-carbazolyl)-2,4-hexadiyne) (pDCHD)Aromatic (Carbazolyl)~650Not typically fluorescentLowHigh charge carrier mobility; Organic electronics
Urethane-substituted PolydiacetylenesFunctionalized (Urethane)Varies with side chainVariesModerateEnhanced solubility and processability; Nonlinear optics
Phenylboronic acid-functionalized PDAFunctionalized (Phenylboronic acid)Blue phase: ~640, Red phase: ~540Red phase: Emissive>0.4 (fluorophore tag)[7]Specific binding to sialic acid; Glucose sensing, bioimaging[7]
Other Diyne-Linked Polymers
TPE-Diyne CMPAromatic (Tetraphenylethene)Broad absorption--High surface area; Electrode material for supercapacitors[9]
TBN-Diyne CMPAromatic (Dibenzo[g,p]chrysene)Broad absorption--High thermal stability; Energy storage applications[9]
Electronic Properties

The electronic properties of diyne-derived conjugated polymers are crucial for their application in electronic devices. These properties, including HOMO/LUMO energy levels and electrical conductivity, are influenced by the monomer structure and the degree of order in the polymer film.[10][11] Doping can significantly enhance the conductivity of these polymers.[12][13][14]

Polymer/Diyne MonomerSide Chain TypeHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Electrical Conductivity (S/cm)
Polydiacetylenes (PDAs)
Poly(3,4-ethylenedioxythiophene) (PEDOT) derivativeAromatic---Doped: up to 300[15]
Iodine-doped PolydiacetyleneAliphatic---(3±0.3)×10⁻³[13]
Undoped PolydiacetyleneAliphatic---~10⁻⁶ - 10⁻¹⁰[13]
Other Diyne-Linked Polymers
TPE-Diyne CMPAromatic---Pseudocapacitive behavior[9]
TBN-Diyne CMPAromatic---Pseudocapacitive behavior[9]
Mechanical Properties

The mechanical properties of conjugated polymers are critical for the development of flexible and stretchable electronics.[1] Techniques such as atomic force microscopy (AFM) and tensile testing are employed to characterize these properties at the nanoscale and in thin films.[16][17][18] The side chains of the diyne monomers play a significant role in determining the mechanical resilience and flexibility of the resulting polymers.

Polymer/Diyne MonomerSide Chain TypeYoung's Modulus (GPa)Key Mechanical Characteristics
Poly(3-hexylthiophene) (P3HT) (for comparison)Aliphatic0.2 - 1.6 (temperature dependent)[1]Viscoelastic behavior, suitable for stretchable electronics.
Polydiacetylene (general)VariesGenerally high due to crystalline natureCan be brittle, but can be modified for flexibility.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Polydiacetylene Vesicles

This protocol describes the synthesis of PDA vesicles using the solvent injection method, which is suitable for producing uniform nanoparticles.[19][20]

  • Monomer Solution Preparation: Dissolve the diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in a polar organic solvent such as ethanol (B145695) or chloroform (B151607) to a concentration of 1-5 mg/mL.

  • Injection: Heat a volume of deionized water to a temperature above the phase transition temperature of the monomer (typically 60-80 °C) under vigorous stirring. Slowly inject the monomer solution into the hot water. The organic solvent will evaporate, and the amphiphilic diacetylene monomers will self-assemble into vesicles.

  • Annealing: Allow the vesicle solution to cool to room temperature and then store it at 4 °C overnight to allow for the stabilization of the vesicle structure.

  • Polymerization: Expose the vesicle solution to 254 nm UV irradiation for a specific duration (e.g., 1-10 minutes). The solution will turn a deep blue color, indicating the formation of the conjugated polydiacetylene backbone.[21]

  • Purification: The resulting PDA vesicle suspension can be purified by centrifugation or dialysis to remove any remaining monomers or small aggregates.

Thin Film Fabrication

Uniform thin films are essential for evaluating the electronic and mechanical properties of conjugated polymers.

  • Solution Preparation: Dissolve the synthesized polymer in a suitable organic solvent (e.g., chloroform, toluene) to a desired concentration.

  • Substrate Preparation: Clean the substrate (e.g., glass, silicon wafer) thoroughly using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. The substrate can be further treated with oxygen plasma or a self-assembled monolayer to modify its surface energy.

  • Deposition:

    • Spin-coating: Deposit the polymer solution onto the substrate and spin at a controlled speed (e.g., 1000-4000 rpm) to create a uniform thin film. The film thickness can be controlled by the solution concentration and spin speed.[22]

    • Chemical Vapor Deposition (CVD): For insoluble polymers, CVD can be employed where monomer and oxidant vapors react on the substrate surface to form a thin film.[15][23]

  • Annealing: Anneal the fabricated thin film at a specific temperature to improve molecular ordering and remove residual solvent. This step is crucial for optimizing the performance of electronic devices.

Characterization Techniques
  • Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent or use a thin film of the polymer on a transparent substrate.

  • Measurement: Record the absorbance spectrum over the desired wavelength range (typically 200-800 nm) using a UV-Vis spectrophotometer.

  • Analysis: Identify the wavelength of maximum absorption (λ_max), which corresponds to the π-π* transition of the conjugated backbone. For chromic polymers like PDAs, spectra can be recorded before and after applying a stimulus to observe the shift in λ_max.

  • Sample Preparation: Prepare a dilute solution of the fluorescent polymer with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Emission Spectrum: Excite the sample at a wavelength where it absorbs and record the emission spectrum.

  • Quantum Yield (Relative Method):

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as the sample.

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Use a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) and purge it with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current at the working electrode.

  • Analysis: From the cyclic voltammogram, determine the onset oxidation (E_ox) and reduction (E_red) potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • E_HOMO = - (E_ox - E_ferrocene + 4.8) eV

    • E_LUMO = - (E_red - E_ferrocene + 4.8) eV where E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple measured under the same conditions.[24]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the comparative analysis of diyne-based conjugated polymers.

general_structure cluster_monomer Diyne Monomer cluster_polymer Conjugated Polymer cluster_properties Tunable Properties cluster_sidechains Side Chains (R1, R2) Monomer R1-(C≡C)n-R2 Polymer [-R1-C≡C-C=C-]m Monomer->Polymer Polymerization Optical Optical Polymer->Optical Electronic Electronic Polymer->Electronic Mechanical Mechanical Polymer->Mechanical Aliphatic Aliphatic Aliphatic->Monomer Aromatic Aromatic Aromatic->Monomer Functionalized Functionalized Functionalized->Monomer

General structure of diyne-derived conjugated polymers.

comparative_workflow Diyne1 Diyne Monomer 1 (e.g., Aliphatic) Polymerization Polymer Synthesis Diyne1->Polymerization Diyne2 Diyne Monomer 2 (e.g., Aromatic) Diyne2->Polymerization Diyne3 Diyne Monomer 3 (e.g., Functionalized) Diyne3->Polymerization Polymer1 Polymer 1 Polymerization->Polymer1 Polymer2 Polymer 2 Polymerization->Polymer2 Polymer3 Polymer 3 Polymerization->Polymer3 Characterization Property Characterization Polymer1->Characterization Polymer2->Characterization Polymer3->Characterization Optical Optical Properties (UV-Vis, Fluorescence) Characterization->Optical Electronic Electronic Properties (Cyclic Voltammetry) Characterization->Electronic Mechanical Mechanical Properties (AFM, Tensile Testing) Characterization->Mechanical Comparison Comparative Analysis Optical->Comparison Electronic->Comparison Mechanical->Comparison

Workflow for comparative analysis of conjugated polymers.

experimental_workflow cluster_char Characterization Techniques start Start synthesis Polymer Synthesis start->synthesis purification Purification synthesis->purification solution_prep Solution Preparation purification->solution_prep film_fab Thin Film Fabrication solution_prep->film_fab characterization Characterization solution_prep->characterization Solution-based film_fab->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence cv Cyclic Voltammetry characterization->cv afm AFM characterization->afm data_analysis Data Analysis end End data_analysis->end uv_vis->data_analysis fluorescence->data_analysis cv->data_analysis afm->data_analysis

A generalized experimental workflow for polymer analysis.

Conclusion

The selection of a diyne monomer has a profound impact on the resulting properties of the conjugated polymer. Aliphatic side chains can impart flexibility and processability, while aromatic side chains can enhance charge transport properties. Functionalized side chains offer a powerful route to introduce specific functionalities, such as sensing capabilities or improved solubility. This guide provides a foundational framework for comparing and selecting diyne-based conjugated polymers for various advanced applications. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the field. Further research into novel diyne monomers will undoubtedly continue to expand the rich and versatile chemistry of this important class of polymers.

References

A Researcher's Guide to End-Group Analysis of Poly(1,7-octadiyne) using MALDI-ToF MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise chemical structure of polymers is paramount. This guide provides a detailed comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) with other analytical techniques for the end-group analysis of poly(1,7-octadiyne), a conjugated polymer with potential applications in various fields.

This guide will delve into the experimental protocols for MALDI-ToF MS, present a comparative analysis with alternative methods, and provide the necessary tools to visualize the experimental workflow.

Illuminating the Termini: The Power of MALDI-ToF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful soft ionization technique for characterizing synthetic polymers.[1][2] It offers significant advantages over conventional methods by providing mass spectra with the resolution of individual oligomers within a polymer distribution.[1] This allows for the precise determination of not only the repeating unit mass and molecular weight distribution but also the identity and fidelity of the polymer end-groups.[2] For conjugated polymers like poly(this compound), which may lack easily ionizable functional groups, MALDI-ToF MS provides a valuable qualitative analysis of their composition.[3]

The fundamental principle of end-group analysis by MALDI-ToF MS relies on the following equation:

Mn-mer = n(MRU) + MEG1 + MEG2 + Mion[2]

Where:

  • Mn-mer is the observed mass of a specific oligomer.

  • n is the degree of polymerization.

  • MRU is the mass of the repeating unit.

  • MEG1 and MEG2 are the masses of the alpha and omega end-groups.

  • Mion is the mass of the cationizing agent (e.g., Na⁺, K⁺, Ag⁺).[2][4]

By accurately measuring the mass of individual polymer chains, the masses of the end-groups can be readily determined.

A Comparative Look: MALDI-ToF MS vs. Other Techniques

While MALDI-ToF MS is a potent tool, it is essential to understand its strengths and limitations in comparison to other common techniques for polymer characterization.

Technique Principle Advantages for End-Group Analysis Limitations for End-Group Analysis
MALDI-ToF MS Soft ionization mass spectrometry that measures the mass-to-charge ratio of intact polymer chains.High resolution of individual oligomers, enabling direct determination of end-group masses.[1][2] High sensitivity.Can be challenging for polymers with high polydispersity (Mw/Mn > 1.2).[4] Relative peak intensities may not directly correlate with the quantitative abundance of different end-groups.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed structural information about the end-groups and the polymer backbone.Lower sensitivity compared to MS, making it difficult to detect low-abundance end-groups.[2] Signal overlap can complicate spectral interpretation.
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) The polymer is thermally degraded, and the resulting fragments are separated by GC and identified by MS.Can provide structural information about end-groups by identifying pyrolysis products containing them.[7]The fragmentation process can be complex, and the observed fragments may not always be directly representative of the original end-groups.[7]
End-group Titration A chemical method to quantify the number of specific functional end-groups.Provides quantitative information on the concentration of specific end-groups.Only applicable to polymers with titratable end-groups. Provides no information on the structure of the end-groups.

Experimental Protocol: End-Group Analysis of Poly(this compound) by MALDI-ToF MS

The successful MALDI-ToF MS analysis of polymers is highly dependent on proper sample preparation.[1] The following protocol provides a general guideline for the analysis of poly(this compound).

1. Materials:

  • Poly(this compound) sample

  • Matrix: A suitable matrix is crucial for the desorption and ionization of the polymer. For conjugated polymers, matrices such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) or dithranol are often used.[7]

  • Cationizing Agent: To promote the formation of single-charged polymer ions, a cationizing agent is typically added. Silver trifluoroacetate (B77799) (AgTFA) or sodium trifluoroacetate (NaTFA) are common choices.[5][7]

  • Solvent: A high-purity solvent that dissolves the polymer, matrix, and cationizing agent is required. Tetrahydrofuran (THF) is a common solvent for many polymers.[7]

2. Sample Preparation:

  • Polymer Solution: Prepare a dilute solution of poly(this compound) in the chosen solvent (e.g., 1-10 mg/mL).

  • Matrix Solution: Prepare a saturated solution of the matrix in the same solvent (e.g., 10-20 mg/mL).

  • Cationizing Agent Solution: Prepare a solution of the cationizing agent in the same solvent (e.g., 1-5 mg/mL).

  • Mixing: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:50:1 v/v/v). The optimal ratio may need to be determined empirically.

  • Spotting: Deposit a small volume (typically 0.5-1 µL) of the final mixture onto the MALDI target plate and allow the solvent to evaporate completely at room temperature.

3. MALDI-ToF MS Analysis:

  • Instrumentation: A MALDI-ToF mass spectrometer operating in reflectron mode is typically used for high-resolution analysis.

  • Calibration: The instrument should be calibrated using a standard with a known molecular weight in the same mass range as the polymer being analyzed.

  • Acquisition Parameters: The laser energy should be adjusted to the minimum level required to obtain a good signal with minimal fragmentation. Multiple laser shots are typically averaged to obtain a representative spectrum.

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a specific oligomer. The mass difference between adjacent peaks corresponds to the mass of the repeating unit. By analyzing the mass of individual peaks, the end-group masses can be determined using the formula mentioned earlier.[2]

Visualizing the Workflow

The following diagram illustrates the key steps in the end-group analysis of poly(this compound) using MALDI-ToF MS.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-ToF MS Analysis cluster_data Data Interpretation Polymer Poly(this compound) Solution Mix Mix Solutions Polymer->Mix Matrix Matrix Solution (e.g., DCTB) Matrix->Mix Cation Cationizing Agent (e.g., AgTFA) Cation->Mix Spot Spot on MALDI Plate Mix->Spot Laser Laser Desorption & Ionization Spot->Laser ToF Time-of-Flight Mass Analyzer Laser->ToF Detector Detector ToF->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis End-Group Mass Calculation Spectrum->Analysis

Caption: Workflow for MALDI-ToF MS end-group analysis.

Conclusion

MALDI-ToF MS is an invaluable technique for the detailed structural characterization of synthetic polymers like poly(this compound).[2] Its ability to resolve individual oligomers provides a direct means of identifying and verifying end-group structures, which is crucial for understanding polymerization mechanisms and controlling polymer properties. While alternative techniques like NMR and Py-GC-MS offer complementary information, the high sensitivity and resolution of MALDI-ToF MS make it a primary choice for end-group analysis in polymer research and development. Careful optimization of sample preparation and instrument parameters is key to obtaining high-quality, interpretable data.

References

Safety Operating Guide

Core Safety Precautions and Hazard Identification

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 1,7-octadiyne are critical for ensuring laboratory safety and environmental compliance. Due to its flammability and the reactivity of its terminal alkyne groups, specific procedures must be strictly followed. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and its associated waste streams.

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. The most significant and immediate hazard associated with this compound stems from its two terminal alkyne groups. Terminal alkynes possess an acidic proton that can be deprotonated to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts (e.g., copper, silver, mercury).[1][2][3]

Essential safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-resistant laboratory coat, and chemical-resistant gloves (e.g., Nitrile rubber).

  • Chemical Fume Hood: All handling, quenching, and packaging of this compound waste must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Incompatible Materials: Prevent contact of this compound waste with strong oxidizing agents and heavy metal salts.[1] It should be stored separately from acids and bases.[4]

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[5][6]

Quantitative Data Summary for this compound

The following table summarizes the key quantitative properties and hazard information for this compound.

PropertyValueSource
CAS Number 871-84-1
Molecular Formula HC≡C(CH₂)₄C≡CH
Molecular Weight 106.17 g/mol
Physical Form Liquid
Density 0.8 g/mL at 25 °C
Boiling Point 135-136 °C
Flash Point 23 °C (73.4 °F) - closed cup
Storage Temperature 2-8°C
Hazard Class Flammable Liquid, Category 3

Disposal Pathways for this compound Waste

The correct disposal procedure depends on whether the waste is unused product or a constituent of a reaction mixture.

Pathway 1: Unused or Expired this compound

Pure, unused, or expired this compound is highly reactive and should not be treated or quenched by laboratory personnel.

Procedure:

  • Do Not Open: Keep the original container securely sealed.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound".

  • Segregation: Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[4]

  • EHS Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Pathway 2: Reaction Mixtures and Contaminated Materials

Reaction mixtures containing this compound must be carefully and completely quenched to neutralize any residual reactive species before collection for disposal.[1]

Experimental Protocol: Quenching Reaction Mixtures

This protocol provides a general methodology for quenching residual terminal alkynes in a reaction mixture. Note: This procedure must be adapted based on the specific scale and composition of your reaction.

Objective: To safely neutralize reactive acetylides and any remaining this compound in a completed reaction mixture.

Materials:

  • Completed reaction mixture containing this compound.

  • Inert solvent for dilution (e.g., THF, Toluene).

  • Proton-donating quenching agent (e.g., isopropanol (B130326) or methanol).

  • Appropriately sized reaction flask equipped with a magnetic stir bar and an addition funnel.

  • Ice bath.

  • Designated hazardous waste container.

Procedure:

  • Preparation (in a fume hood):

    • Cool the reaction mixture to 0 °C using an ice bath. This helps to control any potential exotherm during quenching.

    • If the mixture is concentrated, dilute it with an equal volume of an inert solvent to aid in heat dissipation.[1]

  • Quenching:

    • Slowly add a proton-donating quenching agent, such as isopropanol, to the cooled and stirred reaction mixture.[1] The addition should be done dropwise via an addition funnel.

    • Observe Carefully: Monitor the reaction for any signs of gas evolution or temperature increase. Maintain a slow addition rate to keep the reaction under control.

    • Continue the slow addition until all signs of reaction (e.g., gas evolution) have ceased.[1]

  • Equilibration:

    • Once the addition is complete and the reaction has subsided, remove the ice bath.

    • Allow the mixture to slowly warm to room temperature while continuing to stir.

  • Waste Collection:

    • Once the quenched mixture is at room temperature, transfer it to a designated hazardous waste container.[1]

    • The container must be compatible with all solvents and reagents in the mixture.[7]

    • Crucially, do not mix this alkyne waste with any waste streams containing heavy metals. [2]

  • Labeling and Storage:

    • Securely seal the waste container, leaving adequate headspace.

    • Label the container clearly with "Hazardous Waste" and list all chemical constituents, including the quenched this compound reaction mixture and all solvents.[1][7] Accurate labeling is essential for proper disposal.[8]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) according to institutional guidelines.[4][8][9]

  • Final Disposal:

    • Once the waste container is ready, arrange for pickup by your institution's EHS department for final disposal.[2][8]

Disposal of Contaminated Solid Waste

  • Non-Sharps (Gloves, Wipes, etc.): Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]

  • Sharps (Needles, Contaminated Glassware): Place all contaminated sharps in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[7][10]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone). This initial rinsate must be collected as hazardous liquid waste.[2]

Logical Workflow for this compound Disposal

G cluster_start cluster_type cluster_paths cluster_actions start This compound Waste Generated decision Is the waste a reaction mixture or unused/expired product? start->decision unused Unused/Expired Product decision->unused Unused mixture Reaction Mixture decision->mixture Mixture collect Step 2: Waste Collection & Labeling unused->collect quench Step 1: Quench Mixture (Follow detailed protocol) mixture->quench quench->collect store Step 3: Store in Designated Satellite Accumulation Area collect->store ehs Step 4: Arrange Pickup by EHS store->ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safe Handling of 1,7-Octadiyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety protocols and logistical information for the handling and disposal of 1,7-Octadiyne in a research environment. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.

This compound is a highly flammable and reactive alkyne that demands stringent safety measures. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage requirements, and disposal protocols to minimize risks associated with its use.

Hazard Identification and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the hazards associated with this compound and the corresponding required PPE.

Hazard ClassDescriptionRequired PPE
Flammable Liquid Highly flammable liquid and vapor.[1]Flame-retardant lab coat, use in a chemical fume hood.
Skin Irritant Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., Nitrile).
Eye Irritant Causes serious eye irritation.[1]Safety goggles or a face shield.
Respiratory Irritant May cause respiratory irritation.[1]Use in a well-ventilated area or chemical fume hood.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial. The following workflow diagram illustrates the key steps for safely managing this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Verify airflow Receive and Inspect Receive and Inspect Assemble Equipment->Receive and Inspect Check for leaks Transfer to Experiment Transfer to Experiment Receive and Inspect->Transfer to Experiment Ground container Perform Experiment Perform Experiment Transfer to Experiment->Perform Experiment Use non-sparking tools Quench Reaction Quench Reaction Perform Experiment->Quench Reaction Under inert atmosphere Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Segregate waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Follow institutional protocol

Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure the chemical fume hood is operational and provides adequate ventilation.

    • Assemble all necessary non-sparking tools and equipment within the fume hood.[2]

    • Ground all equipment and containers to prevent static discharge.[2]

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2]

    • When transferring the liquid, use a bonded and grounded container and receiving equipment.[2]

    • All electrical and lighting equipment in the vicinity should be explosion-proof.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed and stored in a locked cabinet.

    • The storage temperature should be between 2-8°C.

Emergency and Disposal Procedures

In the event of an emergency, follow these procedures.

SituationProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]
Spill Evacuate the area. Remove all sources of ignition. Absorb the spill with inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Octadiyne
Reactant of Route 2
Reactant of Route 2
1,7-Octadiyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.